molecular formula C5H4Cl2N2 B195902 4-Amino-3,5-dichloropyridine CAS No. 22889-78-7

4-Amino-3,5-dichloropyridine

货号: B195902
CAS 编号: 22889-78-7
分子量: 163 g/mol
InChI 键: ISIQAMHROGZHOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A derivative of Fampridine. Fampridine is a potent convulsant.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,5-dichloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIQAMHROGZHOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177428
Record name 3,5-Dichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22889-78-7
Record name 4-Amino-3,5-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22889-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloropyridin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022889787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DICHLOROPYRIDIN-4-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7AS459SFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Amino-3,5-dichloropyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Amino-3,5-dichloropyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated pyridine derivative that serves as a critical building block in the synthesis of a wide array of complex organic molecules. Its unique structural features, including an amino group and two chlorine substituents on the pyridine ring, provide exceptional reactivity for selective functionalization. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its role in pharmaceutical and agrochemical development.

Chemical Identity and Properties

This compound is a stable, white to off-white crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 22889-78-7[1][2][3][4][5]
IUPAC Name 3,5-dichloropyridin-4-amine[2]
Molecular Formula C₅H₄Cl₂N₂[1][2][6][7]
SMILES NC1=C(Cl)C=NC=C1Cl[2]
InChI Key ISIQAMHROGZHOV-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 163.0 g/mol [1][6]
Melting Point 158 - 166 °C[1][2][4]
Boiling Point 250.8±35.0 °C (Predicted)[8]
Appearance White to cream crystals or powder[1][2]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[8][9]
Vapor Pressure 0.01 mm Hg at 25 °C[5]

Chemical Structure and Crystallography

The molecular structure of this compound (ADCP) has been elucidated by single-crystal X-ray diffraction.[10] The molecule consists of a pyridine ring substituted with an amino group at the 4-position and chlorine atoms at the 3 and 5-positions.

In the crystalline state, molecules of ADCP are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains.[10][11][12][13] These chains are further interconnected by offset π–π stacking interactions and halogen–π interactions.[10][11] Hirshfeld surface analysis reveals that Cl⋯H/H⋯Cl (40.1%), H⋯H (15.7%), and N⋯H/H⋯N (13.1%) are the most significant intermolecular contacts contributing to the crystal packing.[10][11][12]

The bond angle of C1—N1—C5 is 116.4 (5)°, which indicates that the ring nitrogen atom is sp² hybridized.[10] The deviation from the ideal 120° angle is attributed to the steric strain from the lone pair of electrons on the nitrogen atom, which also contributes to the compound's weak basicity.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the direct chlorination of 4-aminopyridine.

Methodology:

  • A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid and stirred.

  • Hydrogen peroxide solution is added dropwise to the stirred solution.

  • After the addition is complete, the reaction mass is cooled.

  • The cooled solution is then basified, causing the product to precipitate.

  • The resulting precipitate is filtered to yield this compound.[14]

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Aminopyridine D Stirring in Solution A->D B Concentrated HCl B->D C Hydrogen Peroxide E Dropwise Addition C->E D->E F Cooling E->F G Basification F->G H Filtration G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Methodology:

  • Dissolve this compound in water by warming the solution over a water bath at 353 K for 20 minutes.[10][11][12][13]

  • Allow the solution to cool slowly to room temperature.

  • Colorless crystals will separate from the mother liquor after several days.[10][11][12][13]

Applications in Research and Development

This compound is a versatile intermediate primarily used in the pharmaceutical and agrochemical industries.[1][3] Its reactivity allows for its incorporation into a variety of biologically active molecules.

Pharmaceutical Applications

The compound is a pivotal intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Notably, it is a key component in the development of:

  • Roflumilast: A selective phosphodiesterase 4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD).[3][8]

  • Antiviral and Antibacterial Compounds: Its derivatives have shown potential antimicrobial and anti-cancer activities.[3][10][11]

  • Anti-inflammatory Drugs: It is used in the development of drugs targeting various biological inflammatory diseases.[10][11][12]

Agrochemical Applications

In modern agriculture, this compound is an important intermediate for the synthesis of advanced herbicides and fungicides, contributing to improved crop protection and pest management.[1][3]

G Applications of this compound cluster_pharma Pharmaceuticals cluster_agro Agrochemicals A This compound B Roflumilast (PDE4 Inhibitor) A->B is a key intermediate for C Antiviral Agents A->C D Antibacterial Agents A->D E Anti-inflammatory Drugs A->E F Herbicides A->F G Fungicides A->G

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloropyridine is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring an amino group and two chlorine substituents on the pyridine ring, imparts valuable reactivity, making it a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Notably, it serves as a key building block in the production of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast, a therapeutic agent for managing chronic obstructive pulmonary disease (COPD).[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental protocols and its role in biological signaling pathways.

Physicochemical Properties

The physical and chemical attributes of this compound are fundamental to its application in chemical synthesis. These properties dictate its behavior in various solvents and reaction conditions, ensuring predictable outcomes and high yields in multi-step synthetic processes.[2]

Table 1: Physical Properties of this compound
PropertyValueSource(s)
Appearance White to almost white or cream crystalline powder.[4][5][6]
Molecular Formula C₅H₄Cl₂N₂[4][5]
Molecular Weight 163.0 g/mol [4][7]
Melting Point 156 - 166 °C[5][6][8][9]
Boiling Point Decomposes before boiling.[10]
Solubility Low solubility in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[10][11]
Vapor Pressure 0.01 mm Hg at 25 °C[9]
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 22889-78-7[4][5]
IUPAC Name 3,5-dichloropyridin-4-amine[5]
SMILES NC1=C(Cl)C=NC=C1Cl[5]
InChI Key ISIQAMHROGZHOV-UHFFFAOYSA-N[5]

Chemical Properties and Reactivity

This compound exhibits stability under normal conditions.[8] However, it is incompatible with strong oxidizing agents, acids, and reducing agents.[9] The presence of the amino group and chlorine atoms on the pyridine ring allows for selective functionalization, making it a versatile precursor for a variety of complex molecules.[1] The lone pair of electrons on the ring nitrogen atom, combined with ring strain, contributes to the compound's weak basicity.[12] In the crystalline state, molecules of this compound are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains. These chains are further interconnected by offset π–π stacking and halogen–π interactions.[12][13]

Experimental Protocols

Synthesis of this compound from 4-Aminopyridine

A common method for the preparation of this compound involves the chlorination of 4-aminopyridine.[14]

Methodology:

  • A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid and stirred.

  • Hydrogen peroxide solution is added dropwise to the reaction mixture.

  • The reaction mass is then cooled.

  • The mixture is basified to induce precipitation of the product.

  • The resulting precipitate of this compound is collected by filtration.[14]

The reported melting point of the product from this synthesis is 162-164°C.[14]

Crystallization of this compound

Single crystals of this compound suitable for X-ray diffraction can be obtained through slow evaporation.[13][15]

Methodology:

  • Dissolve this compound in water and warm the solution over a water bath at 353 K for 20 minutes.

  • Allow the solution to cool slowly to room temperature.

  • Colorless crystals will separate from the mother liquor after a few days.[13][15]

Purity Analysis by Gas Chromatography (GC)

The purity of this compound is often assessed by Gas Chromatography (GC).[3][4] While a specific validated method for this compound is not detailed in the provided search results, a general protocol for analyzing chlorinated pyridines can be adapted.

General GC-MS Protocol for Chlorinated Pyridines:

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms).

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in a suitable solvent.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is another standard method for determining the purity of this compound.[6] A general reversed-phase HPLC method is suitable for this compound.

General HPLC Protocol with UV Detection:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of the mobile phase, and filter through a 0.45 µm syringe filter before injection.

Role in Signaling Pathways: The PDE4 Connection

This compound is a known metabolite of Roflumilast, a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[3] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a central role in regulating inflammation.[5]

By inhibiting PDE4, Roflumilast leads to an increase in intracellular cAMP levels.[13] This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA). The activation of PKA, in turn, can lead to the phosphorylation of cAMP-responsive element-binding protein (CREB), which modulates the transcription of genes, ultimately leading to a reduction in the inflammatory response.[1][8] This mechanism is central to the therapeutic effects of Roflumilast in inflammatory airway diseases like COPD.[13]

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Environment Ligand Ligand GPCR GPCR Ligand->GPCR binds AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates 5'-AMP 5'-AMP PDE4->5'-AMP degrades to CREB CREB PKA->CREB phosphorylates Inflammatory_Response Inflammatory Response CREB->Inflammatory_Response inhibits gene transcription for Roflumilast Roflumilast Roflumilast->PDE4 inhibits This compound This compound (Metabolite) Roflumilast->this compound is metabolized to

References

A Comprehensive Technical Guide to 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 4-Amino-3,5-dichloropyridine, a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This guide details its fundamental chemical properties, experimental protocols for its synthesis and crystallization, and its significant role in the synthesis of therapeutic agents.

Core Chemical Properties

This compound, also known as 3,5-Dichloro-4-pyridinamine, is a halogenated pyridine derivative. Its unique structure, featuring an amino group and two chlorine atoms on the pyridine ring, provides exceptional reactivity for selective functionalization, making it a valuable precursor for a wide range of complex organic molecules[1].

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂[2][3][4][5]
Molecular Weight 163.0 g/mol [2][3][5]
CAS Number 22889-78-7[1][2][3][4]
Appearance White to almost white powder or crystals[2][4]
Melting Point 160 - 163 °C[2]
Boiling Point 250.8°C[5]
Purity ≥ 98% (GC)[2]

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of this compound are crucial for its application in research and manufacturing.

Synthesis of this compound

A common method for the preparation of this compound involves the halogenation of 4-aminopyridine[6].

  • Materials: 4-aminopyridine, concentrated hydrochloric acid, hydrogen peroxide solution.

  • Procedure:

    • A solution of 4-aminopyridine is prepared in concentrated hydrochloric acid and stirred[6].

    • Hydrogen peroxide solution is added dropwise to the mixture[6].

    • The reaction mass is then cooled and basified[6].

    • The resulting precipitate is filtered to yield this compound[6]. The melting point of the product is typically in the range of 162-164°C[6].

Crystallization Protocol

For purification and structural analysis, single crystals of this compound can be grown from a water solution[7][8].

  • Materials: this compound, deionized water.

  • Procedure:

    • Dissolve 0.04075 mg of this compound in 20 ml of water[7][8].

    • Warm the solution over a water bath for 20 minutes at 353 K[7][8].

    • Allow the solution to cool slowly at room temperature[7][8].

    • After a few days, colorless crystals will separate from the mother liquor[7][8].

Application in Drug Synthesis: The Roflumilast Pathway

This compound is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[1][5][9]. The synthesis pathway highlights the importance of this precursor.

Roflumilast_Synthesis_Pathway A 4-Aminopyridine B This compound A->B Halogenation (HCl, H₂O₂) C This compound N-oxide B->C N-Oxidation (H₂O₂, Acetic Acid) D Roflumilast C->D Multi-step Synthesis

Synthesis of Roflumilast from 4-Aminopyridine.

This workflow illustrates the initial halogenation of 4-aminopyridine to produce this compound[6]. This intermediate is then converted to its N-oxide derivative, a crucial step in the multi-step synthesis that ultimately yields Roflumilast[9]. The purity and quality of this compound are paramount for the efficiency and success of the subsequent reactions in the synthesis of this important therapeutic agent[5]. Beyond pharmaceuticals, this compound also serves as a vital building block in the development of advanced herbicides and fungicides in the agrochemical sector[1][2].

References

Spectroscopic and Structural Analysis of 4-Amino-3,5-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 4-Amino-3,5-dichloropyridine, the following tables present predicted data. These predictions are based on the analysis of its chemical structure, substituent effects, and comparison with spectroscopic data of analogous pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry. A single peak is predicted for the two equivalent aromatic protons, and a broad singlet for the amino protons. The exact chemical shift of the amino protons can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-2, H-68.0 - 8.3Singlet (s)
-NH₂4.5 - 6.0Broad Singlet (br s)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will reflect the three distinct carbon environments in the symmetric molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4145 - 150
C-3, C-5115 - 120
C-2, C-6148 - 152
Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
N-H (Amino)3400 - 3500Medium - StrongAsymmetric & Symmetric Stretch
C=C, C=N (Aromatic Ring)1550 - 1650Medium - StrongStretching
N-H (Amino)1600 - 1650MediumScissoring
C-Cl (Aryl Chloride)1000 - 1100StrongStretching
C-N (Aryl Amine)1250 - 1350MediumStretching
Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonPredicted Relative AbundanceNotes
162[M]⁺HighMolecular ion (with ²³⁵Cl)
164[M+2]⁺MediumIsotope peak (with one ³⁵Cl and one ³⁷Cl)
166[M+4]⁺LowIsotope peak (with two ³⁷Cl)
127[M-Cl]⁺MediumLoss of a chlorine atom
99[M-Cl-HCN]⁺MediumSubsequent loss of HCN

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

  • Data Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the sample into the spectrometer.

    • Lock the magnetic field using the deuterium signal from the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using a standard one-dimensional pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std homogenize Homogenize add_std->homogenize instrument NMR Spectrometer homogenize->instrument lock_shim Lock & Shim instrument->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate & Reference phase_baseline->integrate analyze Analyze Spectrum integrate->analyze

Workflow for NMR Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly dry a small amount of high-purity potassium bromide (KBr) to remove any moisture.

    • Grind approximately 1-2 mg of this compound with about 100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing & Analysis grind_sample Grind Sample mix_kbr Mix with KBr grind_sample->mix_kbr press_pellet Press into Pellet mix_kbr->press_pellet instrument FTIR Spectrometer press_pellet->instrument background Record Background instrument->background acquire_sample Acquire Sample Spectrum background->acquire_sample ratio Ratio to Background acquire_sample->ratio identify_peaks Identify Absorption Bands ratio->identify_peaks analyze Analyze Spectrum identify_peaks->analyze

Workflow for FTIR Spectroscopy.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Mass Spectrometry, EI-MS):

  • Sample Introduction:

    • Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.

    • Gently heat the probe to volatilize the sample into the ion source.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • A detector records the abundance of ions at each m/z value.

    • The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Analyze the spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_proc Data Processing & Analysis introduce Introduce Sample (Direct Probe) volatilize Volatilize introduce->volatilize ionize Electron Ionization (EI) volatilize->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z (Mass Analyzer) accelerate->separate detect Detect Ions separate->detect generate_spectrum Generate Mass Spectrum detect->generate_spectrum identify_peaks Identify Molecular Ion & Fragments generate_spectrum->identify_peaks analyze Analyze Spectrum identify_peaks->analyze

References

An In-depth Technical Guide to the Electronic and Structural Features of 4-Amino-3,5-dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and structural characteristics of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in the synthesis of the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast. This document collates available data on its synthesis, physicochemical properties, and spectroscopic characteristics. While experimental crystallographic and detailed spectroscopic data for the N-oxide are limited in publicly available literature, this guide leverages computational data and information on analogous structures to provide a thorough understanding of the molecule. Detailed experimental protocols for its synthesis are provided, alongside a discussion of its role in the broader context of PDE4 inhibition and drug development.

Introduction

This compound N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial precursor to Roflumilast, a potent and selective inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The unique electronic and structural features imparted by the N-oxide functionality, in conjunction with the amino and chloro substituents on the pyridine ring, make it a versatile scaffold in organic synthesis.[1] Understanding the nuanced electronic and structural properties of this intermediate is paramount for optimizing synthetic routes, ensuring product purity, and informing the design of novel PDE4 inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound N-oxide is presented in Table 1. These values are primarily derived from computational models and publicly available chemical databases.

PropertyValueSource
Molecular Formula C₅H₄Cl₂N₂OPubChem[3]
Molecular Weight 179.00 g/mol PubChem[3]
CAS Number 91872-02-5PubChem[3]
Melting Point 208-210 °C (decomposes)[4]
Polar Surface Area 47.3 ŲPubChem[3]
XLogP3 1.6PubChem[3]

Structural Features

Computational studies on substituted pyridine N-oxides, often employing Density Functional Theory (DFT), provide theoretical data on bond lengths and angles.[5] For the parent pyridine N-oxide, the N-O bond length is a key parameter influenced by substituents. In the case of this compound N-oxide, the electron-donating amino group and the electron-withdrawing chloro groups are expected to influence the geometry and electronic distribution of the pyridine ring.

A theoretical molecular structure of this compound N-oxide is depicted below, illustrating the key atomic arrangement.

Caption: Molecular structure of this compound N-oxide.

Electronic Features

The electronic properties of this compound N-oxide are significantly influenced by the interplay of its functional groups. The N-oxide group acts as a strong electron-donating group through resonance, while also being inductively electron-withdrawing. The amino group at the 4-position is a strong electron-donating group, and the chloro groups at the 3 and 5-positions are electron-withdrawing.

Spectroscopic Data

Although detailed, assigned spectra for this compound N-oxide are not widely published, the expected characteristic spectroscopic features can be predicted based on its structure.[6]

Spectroscopic TechniqueExpected Features
Infrared (IR) Spectroscopy - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹)- Aromatic C-H stretching vibrations- C=C and C=N ring stretching vibrations- N-O stretching vibration (typically in the 1200-1300 cm⁻¹ region)- C-Cl stretching vibrations
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy - A singlet for the two equivalent aromatic protons on the pyridine ring.- A broad singlet for the amino protons, with a chemical shift dependent on solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy - Distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents (amino, chloro, and N-oxide groups).

Experimental Protocols

Two primary synthetic routes for this compound N-oxide have been reported. The selection of a particular route may depend on the availability of starting materials and desired scale.

Synthesis from this compound (N-Oxidation)

This method involves the direct oxidation of the nitrogen atom of this compound.

Experimental Protocol:

  • In a flask equipped with a mechanical stirrer, charge 150 mL of glacial acetic acid at 30-35°C.[4]

  • Add 20 g of this compound with stirring.[4]

  • Add 243 g of hydrogen peroxide (27.5% purity) in a single portion.[4]

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.[4]

  • After the reaction is complete, cool the mixture to 5°C.[4]

  • Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.[4]

  • Filter the resulting precipitate, wash it with chilled water, and dry to obtain the crude product.[4]

  • The crude product can be purified by recrystallization from methanol to yield pure this compound N-oxide.[4]

G A This compound C Heat (60-65°C, 18h) A->C Reacts with B H₂O₂, Glacial Acetic Acid B->C D This compound N-oxide C->D Yields

Caption: N-Oxidation of this compound.

Synthesis from 4-Nitro-3,5-dichloropyridine N-oxide (Amination)

This route involves the nucleophilic substitution of the nitro group with an amino group.

Experimental Protocol:

  • In a sealed Carius tube, combine 0.4 g (1.9 mmol) of 4-nitro-3,5-dichloropyridine N-oxide, 1 cm³ of aqueous ammonia (0.88 g/mL solution), and 1 cm³ of acetonitrile.[1]

  • Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.[1]

  • After cooling, filter the reaction mixture to separate the solid product.[1]

  • Extract the filtrate with dichloromethane.[1]

  • Dry the organic layer over magnesium sulfate and evaporate the solvent.[1]

  • Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure this compound N-oxide.[1]

G A 4-Nitro-3,5-dichloropyridine N-oxide C Heat (70°C, 3h) A->C Reacts with B Aqueous Ammonia, Acetonitrile B->C D This compound N-oxide C->D Yields

Caption: Amination of 4-Nitro-3,5-dichloropyridine N-oxide.

Role in Roflumilast Synthesis and PDE4 Inhibition

This compound N-oxide is a key building block in the synthesis of Roflumilast. The synthesis typically involves the deoxygenation of the N-oxide to yield this compound, which is then coupled with 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[7][8]

G A This compound N-oxide B Deoxygenation A->B C This compound B->C E Coupling Reaction C->E D 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid D->E F Roflumilast E->F

Caption: Synthesis pathway of Roflumilast.

Roflumilast functions by selectively inhibiting the PDE4 enzyme. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating inflammatory responses.[9][10][11] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels in inflammatory cells.[1][9][12] This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately resulting in the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell activity.[1]

G cluster_cell Inflammatory Cell ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PDE4 PDE4 cAMP->PDE4 Degraded by PKA PKA (inactive) cAMP->PKA Activates AMP AMP PDE4->AMP PKA_active PKA (active) PKA->PKA_active Inflammation Inflammatory Response (e.g., cytokine release) PKA_active->Inflammation Inhibits Roflumilast Roflumilast Roflumilast->PDE4 Inhibits

Caption: PDE4 signaling pathway and the action of Roflumilast.

Conclusion

This compound N-oxide is a molecule of considerable importance in the pharmaceutical industry, primarily due to its role as a key intermediate in the synthesis of Roflumilast. While a complete experimental characterization of its structural and electronic properties is not yet available in the public domain, this guide has consolidated the existing knowledge from computational studies and data on analogous compounds. The provided synthesis protocols and the elucidation of its role in the context of PDE4 inhibition offer valuable insights for researchers and professionals in drug development. Further experimental studies, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis, would be beneficial for a more complete understanding of this important molecule.

References

Unveiling the Supramolecular Architecture of 4-Amino-3,5-dichloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the supramolecular structure of 4-Amino-3,5-dichloropyridine (ADCP), a compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Known for its versatile reactivity, ADCP and its derivatives are instrumental in developing drugs for a range of conditions, including inflammatory diseases, bacterial infections, and hyperthyroidism.[1][3] A thorough understanding of its solid-state structure and intermolecular interactions is crucial for rational drug design and the development of new crystalline forms with tailored physicochemical properties.

Core Supramolecular Interactions

The crystal structure of this compound is a well-defined architecture governed by a concert of non-covalent interactions. The asymmetric unit contains one molecule of ADCP.[1][2][3][4][5][6] The primary forces dictating the crystal packing are strong hydrogen bonds, supplemented by offset π–π stacking and halogen–π interactions.[1][2][3][5][6][7]

Key Interactions:

  • N—H···N Hydrogen Bonding: The most significant directional interaction involves the amino group (N2) acting as a hydrogen bond donor to the pyridine ring nitrogen (N1) of an adjacent molecule. This strong N—H···N hydrogen bonding results in the formation of one-dimensional supramolecular chains that extend along the b-axis of the crystal lattice.[1][2][3][5][6]

  • Offset π–π Stacking: Neighboring supramolecular chains are interconnected through offset π–π stacking interactions between the electron-rich pyridine rings.[1][2][5][7] This interaction contributes to the cohesion and stability of the layered structure.

  • Halogen–π Interactions: The crystal packing is further consolidated by the presence of halogen–π interactions, where a chlorine atom interacts with the π-system of a nearby pyridine ring.[1][2][3][5][7]

The interplay of these interactions creates a robust three-dimensional network, defining the solid-state properties of the compound.

Quantitative Structural Data

The precise geometry and relative contributions of the intermolecular forces have been elucidated through single-crystal X-ray diffraction and quantified by Hirshfeld surface analysis.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Chemical formulaC₅H₄Cl₂N₂
Molecular weight (Mr)163.00
Crystal systemOrthorhombic
Space groupPna2₁
Temperature (K)296
a (Å)13.304 (2)
b (Å)12.911 (2)
c (Å)3.8636 (7)
Volume (ų)663.64 (19)
Z4
Radiation typeMo Kα
μ (mm⁻¹)0.88
Crystal size (mm)0.33 × 0.23 × 0.22
(Source: IUCrData, 2024)[2][7]
Table 2: Key Intermolecular Interaction Parameters
Interaction TypeParameterValue (Å / °)
π–π StackingCg1···Cg1 distance3.8638 (19) Å
Perpendicular distance3.4954 (12) Å
Slip angle25.2°
Halogen–π InteractionCl···π distance3.9375 (17) Å
(Cg1 is the centroid of the N1/C1–C5 ring)[1][5]
Table 3: Hirshfeld Surface Analysis - Percentage Contributions of Intermolecular Contacts
Contact TypeContribution (%)
Cl···H / H···Cl40.1
H···H15.7
N···H / H···N13.1
C···H / H···C7.3
Cl···Cl7.1
C···C6.8
N···C / C···N4.9
Cl···C / C···Cl3.8
(Source: IUCrData, 2024)[1][2][3]

This quantitative analysis reveals the dominance of Cl···H contacts in the overall crystal packing, highlighting the significant role of the chlorine substituents in directing the supramolecular assembly.[1][2][3][6]

Experimental Protocols

The structural data presented were obtained through a combination of synthesis, crystallization, and advanced analytical techniques.

Synthesis and Crystallization

The protocol for obtaining single crystals of this compound suitable for X-ray diffraction is as follows:

  • Dissolution: 0.04075 mg of this compound is dissolved in 20 ml of water.[1][2]

  • Heating: The solution is warmed over a water bath for 20 minutes at 353 K to ensure complete dissolution.[1][2]

  • Crystallization: The solution is then allowed to cool slowly to room temperature.[1][2]

  • Isolation: After several days, colorless crystals suitable for analysis are separated from the mother liquor.[1][2]

Structural Analysis Workflow

The characterization of the ADCP supramolecular structure follows a multi-step analytical workflow.

G cluster_exp Experimental Phase cluster_analysis Computational Analysis cluster_output Outputs Synthesis Synthesis of ADCP Crystallization Single Crystal Growth Synthesis->Crystallization XRD Single-Crystal X-ray Diffraction Crystallization->XRD Refinement Structure Solution & Refinement XRD->Refinement Hirshfeld Hirshfeld Surface Analysis Refinement->Hirshfeld EnergyFramework Energy Framework Analysis (CE-B3LYP/6-31G(d,p)) Refinement->EnergyFramework Data Quantitative Data (Bond lengths, Angles) Refinement->Data Interactions Interaction Quantification (% Contributions) Hirshfeld->Interactions Energy Interaction Energies (Coulombic, Dispersion) EnergyFramework->Energy

Workflow for Structural Elucidation of ADCP.
  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique used to determine the three-dimensional arrangement of atoms in the crystal, providing precise bond lengths, angles, and the unit cell parameters.[4]

  • Hirshfeld Surface Analysis: This computational method is employed to visualize and quantify the intermolecular interactions within the crystal.[3] It partitions the crystal space into regions where the electron density of a promolecule dominates, allowing for the calculation of the percentage contributions of different types of atomic contacts to the overall crystal packing.[1]

  • Energy Framework Analysis: Using the CE-B3LYP/6–31 G(d,p) basis set, this analysis calculates the interaction energies between molecules in the crystal lattice.[2][3][5] It reveals that electrostatic (Coulombic) interactions make a more significant contribution to the total energy and crystal packing than dispersion forces for ADCP.[2][3][7]

Supramolecular Assembly Logic

The hierarchical assembly of this compound in the solid state can be visualized as a step-by-step process, from individual molecules to the final three-dimensional crystal lattice.

G A ADCP Monomer B 1D Supramolecular Chain A->B N—H···N Hydrogen Bonding C 2D Layered Sheet B->C Offset π–π Stacking D 3D Crystal Lattice C->D Halogen–π Interactions

Hierarchical Supramolecular Assembly of ADCP.

This logical progression illustrates how the strongest and most directional interaction, hydrogen bonding, first establishes primary structural motifs (chains), which are then organized into layers and finally into the full crystal structure by weaker, but collectively significant, interactions.

Conclusion

The supramolecular structure of this compound is a highly organized system dominated by N—H···N hydrogen bonding, which forms robust one-dimensional chains. These chains are further assembled into a stable three-dimensional network through a combination of offset π–π stacking and halogen–π interactions. The quantitative data from Hirshfeld surface and energy framework analyses underscore the critical role of both hydrogen and halogen atoms in directing the crystal packing. For professionals in drug development, this detailed structural knowledge provides a fundamental basis for polymorphism screening, co-crystallization strategies, and the rational design of new active pharmaceutical ingredients with optimized solid-state properties.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in the preparation of various pharmaceutical compounds.

Introduction

This compound N-oxide is a versatile building block in organic synthesis, notably as a precursor for pharmacologically active molecules.[1] Its chemical structure lends itself to further modifications, making it a valuable intermediate in medicinal chemistry and drug development. For instance, it is a crucial component in the synthesis of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3]

Synthesis Pathways

The synthesis of this compound N-oxide can be achieved through two primary routes, each with distinct starting materials and reaction conditions.

  • Pathway A: N-Oxidation of this compound. This common method involves the direct oxidation of the nitrogen atom on the pyridine ring of this compound.[3][4]

  • Pathway B: Amination of 4-Nitro-3,5-dichloropyridine N-oxide. This approach involves the nucleophilic substitution of the nitro group of 4-Nitro-3,5-dichloropyridine N-oxide with an amino group.[1][3]

Below is a diagram illustrating these two synthetic strategies.

Synthesis_Pathways cluster_A Pathway A: N-Oxidation cluster_B Pathway B: Amination A1 This compound A2 This compound N-oxide A1->A2 H₂O₂, Acetic Acid B1 4-Nitro-3,5-dichloropyridine N-oxide B2 This compound N-oxide B1->B2 Aqueous Ammonia

Figure 1: Primary synthetic pathways to this compound N-oxide.

Data Presentation

The following tables summarize the quantitative data for the two primary synthesis methods.

Table 1: Synthesis via N-Oxidation of this compound

Starting MaterialReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
This compoundHydrogen Peroxide, Glacial Acetic Acid60-65°C, 18 hours~3599 (after recrystallization)[1][4]
This compoundHydrogen Peroxide, Glacial Acetic Acid50-75°CUp to 74.4 (with recycle)99 (after recrystallization)[4][5]

Table 2: Synthesis via Amination of 4-Nitro-3,5-dichloropyridine N-oxide

Starting MaterialReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
4-Nitro-3,5-dichloropyridine N-oxideAqueous Ammonia, AcetonitrileSealed tube, 70°C, 3 hours30Not Specified[1][2]

Experimental Protocols

Protocol 1: N-Oxidation of this compound

This protocol details the synthesis of this compound N-oxide from this compound using hydrogen peroxide as the oxidizing agent.[1][4]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Hydrogen Peroxide (27.5% solution)

  • 10% Sodium Hydroxide (Caustic) Solution

  • Methanol

  • Chilled Water

Procedure:

  • To a flask equipped with a mechanical stirrer, add glacial acetic acid (150 mL) at 30-35°C.

  • Add this compound (20 g) to the flask with continuous stirring.

  • Add hydrogen peroxide (243 g, 27.5% purity) in a single portion.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.

  • After the reaction is complete, cool the mixture to 5°C.

  • Adjust the pH of the mixture to 4.0 - 4.2 using a 10% caustic solution to precipitate the product.

  • Filter the resulting precipitate and wash it with chilled water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from methanol to obtain pure this compound N-oxide.

Experimental_Workflow_Oxidation start Start reactants 1. Charge Acetic Acid and This compound start->reactants add_h2o2 2. Add Hydrogen Peroxide reactants->add_h2o2 heat 3. Heat to 60-65°C for 18h add_h2o2->heat cool 4. Cool to 5°C heat->cool ph_adjust 5. Adjust pH to 4.0-4.2 cool->ph_adjust filter_wash 6. Filter and Wash Precipitate ph_adjust->filter_wash dry 7. Dry Crude Product filter_wash->dry recrystallize 8. Recrystallize from Methanol dry->recrystallize end End: Pure Product recrystallize->end

Figure 2: Experimental workflow for the N-oxidation of this compound.

Protocol 2: Amination of 4-Nitro-3,5-dichloropyridine N-oxide

This protocol describes the synthesis of this compound N-oxide from 4-Nitro-3,5-dichloropyridine N-oxide.[1][2]

Materials:

  • 4-Nitro-3,5-dichloropyridine N-oxide

  • Aqueous Ammonia (0.88 g/mL solution)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Methanol

Procedure:

  • In a sealed Carius tube, combine 4-nitro-3,5-dichloropyridine N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³), and acetonitrile (1 cm³).

  • Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.

  • After cooling, filter the reaction mixture to separate the solid product.

  • Extract the filtrate with dichloromethane.

  • Dry the organic layer over magnesium sulfate and evaporate the solvent.

  • Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure this compound N-oxide.

Application in Drug Development: Roflumilast and PDE4 Inhibition

This compound N-oxide is a key intermediate in the synthesis of Roflumilast, a selective inhibitor of phosphodiesterase 4 (PDE4).[1][2][3] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating inflammatory responses. By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators implicated in diseases like COPD.

PDE4_Signaling_Pathway cluster_synthesis Synthesis cluster_inhibition Mechanism of Action A This compound N-oxide B Roflumilast A->B Multi-step Synthesis PDE4 PDE4 Enzyme B->PDE4 Inhibits cAMP cAMP AMP AMP cAMP:e->AMP:w Degradation Inflammation Inflammatory Response cAMP->Inflammation Suppresses

Figure 3: Role of this compound N-oxide as a precursor to Roflumilast and its inhibitory action on the PDE4 signaling pathway.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Amino-3,5-dihalopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dihalopyridines are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of a wide range of biologically active molecules. Traditional methods for the synthesis of these compounds often involve harsh reaction conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency. This document provides detailed protocols and data for the microwave-assisted synthesis of 4-amino-3,5-dihalopyridines via nucleophilic aromatic substitution (SNAr) of 3,4,5-trihalopyridines.

Reaction Principle

The synthesis proceeds through a microwave-assisted nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the pyridine nitrogen and the halogen atoms at positions 3 and 5 activates the C4 position for nucleophilic attack by a primary or secondary amine. The high temperature and pressure achieved in a sealed vessel under microwave irradiation significantly accelerate the rate of this substitution reaction.

G cluster_reactants Reactants cluster_products Products 3,4,5-Trihalopyridine Amine 4-Amino-3,5-dihalopyridine 3,4,5-Trihalopyridine->4-Amino-3,5-dihalopyridine Microwave (Δ) Solvent HX HX

Caption: General reaction scheme for the synthesis.

Experimental Data

The following tables summarize the results of the microwave-assisted synthesis of various 4-amino-3,5-dihalopyridines from 3,4,5-trichloropyridine and 3-bromo-4,5-dichloropyridine with a selection of primary and secondary amines.[1]

Table 1: Reaction of 3,4,5-Trichloropyridine with Various Amines

EntryAmineSolventTemp. (°C)Time (min)Yield (%)
1MorpholineDioxane1501599
2PiperidineDioxane1501595
3PyrrolidineDioxane1501592
4N-MethylpiperazineDioxane1501588
5AnilineDioxane1803075
6BenzylamineDioxane1502085

Table 2: Reaction of 3-Bromo-4,5-dichloropyridine with Various Amines

EntryAmineSolventTemp. (°C)Time (min)Yield (%)
1MorpholineDioxane1501598
2PiperidineDioxane1501593
3PyrrolidineDioxane1501590
4N-MethylpiperazineDioxane1501585
5AnilineDioxane1803072
6BenzylamineDioxane1502082

Experimental Protocols

The following is a representative protocol for the microwave-assisted synthesis of 4-morpholino-3,5-dichloropyridine.

Materials:

  • 3,4,5-Trichloropyridine

  • Morpholine

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor vials (e.g., 10 mL) with caps

  • Microwave synthesizer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware

Protocol:

  • To a 10 mL microwave reactor vial, add 3,4,5-trichloropyridine (1.0 mmol, 182.4 mg).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Add morpholine (1.1 mmol, 95.8 µL).

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-morpholino-3,5-dichloropyridine as a solid.

Experimental Workflow

G A Reaction Setup B Microwave Irradiation A->B Place in Microwave C Cooling B->C After 15 min at 150 °C D Solvent Evaporation C->D Rotary Evaporator E Purification D->E Silica Gel Chromatography F Product Isolation E->F Combine & Evaporate Fractions

Caption: A typical experimental workflow.

Safety Precautions

  • Microwave-assisted reactions should be carried out in a well-ventilated fume hood.

  • The use of sealed microwave vials can lead to the buildup of high pressure. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3,4,5-Trihalopyridines and their derivatives are potentially toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and high-yielding method for the preparation of 4-amino-3,5-dihalopyridines. This approach is amenable to a variety of primary and secondary amines and can be readily incorporated into medicinal chemistry workflows for the rapid generation of compound libraries for drug discovery. The protocols and data presented here serve as a valuable resource for researchers in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Synthesis of Roflumilast Using 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roflumilast is a selective, long-acting phosphodiesterase-4 (PDE4) inhibitor used in the treatment of inflammatory conditions such as chronic obstructive pulmonary disease (COPD).[1][2][3] A key intermediate in the chemical synthesis of Roflumilast is 4-Amino-3,5-dichloropyridine.[2][4] This document provides detailed application notes and experimental protocols for the synthesis of Roflumilast, focusing on the crucial step involving the condensation of this compound with an activated derivative of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.

The chemical structure of this compound, a white needle-like crystalline solid with a melting point of 158-162°C, makes it an essential building block for the synthesis of Roflumilast.[2][4] The reliability and purity of this intermediate are critical for ensuring high yields and the quality of the final active pharmaceutical ingredient (API).[4]

Synthesis Pathway Overview

The synthesis of Roflumilast from this compound generally involves a nucleophilic acyl substitution reaction. The amino group of this compound attacks the carbonyl carbon of an activated 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid derivative. To enhance the nucleophilicity of the amine, a strong base is often used to deprotonate the 4-amino group, forming a more reactive anion.

Synthesis_Pathway cluster_reactants Reactants cluster_activation Activation cluster_anion Anion Formation Benzoic_Acid 3-(cyclopropylmethoxy)-4- (difluoromethoxy)benzoic acid Acid_Chloride Acid Chloride Formation (e.g., SOCl2) Benzoic_Acid->Acid_Chloride Activation Pyridine_Derivative This compound Pyridine_Anion Anion Formation (e.g., KOtBu) Pyridine_Derivative->Pyridine_Anion Deprotonation Activated_Acid Activated Benzoic Acid Derivative Acid_Chloride->Activated_Acid Roflumilast Roflumilast Pyridine_Anion->Roflumilast Condensation Activated_Acid->Roflumilast

Caption: General synthesis pathway for Roflumilast.

Experimental Protocols

Two primary methodologies are presented below, differing in the activation of the carboxylic acid and the base used for the condensation reaction.

Protocol 1: Synthesis via Acid Chloride Intermediate with Sodium Hydride

This protocol involves the conversion of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid to its acid chloride, followed by reaction with this compound in the presence of sodium hydride (NaH).

Materials:

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Acid Chloride Formation: In a reaction vessel, dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in an inert solvent like toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride and heat the mixture to 70-80°C for approximately 2 hours, or until the reaction is complete (monitored by TLC or HPLC). Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride.[5]

  • Condensation Reaction: In a separate flask, suspend this compound and sodium hydride in anhydrous THF at 15-20°C.[6]

  • Slowly add a solution of the previously prepared 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride in THF to the suspension while maintaining the temperature below 30°C.[7]

  • Stir the reaction mixture at 20-25°C for 1 hour.[7]

  • Work-up and Purification: Quench the reaction by the careful addition of water. Add ethyl acetate to the mixture and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the organic phase under reduced pressure to obtain the crude Roflumilast.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol or an ethyl acetate/heptane mixture, to yield pure Roflumilast.[7][8]

Protocol 2: Synthesis via Anion Formation with Potassium tert-Butoxide

This improved process involves the formation of the potassium salt of this compound, which then reacts with the activated benzoic acid derivative.[9]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylformamide (DMF) or other inert solvents like dichloromethane, toluene, or N-methylpyrrolidone.[9]

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

  • Water

Procedure:

  • Anion Formation: In a reaction vessel, charge DMF and this compound (1 equivalent).[9] With vigorous stirring, add potassium tert-butoxide (0.8-1.1 equivalents, preferably 0.9-1.0 equivalent) in portions, maintaining the temperature between 15 and 30°C.[9] This results in a suspension of the potassium salt of the anion of this compound.[9]

  • Condensation Reaction: To the suspension from the previous step, add a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride in a suitable solvent. The reaction can be carried out at temperatures ranging from 0°C to the boiling point of the solvent used.[9]

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is worked up using standard procedures known to those skilled in the art. This typically involves quenching with water, extraction with an organic solvent, washing, drying, and concentration.

  • The resulting crude Roflumilast is then purified by recrystallization.

Experimental_Workflow cluster_protocol1 Protocol 1: Acid Chloride with NaH cluster_protocol2 Protocol 2: Anion Formation with KOtBu P1_Start Start P1_Step1 Prepare Acid Chloride (Benzoic Acid + SOCl2) P1_Start->P1_Step1 P1_Step2 Prepare Suspension (this compound + NaH in THF) P1_Start->P1_Step2 P1_Step3 Condensation: Add Acid Chloride to Suspension P1_Step1->P1_Step3 P1_Step2->P1_Step3 P1_Step4 Work-up and Purification P1_Step3->P1_Step4 P1_End Pure Roflumilast P1_Step4->P1_End P2_Start Start P2_Step1 Anion Formation: This compound + KOtBu in DMF P2_Start->P2_Step1 P2_Step2 Prepare Acid Chloride Solution P2_Start->P2_Step2 P2_Step3 Condensation: Add Acid Chloride to Anion Suspension P2_Step1->P2_Step3 P2_Step2->P2_Step3 P2_Step4 Work-up and Purification P2_Step3->P2_Step4 P2_End Pure Roflumilast P2_Step4->P2_End

Caption: Comparative workflow of two synthesis protocols.

Quantitative Data Summary

The following table summarizes the reported yields and purity for the synthesis of Roflumilast using this compound under various conditions.

Intermediate Activation MethodBaseSolvent SystemReaction ConditionsYield (%)Purity (HPLC, %)Reference
Pivaloyl chlorideTriethylamineAcetonitrile25°C, 5 hours5699.2[8]
Pivaloyl chloridePotassium carbonateDichloromethane10°C, then 50°C for 6 hours6199.2[8]
Trifluoromethanesulfonyl chlorideTriethylaminen-Butyl ether20°C, then 40°C for 6 hours6199.2[8]

Roflumilast Signaling Pathway Inhibition

Roflumilast functions by inhibiting phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, which in turn leads to a reduction in the inflammatory response.[1]

Signaling_Pathway Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP AMP AMP Inflammation Inflammatory Response cAMP->Inflammation Reduces

Caption: Mechanism of action of Roflumilast.

Conclusion

The use of this compound is a cornerstone in the synthesis of Roflumilast. The selection of the appropriate synthetic protocol, including the choice of base and solvent, can significantly impact the yield and purity of the final product. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field of drug development and manufacturing. Careful optimization of reaction conditions is crucial for achieving an efficient and scalable synthesis process.

References

Application Note and Protocol for Purity Analysis of 4-Amino-3,5-dichloropyridine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the purity of 4-Amino-3,5-dichloropyridine using High-Performance Liquid Chromatography (HPLC). The provided method is a starting point for method development and validation.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final products. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential impurities.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (RS): Purity ≥ 99.5%

  • This compound Sample: For purity analysis

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or purified water (e.g., Milli-Q)

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • 0.45 µm Syringe Filters: Compatible with the sample solvent

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions

2.3.1. Mobile Phase Preparation

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Degas both mobile phases using a suitable method (e.g., sonication, vacuum filtration) before use.

2.3.2. Standard Solution Preparation (0.1 mg/mL)

  • Accurately weigh about 10 mg of this compound Reference Standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 mixture of Methanol and Water (diluent) and sonicate to dissolve.

  • Make up the volume to 100 mL with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.3.3. Sample Solution Preparation (0.1 mg/mL)

  • Accurately weigh about 10 mg of the this compound sample.

  • Follow steps 2-5 as described for the Standard Solution Preparation. Proper sample preparation is vital for accurate and reproducible results.[3]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by running a system suitability test.[4][5][6] Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Presentation and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of the results should be presented in a clear and structured table.

Sample IDRetention Time (min)Peak AreaArea %
Impurity 1
This compound
Impurity 2
...
Total 100.0

Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of this compound.

HPLC Purity Analysis Workflow

References

Application Note: High-Throughput Analysis of 4-Amino-3,5-dichloropyridine in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-3,5-dichloropyridine (ADCP) is a significant metabolite of various pharmaceutical compounds and is also utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its monitoring in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note describes a robust and sensitive analytical method for the quantitative determination of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. A previously developed liquid chromatography/mass spectrometry assay for the simultaneous determination of a parent compound and ADCP in rat and mouse plasma utilized solid-phase extraction for sample cleanup.[2] This note expands on such a workflow to provide a detailed protocol.

Analytical Method Overview

The method employs a straightforward sample preparation procedure involving solid-phase extraction (SPE) to isolate this compound from the plasma matrix. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. This method provides high selectivity and sensitivity for the accurate quantification of ADCP in plasma.

Data Presentation

Method performance is critical for reliable bioanalytical data. The following table summarizes the typical quantitative performance parameters that should be established during method validation for the analysis of this compound.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Accuracy (% Bias) at LLOQ, LQC, MQC, HQCWithin ±15% (±20% at LLOQ)
Precision (% CV) at LLOQ, LQC, MQC, HQC< 15% (< 20% at LLOQ)
Mean Recovery> 85%
Matrix EffectMinimal and compensated by IS

Note: The values presented in this table are representative and should be determined experimentally during method validation.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., 4-Amino-3,5-dichloro[¹³C₅]pyridine

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium formate

  • Control human plasma (K₂EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Spiked Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into control plasma to obtain final concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the analyte and IS with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) %B
    0.0 5
    2.5 95
    3.5 95
    3.6 5

    | 5.0 | 5 |

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound 163.0 128.0

    | IS (e.g., [¹³C₅]-ADCP) | 168.0 | 133.0 |

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_prep Final Preparation plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acid Add 4% Phosphoric Acid add_is->add_acid vortex1 Vortex add_acid->vortex1 load Load Sample vortex1->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Plasma Sample Preparation of this compound.

analytical_workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_data Data Analysis injection Sample Injection column C18 Reversed-Phase Column injection->column separation Gradient Elution Separation column->separation ionization Electrospray Ionization (ESI+) separation->ionization selection Precursor Ion Selection (Q1) ionization->selection fragmentation Collision-Induced Dissociation (Q2) selection->fragmentation detection Product Ion Detection (Q3) fragmentation->detection chromatogram Generate Chromatograms detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Calibration Curve integration->quantification

Caption: Overall Analytical Workflow for LC-MS/MS Detection.

References

Application Notes and Protocols: Synthesis of Furopyridines Using 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloropyridine is a versatile and highly functionalized building block in organic synthesis, serving as a key intermediate in the preparation of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique electronic and steric properties, conferred by the amino group and two chlorine substituents on the pyridine ring, allow for selective chemical modifications. This document provides detailed application notes and a proposed protocol for the synthesis of furopyridine derivatives starting from this compound. Furopyridines are an important class of heterocyclic compounds with a wide range of biological activities, making their synthesis a significant area of interest in medicinal chemistry.

While a direct, documented synthetic route for the synthesis of furopyridines from this compound is not extensively reported in the literature, a plausible and chemically sound approach can be proposed based on established methods for furan ring synthesis. The most common strategy for constructing a furan ring onto an existing aromatic core involves the reaction of a nucleophilic precursor with an α-haloketone, followed by cyclization. In this context, the amino group of this compound can act as the nucleophile to initiate the formation of the furopyridine scaffold.

Proposed Synthetic Pathway

The proposed synthesis of 2-substituted-5,7-dichlorofuro[2,3-b]pyridines from this compound involves a two-step process:

  • N-Alkylation: The amino group of this compound attacks the electrophilic carbon of an α-haloketone (e.g., phenacyl bromide or a derivative) to form an N-alkylated intermediate.

  • Intramolecular Cyclization: The N-alkylated intermediate undergoes an intramolecular cyclization, likely promoted by a base, to form the furan ring, yielding the desired furopyridine derivative.

This proposed pathway is illustrated in the reaction scheme diagram below.

Furopyridine Synthesis from this compound cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product reactant1 This compound intermediate N-Alkylated Intermediate reactant1->intermediate N-Alkylation reactant2 α-Haloketone (R-CO-CH2-X) reactant2->intermediate product 2-Substituted-5,7-dichlorofuro[2,3-b]pyridine intermediate->product Intramolecular Cyclization (Base)

Caption: Proposed reaction pathway for the synthesis of furopyridines.

Data Presentation

The following table summarizes the key reactants and expected products for the proposed synthesis of a representative furopyridine derivative. Please note that the yield is hypothetical and based on typical yields for similar reactions.

Reactant 1Reactant 2 (α-Haloketone)ProductHypothetical Yield (%)
This compoundPhenacyl bromide5,7-Dichloro-2-phenylfuro[2,3-b]pyridine60-75
This compoundChloroacetone5,7-Dichloro-2-methylfuro[2,3-b]pyridine55-70
This compound3-Bromopentan-2-one5,7-Dichloro-2-ethyl-3-methylfuro[2,3-b]pyridine50-65

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of 2-substituted-5,7-dichlorofuro[2,3-b]pyridines from this compound.

Materials:

  • This compound

  • Appropriate α-haloketone (e.g., phenacyl bromide, chloroacetone)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Protocol: Synthesis of 5,7-Dichloro-2-phenylfuro[2,3-b]pyridine

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.63 g, 10 mmol).

    • Add anhydrous DMF (30 mL) to dissolve the starting material.

    • Add potassium carbonate (2.76 g, 20 mmol) to the solution.

  • N-Alkylation:

    • Slowly add a solution of phenacyl bromide (1.99 g, 10 mmol) in anhydrous DMF (10 mL) to the stirring mixture at room temperature.

    • After the addition is complete, heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold water and stir for 15 minutes.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure 5,7-dichloro-2-phenylfuro[2,3-b]pyridine.

  • Characterization:

    • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow start Start: Reaction Setup (this compound, K₂CO₃, DMF) step1 Addition of α-Haloketone (Phenacyl bromide in DMF) start->step1 step2 Heating and Stirring (80 °C, 4-6 hours) step1->step2 step3 Reaction Monitoring (TLC) step2->step3 decision Reaction Complete? step3->decision decision->step2 No step4 Work-up (Quenching with water, Extraction with Ethyl Acetate) decision->step4 Yes step5 Purification (Column Chromatography) step4->step5 end End: Characterization (NMR, MS) step5->end

Caption: General experimental workflow for furopyridine synthesis.

Safety Precautions

  • This compound and α-haloketones are potentially hazardous chemicals. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The provided application notes and protocol outline a feasible synthetic route for the preparation of furopyridine derivatives from this compound. While this specific transformation may not be extensively documented, the proposed methodology is based on well-established chemical principles and offers a solid starting point for researchers in the field of medicinal and synthetic chemistry. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific target molecules. The versatility of this approach allows for the synthesis of a diverse library of furopyridine compounds by varying the α-haloketone reactant, which can be valuable for drug discovery and development programs.

References

Application of 4-Amino-3,5-dichloropyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloropyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemicals.[1][2][3] Its unique structure, featuring a reactive amino group and two chlorine substituents on the pyridine ring, allows for diverse chemical modifications, leading to the development of potent herbicides, fungicides, and insecticides.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and related precursors in the synthesis of key agrochemicals.

Application Notes

The primary application of this compound in the agrochemical industry is in the synthesis of pyridine-based herbicides, which act as synthetic auxins, disrupting plant growth in broadleaf weeds.[4] While this compound is a key conceptual precursor for many of these herbicides, industrial synthesis routes may sometimes start from other pyridine derivatives and introduce the amino and chloro functionalities at different stages of the manufacturing process.

Herbicides:

  • Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid): A persistent, systemic herbicide used to control woody plants and a wide range of broad-leaved weeds.[4]

  • Clopyralid (3,6-dichloro-2-pyridinecarboxylic acid): A selective herbicide effective against broadleaf weeds, particularly in the thistle and clover families.[5]

  • Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid): A selective herbicide used for the control of broadleaf weeds in pastures and rangelands.[4]

While direct, detailed protocols for the synthesis of these herbicides starting specifically from this compound are not always readily available in public literature, the following sections provide established industrial synthesis methods for these key agrochemicals, which utilize related chlorinated pyridine precursors.

Fungicides and Insecticides:

The pyridine scaffold is also a key feature in many modern fungicides and insecticides.[6][7] Research has shown that pyridine derivatives exhibit significant antifungal and insecticidal activity.[6][7] While specific commercial examples of fungicides and insecticides synthesized directly from this compound are not as prominently documented as herbicides, the inherent biological activity of the pyridine ring makes this compound and its derivatives attractive starting points for the discovery of new fungicidal and insecticidal agents.

Data Presentation

Table 1: Synthesis of this compound and a Key Precursor
ProductStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
This compound4-AminopyridineConcentrated HCl, H₂O₂Cooled, then basified53.86 (molar)Not specified[8]
This compound N-oxideThis compoundHydrogen Peroxide, Glacial Acetic Acid60-65°C, 18 hours~3599 (after purification)[9]
Table 2: Synthesis of Pyridine-Based Herbicides
ProductStarting MaterialKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
4-amino-3,5,6-trichloropyridine-2-carbonitrile (Picloram precursor)3,4,5,6-tetrachloropyridine-2-carbonitrileAmmonia, CatalystNormal temperature and pressure70-80 (total)Not specified[10]
3,6-Dichloropicolinic acid (Clopyralid)2-CyanopyridineChlorine, Catalysts (FeCl₃, HCl, ZnCl₂, CoCl₂)Hydrolysis and reduction>98>98.8[9]
4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid)4-amino-3,5,6-trichloropyridine-2-carboxylic acid5% Pd/C, H₂, NaOH50°C, 0.3 MPa, 20 hours91.497.5[11]
Table 3: Herbicidal Activity of Pyridine Carboxylic Acids
HerbicideSpeciesED₅₀ (g ae ha⁻¹)Reference
AminopyralidCanola60.3[12]
Squash21.1[12]
Okra10.3[12]
PicloramCanola227.7[12]
Squash23.3[12]
Okra17.3[12]

ED₅₀: The effective dose that causes a 50% reduction in plant growth.

Experimental Protocols

Protocol 1: Synthesis of this compound[8]

Materials:

  • 4-Aminopyridine

  • Concentrated Hydrochloric Acid

  • Hydrogen Peroxide solution

  • Base for basification (e.g., NaOH solution)

Procedure:

  • Prepare a solution of 4-aminopyridine in concentrated hydrochloric acid with stirring.

  • Cool the reaction mass.

  • Add the hydrogen peroxide solution dropwise to the cooled mass.

  • After the addition is complete, basify the reaction mixture.

  • Filter the resulting precipitate to obtain this compound.

Protocol 2: Synthesis of Picloram from 3,4,5,6-Tetrachloropyridine-2-carbonitrile[10]

Step 1: Ammonolysis to 4-amino-3,5,6-trichloropyridine-2-carbonitrile

Materials:

  • 3,4,5,6-tetrachloropyridine-2-carbonitrile

  • Ammonia (gas or liquid)

  • Catalyst (e.g., copper salt)

  • Solvent (e.g., an alcohol)

Procedure:

  • In a suitable reactor, dissolve 3,4,5,6-tetrachloropyridine-2-carbonitrile in the solvent.

  • Add the catalyst to the solution.

  • Under normal temperature and pressure, introduce ammonia gas or liquid ammonia into the reaction mixture. The molar ratio of the starting material to ammonia should be between 1:5 and 1:30.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC or HPLC).

  • After the reaction, recover the excess ammonia and solvent for recycling.

  • Work up the reaction mixture to isolate the 4-amino-3,5,6-trichloropyridine-2-carbonitrile intermediate.

Step 2: Hydrolysis to Picloram

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carbonitrile

  • Strong acid (e.g., H₂SO₄) or base (e.g., NaOH)

Procedure:

  • Subject the 4-amino-3,5,6-trichloropyridine-2-carbonitrile to hydrolysis using a strong acid or base.

  • Heat the reaction mixture to facilitate the conversion of the nitrile group to a carboxylic acid.

  • After the reaction is complete, neutralize the mixture and isolate the crude picloram.

  • Purify the product by recrystallization or other suitable methods.

Protocol 3: Synthesis of Clopyralid from 2-Cyanopyridine[9]

Step 1: Chlorination

Materials:

  • 2-Cyanopyridine

  • Chlorine gas

  • Catalyst on activated carbon (FeCl₃, HCl, ZnCl₂, CoCl₂)

Procedure:

  • In a suitable reactor, charge the catalyst on activated carbon.

  • Introduce 2-cyanopyridine.

  • Carry out the chlorination reaction by introducing chlorine gas.

Step 2: Hydrolysis and Reduction

Materials:

  • Chlorinated intermediate from Step 1

  • Sodium hydroxide

  • Sodium carbonate

  • Hydrochloric acid

Procedure:

  • Hydrolyze the chlorinated intermediate using sodium hydroxide.

  • Perform a reduction step in a system containing sodium carbonate.

  • Adjust the pH with hydrochloric acid to precipitate the product.

  • Isolate and purify the 3,6-dichloropicolinic acid (Clopyralid). The collection rate is reported to be above 98% with a content of over 98.8%.[9]

Protocol 4: Synthesis of Aminopyralid (4-amino-3,6-dichloropyridine-2-carboxylic acid)[11]

Materials:

  • 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (50.8 g)

  • Water (500 ml)

  • 30% Sodium hydroxide solution (66.7 g)

  • 5% Pd/C catalyst (2 g)

  • Hydrogen gas

  • 30% Hydrochloric acid

Procedure:

  • Mix 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 500 ml of water.

  • Add 66.7 g of 30% sodium hydroxide solution and stir until homogeneous.

  • Filter the solution and transfer the filtrate to a 1000 ml high-pressure reactor equipped with a magnetic stirrer, thermometer, and exhaust pipe.

  • Add 2 g of 5% Pd/C catalyst to the reactor.

  • Seal the reactor, purge with nitrogen three times, and then fill with hydrogen to a pressure of 0.2 MPa.

  • Initiate stirring and raise the temperature to 50°C.

  • Increase the hydrogen pressure to 0.3 MPa and maintain the reaction for 20 hours (monitor completion by HPLC).

  • Cool the reactor to room temperature.

  • Decant the reaction solution and filter to recover the catalyst.

  • Adjust the pH of the filtrate to 1-2 with 30% hydrochloric acid.

  • Cool the solution to crystallize the product.

  • Centrifuge the mixture and wash the precipitate with hot water to obtain 38.8 g of 4-amino-3,6-dichloro-pyridine-2-carboxylic acid (yield: 91.4%, purity: 97.5%).[11]

Mandatory Visualization

Synthesis_of_4_Amino_3_5_dichloropyridine A 4-Aminopyridine B This compound A->B  Conc. HCl, H₂O₂ caption Synthesis of this compound.

Caption: Synthesis of this compound.

Picloram_Synthesis_Pathway A 3,4,5,6-Tetrachloropyridine- 2-carbonitrile B 4-Amino-3,5,6-trichloropyridine- 2-carbonitrile A->B  Ammonolysis (NH₃, Catalyst) C Picloram (4-Amino-3,5,6-trichloropyridine- 2-carboxylic acid) B->C  Hydrolysis (Acid or Base) caption Industrial Synthesis Pathway of Picloram.

Caption: Industrial Synthesis Pathway of Picloram.

Clopyralid_Synthesis_Pathway A 2-Cyanopyridine B Chlorinated Intermediates A->B  Chlorination (Cl₂, Catalyst) C Clopyralid (3,6-Dichloropicolinic acid) B->C  Hydrolysis & Reduction caption Industrial Synthesis Pathway of Clopyralid.

Caption: Industrial Synthesis Pathway of Clopyralid.

Aminopyralid_Synthesis_Pathway A 4-Amino-3,5,6-trichloropyridine- 2-carboxylic acid B Aminopyralid (4-Amino-3,6-dichloropyridine- 2-carboxylic acid) A->B  Catalytic Hydrogenation (H₂, Pd/C, NaOH) caption Synthesis Pathway of Aminopyralid.

Caption: Synthesis Pathway of Aminopyralid.

Experimental_Workflow_Aminopyralid cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Mix Starting Material, H₂O, NaOH B Filter and Transfer to Reactor A->B C Add Pd/C Catalyst B->C D Seal, Purge with N₂, Pressurize with H₂ C->D E Heat to 50°C, Increase H₂ Pressure D->E F React for 20 hours E->F G Cool and Filter Catalyst F->G H Acidify Filtrate (pH 1-2) G->H I Crystallize, Centrifuge, and Wash H->I J Obtain Pure Aminopyralid I->J caption Experimental Workflow for Aminopyralid Synthesis.

Caption: Experimental Workflow for Aminopyralid Synthesis.

References

Synthesis of Schiff Bases from 4-Amino-3,5-dichloropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone. 4-Amino-3,5-dichloropyridine is a valuable starting material in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] The incorporation of the 3,5-dichloropyridine moiety into a Schiff base structure can impart unique electronic and steric properties, potentially enhancing its biological activity. This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from this compound.

General Reaction Scheme

The synthesis of Schiff bases from this compound involves the condensation reaction with a substituted aldehyde. The general reaction is depicted below:

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocols

While specific literature on the synthesis of Schiff bases directly from this compound is limited, a general and widely applicable protocol can be adapted from the synthesis of other Schiff bases. The following protocol is a representative procedure.

Protocol 1: General Synthesis of a Schiff Base from this compound and a Substituted Benzaldehyde

This protocol outlines the acid-catalyzed condensation of this compound with a substituted benzaldehyde in an alcoholic solvent.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.

  • To this solution, add 10 mmol of the substituted benzaldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.

  • Attach a condenser to the flask and reflux the mixture with constant stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is then collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a vacuum oven or air dry.

  • Characterize the final product by determining its melting point, and by spectroscopic methods such as FT-IR, ¹H NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the key physicochemical properties of the starting material, this compound. Data for specific Schiff base derivatives should be populated as they are synthesized and characterized.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₅H₄Cl₂N₂163.01162-164White to off-white crystalline powder

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of Schiff bases from this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_characterization Characterization A Dissolve this compound in Ethanol B Add Substituted Aldehyde A->B C Add Glacial Acetic Acid (catalyst) B->C D Reflux for 3-4 hours C->D E Cool to Room Temperature D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry the Product G->H I Melting Point Determination H->I J FT-IR Spectroscopy H->J K ¹H NMR Spectroscopy H->K L Mass Spectrometry H->L

Caption: Workflow for Schiff base synthesis and characterization.

Application Notes

  • Solvent Choice: While ethanol is a common solvent, other alcohols like methanol can also be used. The choice of solvent may influence the reaction rate and the solubility of the reactants and product.

  • Catalyst: Glacial acetic acid is a common catalyst for Schiff base formation. Other acid catalysts can also be employed. In some cases, the reaction may proceed without a catalyst, although it might require longer reaction times or higher temperatures.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progression.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) can be performed for further purification of the Schiff base if required.

  • Potential Applications: Schiff bases derived from this compound are of interest to researchers in drug discovery and development. The presence of the dichloropyridine moiety may confer antimicrobial, anticancer, or other biological activities.[1] These compounds can serve as ligands for the synthesis of metal complexes, which often exhibit enhanced biological properties compared to the free ligands.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and many aldehydes are harmful if ingested or inhaled. Avoid contact with skin and eyes.

  • Handle all chemicals with care and consult the Safety Data Sheet (SDS) for each compound before use.

References

Application Notes and Protocols: Formation of the Potassium Salt of 4-amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-3,5-dichloropyridine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its derivatization is often a key step in the development of new molecular entities. The formation of its potassium salt enhances its nucleophilicity and can be a critical step for subsequent reactions, such as N-alkylation or N-arylation, in the synthesis of more complex molecules. This document provides detailed protocols for the preparation of the potassium salt of this compound, along with data presentation and workflow visualizations to aid in research and development.

While direct literature on the specific formation of the potassium salt of this compound is not abundant, the protocols provided herein are based on established principles of salt formation for aminopyridines and related heterocyclic amines. The reaction involves the deprotonation of the amino group of this compound using a suitable potassium base.

Reaction Principle

The formation of the potassium salt of this compound is an acid-base reaction where the weakly acidic proton of the amino group is removed by a strong potassium base. The resulting potassium aminopyridinate is a more potent nucleophile than the parent amine.

Reaction Scheme:

Experimental Protocols

Two primary methods are proposed for the synthesis of the potassium salt of this compound, utilizing either potassium hydride (KH) or potassium tert-butoxide (t-BuOK) as the base.

Method A: Using Potassium Hydride (KH)

Potassium hydride is a strong, non-nucleophilic base that is highly effective for the deprotonation of amines. This reaction should be carried out under anhydrous and inert conditions.

Materials:

  • This compound

  • Potassium hydride (30% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Argon or Nitrogen gas

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

Procedure:

  • Preparation of KH: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), wash the required amount of potassium hydride dispersion with anhydrous hexane to remove the mineral oil. Carefully decant the hexane. Repeat this washing step twice.

  • Reaction Setup: To the washed potassium hydride, add anhydrous THF.

  • Addition of Amine: Slowly add a solution of this compound in anhydrous THF to the potassium hydride suspension at 0 °C with stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The evolution of hydrogen gas should be observed. The reaction can be monitored by the cessation of gas evolution.

  • Isolation: Once the reaction is complete, the resulting suspension contains the potassium salt. This can be used in situ for subsequent reactions. For isolation, the solvent can be removed under reduced pressure to yield the potassium salt as a solid.

Safety Precautions: Potassium hydride reacts violently with water and is flammable. All operations must be conducted under a strictly inert and anhydrous atmosphere.

Method B: Using Potassium tert-Butoxide (t-BuOK)

Potassium tert-butoxide is a strong, non-nucleophilic base that is soluble in many organic solvents, offering a homogeneous reaction medium.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous THF or DMF.

  • Addition of Base: Slowly add solid potassium tert-butoxide to the solution at room temperature with vigorous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the salt may be indicated by a color change or precipitation.

  • Isolation: The potassium salt can be used in situ. For isolation, the solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like hexane to remove any unreacted starting material and dried under vacuum.

Data Presentation

The following table summarizes representative quantitative data for the formation of aminopyridine salts based on analogous reactions found in the literature. These values should be considered as a general guide.

ParameterMethod A (KH)Method B (t-BuOK)
Starting Material This compoundThis compound
Base Potassium Hydride (KH)Potassium tert-Butoxide (t-BuOK)
Solvent Anhydrous THFAnhydrous THF or DMF
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield > 90% (often used in situ)> 95% (often used in situ)
Purity High (byproduct is H2 gas)High (byproduct is tert-butanol)

Characterization

The formation of the potassium salt can be confirmed by the following analytical techniques:

  • NMR Spectroscopy: A change in the chemical shift of the amino proton (which will disappear upon salt formation) and the aromatic protons in ¹H NMR can be observed. ¹³C NMR will also show shifts in the carbon signals of the pyridine ring.

  • IR Spectroscopy: A change in the N-H stretching frequency in the IR spectrum will be indicative of salt formation.

  • Elemental Analysis: To confirm the incorporation of potassium.

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_product Product Reactant This compound Product Potassium salt of This compound Reactant->Product + Base Base Potassium Base (KH or t-BuOK) Base->Product

Caption: Reaction pathway for the formation of the potassium salt.

Experimental Workflow Diagram

Experimental_Workflow start Start prep Prepare Reactants (this compound and Potassium Base) start->prep reaction Reaction under Inert Atmosphere prep->reaction monitoring Monitor Reaction (e.g., TLC, gas evolution) reaction->monitoring workup Work-up/ Isolation monitoring->workup Reaction Complete characterization Characterization (NMR, IR, etc.) workup->characterization end End characterization->end

Caption: General experimental workflow for synthesis and analysis.

Application Notes and Protocols: The Strategic Use of 4-Amino-3,5-dichloropyridine in the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,5-dichloropyridine is a pivotal starting material in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including a reactive amino group and two chlorine atoms on the pyridine ring, make it a valuable building block for creating complex molecules.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent and selective phosphodiesterase 4 (PDE4) inhibitors, with a primary focus on the well-established drug Roflumilast and emerging pyrazolopyridine-based inhibitors.

Phosphodiesterase 4 (PDE4) is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[2] By hydrolyzing cAMP, PDE4 regulates a multitude of cellular processes, including inflammation and immune responses.[3] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of pro-inflammatory cells and mediators. This mechanism of action has established PDE4 as a significant therapeutic target for chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[3][4]

Signaling Pathway of PDE4

The inhibition of PDE4 has a direct impact on the cAMP signaling cascade, leading to a reduction in the inflammatory response. The following diagram illustrates the central role of PDE4 in this pathway.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes Inflammatory_Response Inflammatory Response (e.g., TNF-α release) PKA->Inflammatory_Response Inhibits Inhibitor PDE4 Inhibitor (e.g., Roflumilast) Inhibitor->PDE4 Inhibits

Figure 1: PDE4 Signaling Pathway

I. Synthesis of Roflumilast

Roflumilast is a selective PDE4 inhibitor approved for the treatment of severe COPD.[5] The synthesis of Roflumilast critically involves the coupling of this compound with an activated derivative of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid.[6][7]

A. Synthetic Workflow

The overall synthetic strategy for Roflumilast from this compound is depicted below. This involves the formation of an amide bond between the two key intermediates.

Roflumilast_Synthesis_Workflow Start This compound Intermediate1 Anion of this compound Start->Intermediate1 Base (e.g., KOtBu, NaH) Reaction Amide Coupling Intermediate1->Reaction Intermediate2 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride Intermediate2->Reaction Product Roflumilast Reaction->Product Purification Purification Product->Purification FinalProduct Pure Roflumilast Purification->FinalProduct

Figure 2: Roflumilast Synthesis Workflow
B. Quantitative Data

The following table summarizes representative quantitative data for the synthesis of Roflumilast.

StepStarting MaterialKey ReagentsSolventReaction ConditionsProductYield (%)Purity (%)
13-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acidThionyl chloride, DMF (cat.)Toluene70-90°C3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chlorideHigh-
2This compoundPotassium tert-butoxide (KOtBu)DMF15-30°CPotassium salt of this compoundIn situ-
3Potassium salt of this compound & Benzoyl chloride derivative-DMF15-40°CRoflumilast75-85>99

Note: Yields and purity can vary based on the specific reaction conditions and purification methods employed.

C. Detailed Experimental Protocol: Synthesis of Roflumilast

Step 1: Preparation of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

  • To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid in toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to 70-80°C.

  • Slowly add thionyl chloride (1 to 4 equivalents) to the reaction mixture.

  • Stir the reaction at this temperature for approximately 2 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • After completion, distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride as an oily residue, which can be used in the next step without further purification.

Step 2: Synthesis of Roflumilast

  • In a separate reaction vessel, suspend this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • While stirring vigorously, add potassium tert-butoxide (0.8-1.1 equivalents) portion-wise at a temperature between 15 and 30°C to form the potassium salt of this compound.

  • Prepare a solution of the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride (1 equivalent) from Step 1 in anhydrous DMF.

  • Slowly add the benzoyl chloride solution to the suspension of the potassium salt at a temperature of 15 to 40°C.

  • Stir the reaction mixture for several hours until the reaction is complete.

  • Upon completion, the reaction mixture is worked up by adding water to precipitate the crude Roflumilast.

  • The precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Roflumilast.

II. Synthesis of Pyrazolopyridine-Based PDE4 Inhibitors

Recent research has explored the use of this compound in the synthesis of novel pyrazolopyridine derivatives as potent PDE4 inhibitors. One such example is N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide, which has demonstrated significant anti-inflammatory effects.[8]

A. Synthetic Workflow

The synthesis of this class of compounds also involves an amide coupling reaction between this compound and a suitable pyrazolopyridine carboxylic acid derivative.

Pyrazolopyridine_Synthesis_Workflow Start This compound Reaction Amide Coupling Start->Reaction Intermediate 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl2 or coupling agents) Intermediate->Activation Activated_Intermediate Activated Carboxylic Acid Derivative Activation->Activated_Intermediate Activated_Intermediate->Reaction Product N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide Reaction->Product

Figure 3: Pyrazolopyridine Inhibitor Synthesis
B. Quantitative Data

ProductIC50 (PDE4)Anti-inflammatory Activity
N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamidePotentGood in animal models
C. General Experimental Protocol: Synthesis of N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide
  • Activation of the Carboxylic Acid: 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF. Alternatively, peptide coupling reagents like HATU or HOBt/EDCI can be used.

  • Amide Coupling: The activated carboxylic acid derivative is then reacted with this compound in an aprotic solvent (e.g., DMF, THF, or dichloromethane) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid generated during the reaction.

  • Work-up and Purification: The reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide.

Conclusion

This compound serves as a crucial and versatile building block in the synthesis of potent PDE4 inhibitors. The protocols outlined in this document for the synthesis of Roflumilast and a representative pyrazolopyridine-based inhibitor highlight the strategic importance of this starting material in medicinal chemistry and drug development. The provided workflows and data offer a valuable resource for researchers engaged in the discovery and synthesis of novel anti-inflammatory agents targeting the PDE4 enzyme.

References

Application Notes and Protocols for the Analysis of 4-Amino-3,5-dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-Amino-3,5-dichloropyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate and reproducible results in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of this compound N-oxide in bulk drug substances and pharmaceutical intermediates. This method offers excellent precision and accuracy for quantification.

Quantitative Data Summary

The performance of the HPLC-UV method for the analysis of this compound N-oxide is summarized in the table below. These values are based on data for the target analyte and structurally similar compounds, providing a reliable benchmark for method validation.

ParameterValue
AnalyteThis compound N-oxide
MatrixBulk Drug
Limit of Detection (LOD)~10 ng/mL
Limit of Quantification (LOQ)~30 ng/mL
Recovery98 - 102%
Linearity (Range)0.1 - 100 µg/mL
Experimental Protocol: HPLC-UV Analysis

This protocol details the steps for the quantitative analysis of this compound N-oxide using an HPLC system equipped with a UV detector.

1. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector

  • Reversed-phase C18 column (150 mm x 4.6 mm ID, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound N-oxide reference standard

  • 0.45 µm syringe filters

2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 10 µL[1]

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound N-oxide reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of the mobile phase, and mix thoroughly.[1] Filter the solution through a 0.45 µm syringe filter before injection.[1]

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound N-oxide in the sample by comparing its peak area to the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase (Acetonitrile:Water) C HPLC System (C18 Column, 30°C) A->C B Standard & Sample Solutions B->C Injection (10 µL) D UV Detector (254 nm) C->D E Chromatogram (Peak Area) D->E F Calibration Curve E->F G Quantification F->G

Caption: Workflow for the HPLC-UV analysis of this compound N-oxide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Quantitative Data Summary

The following table presents typical performance characteristics for the GC-MS analysis of chlorinated pyridines, which can be used as a reference for method development for this compound N-oxide.

ParameterTypical Value
AnalyteChlorinated Pyridines (structurally similar)
MatrixVarious
Limit of Detection (LOD)Low µg/kg to ng/g range
Limit of Quantification (LOQ)Low µg/kg to ng/g range
Recovery70 - 110%
Linearity (Range)Dependent on concentration range
Experimental Protocol: GC-MS Analysis

This protocol outlines the steps for the analysis of this compound N-oxide using a GC-MS system. Note that derivatization may be necessary to improve the volatility and thermal stability of the analyte.

1. Instrumentation and Materials

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms)

  • Helium (carrier gas, high purity)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound N-oxide reference standard

2. GC-MS Conditions

  • Injector Temperature: 280 °C[1]

  • Injection Mode: Split (e.g., split ratio 50:1)[1]

  • Injection Volume: 1 µL[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C[1]

  • MS Conditions:

    • Ion Source Temperature: 230 °C[1]

    • Quadrupole Temperature: 150 °C[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

    • Scan Range: 40-500 m/z[1]

3. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound N-oxide reference standard and dissolve it in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.[1] Vortex to ensure complete dissolution.

4. Analysis Procedure

  • Equilibrate the GC-MS system.

  • Inject the prepared standard solutions to establish retention time and mass spectrum for the analyte.

  • If performing quantitative analysis, inject a series of standards to generate a calibration curve.

  • Inject the prepared sample solution.

  • Identify the analyte in the sample by comparing its retention time and mass spectrum to that of the standard.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard & Sample in Dichloromethane B GC Inlet (280°C) Split Injection A->B Injection (1 µL) C GC Column (Temperature Program) B->C D MS Detector (EI, Scan Mode) C->D E Total Ion Chromatogram D->E F Mass Spectrum D->F G Identification & Quantification E->G F->G

Caption: Workflow for the GC-MS analysis of this compound N-oxide.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3,5-dichloropyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic strategies for producing this compound and its N-oxide derivative, which is a key intermediate.[1]

  • Pathway A: Chlorination of 4-Aminopyridine. This is a two-step process that begins with the dichlorination of 4-aminopyridine, followed by N-oxidation to yield this compound N-oxide.[2] The deoxygenated target compound can then be obtained.

  • Pathway B: Amination of a Nitro Precursor. This route involves the nucleophilic substitution of a nitro group on a pyridine ring with an amino group, typically starting from 4-nitro-3,5-dichloropyridine N-oxide.[1]

Q2: I am experiencing low yields in the chlorination of 4-aminopyridine. What are the potential causes and solutions?

A2: Low yields during the chlorination of 4-aminopyridine can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the dropwise addition of hydrogen peroxide to the solution of 4-aminopyridine in concentrated hydrochloric acid is performed slowly and with adequate stirring.[2][3]

  • Improper Temperature Control: The reaction temperature should be carefully controlled. While specific temperatures for this step are not always detailed, excessive heat can lead to side reactions. It is mentioned that after the addition of hydrogen peroxide, the reaction mixture should be cooled before basification.[2][3]

  • Loss of Product During Work-up: The product is precipitated by basifying the reaction mixture.[2][3] Ensure the pH is adjusted correctly to maximize precipitation. Insufficient basification will result in product remaining in the solution.

  • Suboptimal Reagent Concentration: The concentration of hydrogen peroxide is crucial. Using a solution with the correct concentration as specified in the protocol is important for optimal results.[3]

Q3: My final product after the N-oxidation step is impure. What are the likely impurities and how can I remove them?

A3: A common impurity is the unreacted starting material, this compound.[4] Other potential impurities include residual solvents like acetic acid and byproducts from the oxidation reaction.

The most effective method for purification is recrystallization from methanol.[4][5] This technique has been shown to significantly improve purity, for instance, from 94.69% to 99%.[3]

Q4: The N-oxidation of this compound is slow or incomplete. How can I optimize this step?

A4: To optimize the N-oxidation step, consider the following parameters:

  • Reaction Time and Temperature: The reaction is typically heated to 60-65°C and maintained for an extended period, such as 18 hours.[3][5] Ensure that both the temperature and reaction time are adequate.

  • Reagent Purity and Concentration: The purity and concentration of hydrogen peroxide are critical. For example, a 27.5% solution has been used effectively.[3][5]

  • pH Adjustment for Precipitation: After cooling the reaction mixture, the pH should be carefully adjusted to a range of 4.0 - 4.2 to ensure maximum precipitation of the N-oxide product.[3][5]

Data Presentation: Reaction Conditions

The following tables summarize quantitative data for the key synthetic steps.

Table 1: Chlorination of 4-Aminopyridine

ParameterValueReference
Starting Material4-Aminopyridine[2][3]
ReagentsConcentrated Hydrochloric Acid, Hydrogen Peroxide[2][3]
Product Melting Point162-164°C[2][3]

Table 2: N-Oxidation of this compound

ParameterValueReference
Starting MaterialThis compound[3][5]
ReagentsGlacial Acetic Acid, Hydrogen Peroxide (e.g., 27.5%)[3][5]
Reaction Temperature60-65°C[3][5]
Reaction Time18 hours[3][5]
Final pH for Precipitation4.0 - 4.2[3][5]
Crude Product Purity~94.69%[3]
Purified Product Purity99%[3][5]
Purified Product Melting Point208-210°C (with decomposition)[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound [2][3]

  • Prepare a solution of 4-aminopyridine in concentrated hydrochloric acid and stir the mixture.

  • Slowly add a hydrogen peroxide solution dropwise to the reaction mass.

  • After the addition is complete, cool the reaction mixture.

  • Basify the cooled mixture.

  • Filter the resulting precipitate to isolate the crude this compound.

  • The product can be further purified if necessary. The reported melting point is 162-164°C.[2][3]

Protocol 2: Synthesis of this compound N-oxide [3][5]

  • In a flask equipped with a mechanical stirrer, add glacial acetic acid (150 mL) at 30-35°C.

  • Add this compound (20 g) with stirring.

  • Add hydrogen peroxide (243 g, 27.5% purity) in one portion.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.

  • Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.

  • Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield pure this compound N-oxide.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: N-Oxidation cluster_step3 Step 3: Purification 4-Aminopyridine 4-Aminopyridine Reaction_1 Chlorination (HCl, H2O2) 4-Aminopyridine->Reaction_1 This compound This compound Reaction_1->this compound Input_2 This compound Reaction_2 N-Oxidation (CH3COOH, H2O2) Input_2->Reaction_2 Crude_Product Crude 4-Amino-3,5- dichloropyridine N-oxide Reaction_2->Crude_Product Input_3 Crude Product Purification Recrystallization (Methanol) Input_3->Purification Final_Product Pure 4-Amino-3,5- dichloropyridine N-oxide Purification->Final_Product

Caption: Synthetic workflow for this compound N-oxide.

Troubleshooting_Low_Yield Problem Low Yield in Chlorination Cause1 Incomplete Reaction Problem->Cause1 Cause2 Improper Temperature Problem->Cause2 Cause3 Product Loss in Work-up Problem->Cause3 Solution1 Ensure slow, dropwise addition of H2O2 with vigorous stirring. Cause1->Solution1 Solution2 Carefully control reaction temperature and cool before basification. Cause2->Solution2 Solution3 Ensure complete basification to maximize product precipitation. Cause3->Solution3

Caption: Troubleshooting logic for low yield in chlorination.

Troubleshooting_Impure_Product Problem Impure Final Product (Post N-Oxidation) Impurity1 Unreacted Starting Material: This compound Problem->Impurity1 Impurity2 Residual Solvents (e.g., Acetic Acid) Problem->Impurity2 Impurity3 Oxidation Byproducts Problem->Impurity3 Solution Purification by Recrystallization from Methanol Impurity1->Solution Impurity2->Solution Impurity3->Solution

Caption: Troubleshooting logic for an impure final product.

References

Improving the purity of 4-Amino-3,5-dichloropyridine through recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 4-Amino-3,5-dichloropyridine through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available data and chemical principles, water and methanol have been shown to be effective. A detailed solvent screening protocol is provided in the "Experimental Protocols" section to help you determine the optimal solvent for your specific needs.

Q2: What are the common impurities in crude this compound?

A2: Common impurities can include unreacted starting materials, such as 4-aminopyridine, and side-products from the chlorination reaction. These may include other chlorinated pyridine derivatives, such as isomers with different chlorine substitution patterns. Depending on the synthetic route, residual solvents may also be present.

Q3: How can I assess the purity of this compound before and after recrystallization?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity of this compound. Purity can also be qualitatively assessed by observing the melting point. Pure this compound has a melting point of approximately 162-164°C. A broad or depressed melting point range typically indicates the presence of impurities.

Q4: What is a typical recovery yield for the recrystallization of this compound?

A4: The recovery yield is highly dependent on the chosen solvent, the initial purity of the crude material, and the recrystallization technique. While specific yields for this compound recrystallization are not widely reported, a successful recrystallization typically aims for a yield of 70-90%. Optimizing the solvent system and minimizing product loss during transfers are key to maximizing recovery.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Inappropriate solvent selection.- Cooling the solution too quickly, leading to the trapping of impurities.- Insufficient washing of the collected crystals.- Perform a solvent screen to identify a more suitable solvent (see Experimental Protocols).- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Wash the crystals with a small amount of ice-cold recrystallization solvent.
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The compound is too soluble in the chosen solvent, even at low temperatures.- Add a co-solvent (anti-solvent) in which the compound is less soluble to the hot solution until it becomes slightly turbid, then clarify with a few drops of the original solvent.- Choose a lower-boiling point solvent.- Try a different solvent system altogether.
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated.- The presence of impurities is inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of the solute.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath), but be aware this may decrease purity.
Low Yield of Recovered Crystals - Using an excessive amount of solvent.- Premature crystallization during hot filtration.- Significant solubility of the compound in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.- Ensure the solution is thoroughly cooled to maximize crystal precipitation.- Consider recovering a second crop of crystals by evaporating some of the solvent from the mother liquor.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Suitability for Recrystallization
WaterSparingly SolubleSolubleGood
MethanolSlightly SolubleSolubleGood
EthanolSlightly SolubleSolublePotentially Good
AcetoneModerately SolubleVery SolubleModerate (High potential for product loss)
Ethyl AcetateSlightly SolubleModerately SolublePotentially Good
HexaneInsolubleSparingly SolubleGood as an anti-solvent in a mixed solvent system
DichloromethaneSolubleVery SolublePoor (Too soluble at room temperature)
ChloroformSlightly SolubleSolublePotentially Good
Dimethyl Sulfoxide (DMSO)SolubleVery SolublePoor (High boiling point, difficult to remove)

Note: This table is based on general chemical principles and available literature for related compounds. It is highly recommended to perform a solvent screen to determine the optimal solvent for your specific sample.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol is adapted from a documented procedure for the crystallization of this compound.[1]

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of deionized water to the flask.

  • Heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding an excess of water.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Solvent Screening for Recrystallization

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., methanol, ethanol, ethyl acetate)

  • Small test tubes

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place a small amount (e.g., 20-30 mg) of crude this compound into several small test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. Observe if the compound dissolves. A good solvent will dissolve the compound upon heating.

  • Cool the test tubes that showed good solubility at high temperatures in an ice bath. Observe the formation of crystals. The solvent that yields a good quantity of well-formed crystals is a suitable candidate for recrystallization.

  • For solvents in which the compound is very soluble at room temperature or insoluble even when hot, consider using them in a mixed solvent system.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filtration cool Slow Cooling (Formation of Crystals) hot_filtration->cool cold_filtration Cold Filtration (Collect Crystals) cool->cold_filtration wash Wash with Cold Solvent cold_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end Troubleshooting_Recrystallization cluster_purity Purity Issues cluster_yield Yield Issues cluster_solutions Potential Solutions start Recrystallization Issue low_purity Low Purity start->low_purity oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield sol_screen Perform Solvent Screen low_purity->sol_screen slow_cool Cool Slowly low_purity->slow_cool wash_crystals Wash Crystals Properly low_purity->wash_crystals co_solvent Use Co-solvent oiling_out->co_solvent lower_bp Lower Boiling Point Solvent oiling_out->lower_bp concentrate Concentrate Solution no_crystals->concentrate induce_cryst Induce Crystallization no_crystals->induce_cryst min_solvent Use Minimal Solvent low_yield->min_solvent preheat Preheat Glassware low_yield->preheat

References

Overcoming side product formation in the chlorination of 4-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of 4-aminopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to side product formation during this critical synthetic step. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you optimize your reaction conditions and achieve higher yields of your desired chlorinated 4-aminopyridine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the chlorination of 4-aminopyridine?

A1: The most common side products in the direct chlorination of 4-aminopyridine are dichlorinated products and positional isomers. The primary desired product is typically 2-chloro-4-aminopyridine. However, depending on the reaction conditions, you may also observe the formation of:

  • 3-Chloro-4-aminopyridine: A positional isomer formed due to competing electrophilic substitution at the 3-position.

  • 3,5-Dichloro-4-aminopyridine: A dichlorinated side product resulting from over-chlorination.

  • Other polychlorinated species: In some cases, further chlorination can lead to more highly substituted pyridines.

Q2: How can I identify the different chlorinated isomers and dichlorinated side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of reaction products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the components of your reaction mixture. The different isomers and dichlorinated products will have distinct retention times and fragmentation patterns in their mass spectra.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the chlorine substituent(s).[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly with mixed-mode columns, can be developed to separate the different isomers, which can be useful for both analysis and purification.[7][8][9][10]

Q3: Which chlorinating agent is best for the selective monochlorination of 4-aminopyridine?

A3: The choice of chlorinating agent is critical for controlling the regioselectivity and extent of chlorination. While there is no single "best" agent for all applications, some commonly used reagents include:

  • N-Chlorosuccinimide (NCS): Often used for milder chlorinations, which can help to reduce over-chlorination.[11][12]

  • Sulfuryl chloride (SO2Cl2): A more reactive chlorinating agent that can be effective but may also lead to a higher proportion of dichlorinated products if not carefully controlled.[13][14][15][16]

  • Chlorine gas (Cl2): Highly reactive and can be difficult to control on a lab scale, often leading to over-chlorination.

The optimal choice will depend on your specific reaction conditions, desired product, and scale of the reaction. It is advisable to perform small-scale screening experiments to determine the best reagent for your needs.

Troubleshooting Guide

This section provides solutions to common problems encountered during the chlorination of 4-aminopyridine.

Problem 1: Low yield of the desired 2-chloro-4-aminopyridine and formation of multiple products.

This is a common issue and can be caused by several factors. The following workflow can help you diagnose and resolve the problem.

Click to expand troubleshooting workflow

low_yield_troubleshooting start Low Yield of 2-chloro-4-aminopyridine check_reaction_conditions Review Reaction Conditions: - Temperature - Reaction Time - Stoichiometry start->check_reaction_conditions analyze_product_mixture Analyze Crude Product Mixture (GC-MS, NMR, HPLC) check_reaction_conditions->analyze_product_mixture high_starting_material High Amount of Unreacted 4-Aminopyridine analyze_product_mixture->high_starting_material isomer_formation Significant Isomer Formation (e.g., 3-chloro-4-aminopyridine) analyze_product_mixture->isomer_formation over_chlorination Presence of Dichlorinated Products (e.g., 3,5-dichloro-4-aminopyridine) analyze_product_mixture->over_chlorination increase_temp_time Action: Increase Temperature or Reaction Time Gradually high_starting_material->increase_temp_time increase_chlorinating_agent Action: Increase Equivalents of Chlorinating Agent high_starting_material->increase_chlorinating_agent optimize_temp Action: Lower Reaction Temperature isomer_formation->optimize_temp change_solvent Action: Screen Different Solvents isomer_formation->change_solvent change_chlorinating_agent Action: Use a Milder Chlorinating Agent (e.g., NCS instead of SO2Cl2) over_chlorination->change_chlorinating_agent reduce_chlorinating_agent Action: Reduce Equivalents of Chlorinating Agent over_chlorination->reduce_chlorinating_agent slow_addition Action: Slow, Dropwise Addition of Chlorinating Agent over_chlorination->slow_addition end Improved Yield and Selectivity increase_temp_time->end increase_chlorinating_agent->end optimize_temp->end change_solvent->end change_chlorinating_agent->end reduce_chlorinating_agent->end slow_addition->end

Caption: Troubleshooting workflow for low yield in 4-aminopyridine chlorination.

Problem 2: Excessive formation of the 3-chloro-4-aminopyridine isomer.

The formation of the 3-chloro isomer is a regioselectivity issue. The amino group in 4-aminopyridine strongly activates the ortho positions (3 and 5) for electrophilic substitution. To favor chlorination at the 2-position, which is influenced by the ring nitrogen, careful control of reaction conditions is necessary.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Electrophilic aromatic substitutions are often sensitive to temperature. Lowering the temperature can increase the selectivity for the thermodynamically favored product.

  • Change the Solvent: The polarity of the solvent can influence the reactivity of the chlorinating agent and the substrate. Experiment with a range of solvents (e.g., chlorinated solvents, acetonitrile, DMF) to find the optimal medium for your desired selectivity.

  • Use a Bulky Chlorinating Agent: While less common, employing a sterically hindered chlorinating agent might favor substitution at the less hindered 2-position.

Problem 3: Significant formation of 3,5-dichloro-4-aminopyridine.

The presence of dichlorinated products indicates that the reaction is not stopping at the monochlorination stage. This is a common issue with highly activated aromatic rings.

Troubleshooting Steps:

  • Reduce the Stoichiometry of the Chlorinating Agent: Use a stoichiometric amount or even a slight excess of the chlorinating agent relative to the 4-aminopyridine.

  • Slow Addition of the Chlorinating Agent: Add the chlorinating agent dropwise or in small portions over an extended period. This helps to maintain a low concentration of the reactive chlorinating species and reduces the likelihood of a second chlorination event.

  • Monitor the Reaction Closely: Use TLC or GC-MS to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent the formation of dichlorinated byproducts.

  • Use a Milder Chlorinating Agent: Switch from a highly reactive agent like sulfuryl chloride to a milder one like N-chlorosuccinimide.[11][12]

Quantitative Data Summary

The following table summarizes hypothetical yield data based on typical outcomes for electrophilic chlorination of activated pyridines. This data is for illustrative purposes and actual results will vary depending on the specific experimental conditions.

Chlorinating AgentTemperature (°C)Solvent2-chloro-4-aminopyridine Yield (%)3-chloro-4-aminopyridine (%)3,5-dichloro-4-aminopyridine (%)
NCS 25Acetonitrile65155
NCS 0Acetonitrile7510<2
SO2Cl2 25Dichloromethane502015
SO2Cl2 0Dichloromethane601510

Experimental Protocols

Protocol 1: Selective Monochlorination of 4-Aminopyridine with N-Chlorosuccinimide (NCS)

This protocol is designed to favor the formation of 2-chloro-4-aminopyridine while minimizing dichlorination.

Materials:

  • 4-Aminopyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-chlorosuccinimide (1.05 eq) in anhydrous acetonitrile.

  • Add the NCS solution dropwise to the stirred 4-aminopyridine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 2-chloro-4-aminopyridine from isomers and byproducts.

Reaction Pathway Diagram

The following diagram illustrates the primary reaction pathway and the formation of major side products during the chlorination of 4-aminopyridine.

chlorination_pathway 4-Aminopyridine 4-Aminopyridine 2-chloro-4-aminopyridine 2-chloro-4-aminopyridine 4-Aminopyridine->2-chloro-4-aminopyridine Major Product 3-chloro-4-aminopyridine 3-chloro-4-aminopyridine 4-Aminopyridine->3-chloro-4-aminopyridine Isomeric Side Product 3,5-dichloro-4-aminopyridine 3,5-dichloro-4-aminopyridine 2-chloro-4-aminopyridine->3,5-dichloro-4-aminopyridine Over-chlorination 3-chloro-4-aminopyridine->3,5-dichloro-4-aminopyridine Over-chlorination

Caption: Reaction pathway for the chlorination of 4-aminopyridine.

References

Technical Support Center: Precipitation of 4-Amino-3,5-dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Amino-3,5-dichloropyridine N-oxide, with a specific focus on the critical pH adjustment step for its precipitation.

Troubleshooting Guide

This guide addresses common issues encountered during the precipitation of this compound N-oxide.

Issue Potential Cause(s) Recommended Action(s)
Low or No Precipitate Formation Incorrect pH: The pH of the solution is outside the optimal range for precipitation (4.0-4.2).[1]Carefully monitor the pH during the addition of the caustic solution. Use a calibrated pH meter. If the pH is too low, continue adding the caustic solution dropwise until the target range is reached. If the pH is too high, add a dilute acidic solution (e.g., 1M HCl) dropwise to adjust.
Incomplete Reaction: The N-oxidation of this compound is not complete.Before pH adjustment, verify reaction completion using an appropriate analytical method such as TLC or HPLC. If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction temperature and reagent stoichiometry.
Product is soluble in the mother liquor: Even at the optimal pH, a significant amount of the product may remain dissolved.After filtering the initial precipitate, the filtrate can be further basified to a pH of 8.0-8.5. This may precipitate a second crop of material, which will likely be a mixture of the desired product and unreacted this compound, requiring further purification.[1]
Precipitate is Oily or Gummy Presence of Impurities: Co-precipitation of unreacted starting materials or byproducts can lead to an oily product.Ensure the reaction has gone to completion. The presence of unreacted this compound can affect the crystallinity of the product. Consider a purification step of the crude product by recrystallization from a suitable solvent like methanol.
Rapid Precipitation: Adding the caustic solution too quickly can lead to the formation of an amorphous or oily solid instead of a crystalline precipitate.Add the caustic solution slowly and with vigorous stirring to maintain a uniform pH throughout the solution and allow for controlled crystal growth.
Discolored Precipitate (e.g., yellow or brown) Formation of Byproducts: Side reactions, such as the formation of 4-pyridone derivatives or other colored impurities, may have occurred.Ensure the reaction temperature was maintained within the specified range to minimize side reactions. The crude, discolored product can often be purified by recrystallization from methanol. The use of activated charcoal during recrystallization can help remove colored impurities.
Degradation of Product: The product may be unstable under certain conditions of the work-up.Avoid unnecessarily high temperatures during the work-up and isolation steps.
Low Purity of the Isolated Product Co-precipitation of Starting Material: The starting material, this compound, may co-precipitate with the product, especially if the pH is not carefully controlled.Precise pH control is critical. The starting material is more basic than the N-oxide product and will be protonated and soluble at a pH of 4.0-4.2. Maintaining the pH in this range minimizes its precipitation.
Inadequate Washing: Residual mother liquor containing impurities remains on the filtered product.Wash the filtered precipitate thoroughly with chilled water to remove any soluble impurities.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the pH adjustment to 4.0-4.2 so critical for the precipitation of this compound N-oxide?

A1: The pH adjustment is a crucial purification step that leverages the difference in basicity between the starting material (this compound) and the product (this compound N-oxide). 4-Aminopyridines are significantly more basic than their corresponding N-oxides. At a pH of 4.0-4.2, the more basic this compound will be protonated and remain dissolved in the aqueous solution. In contrast, the much less basic this compound N-oxide will be in its neutral, less soluble form and will precipitate out of the solution, allowing for its separation.

Q2: What happens if I adjust the pH too high or too low?

A2:

  • pH too low (e.g., < 4.0): A significant portion of the this compound N-oxide product may become protonated and remain dissolved, leading to a lower yield.

  • pH too high (e.g., > 4.2): The unreacted, more basic this compound will begin to deprotonate and precipitate along with the desired product, resulting in a lower purity of the isolated solid.

Q3: Can I use a different base for the pH adjustment?

A3: While a 10% caustic solution (sodium hydroxide) is commonly used, other bases like potassium hydroxide or sodium carbonate could potentially be used.[1] However, it is important to use a base that does not introduce interfering ions and to add it slowly to avoid localized high pH, which could lead to impurity precipitation. The concentration of the base should also be controlled to allow for a gradual and precise pH adjustment.

Q4: I got a low yield after the first precipitation. What should I do?

A4: It is possible that a significant amount of your product remains in the filtrate. As described in some procedures, you can treat the filtrate by further increasing the pH to 8.0-8.5.[1] This will precipitate more material, which will likely be a mixture of the N-oxide and the unreacted aminopyridine. This second crop will require purification, for example, by recrystallization from methanol, to isolate the pure this compound N-oxide.

Q5: My final product is not pure enough. What are the common impurities and how can I remove them?

A5: The most common impurity is the unreacted starting material, this compound. Other potential impurities could be byproducts from side reactions, such as 4-pyridone derivatives. The most effective way to improve the purity is through recrystallization from a suitable solvent, such as methanol.[1]

Experimental Protocols

Precipitation of this compound N-oxide

This protocol is based on the N-oxidation of this compound.

Materials:

  • Reaction mixture containing this compound N-oxide in glacial acetic acid

  • 10% Sodium hydroxide solution

  • Chilled deionized water

  • Calibrated pH meter

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Cool the reaction mixture to 5°C using an ice bath.[1]

  • Slowly add the 10% sodium hydroxide solution dropwise to the cold, stirred reaction mixture.

  • Continuously monitor the pH of the mixture using a calibrated pH meter.

  • Continue adding the sodium hydroxide solution until the pH of the mixture is stable in the range of 4.0 - 4.2.[1]

  • Allow the resulting slurry to stir at 5°C for a period to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filtered solid with chilled deionized water to remove residual acetic acid and other soluble impurities.[1]

  • Dry the purified precipitate under vacuum to obtain the crude this compound N-oxide.

  • (Optional) The filtrate can be further basified to pH 8.0-8.5 to recover a second crop of material, which will require further purification.[1]

Data Presentation

Synthesis and Precipitation Parameters
ParameterMethod 1: N-Oxidation of this compound
Starting Material This compound
Reagents Hydrogen peroxide, Glacial acetic acid
Reaction Temperature 60-65°C
Reaction Time 18 hours
Precipitation pH 4.0 - 4.2
Precipitation Temperature 5°C
Washing Solvent Chilled water
Initial Purity (by HPLC) 94.69%
Final Purity (after recrystallization) 99%

Data sourced from patent literature describing the synthesis process.[1]

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_precipitation Precipitation Stage cluster_isolation Isolation Stage reaction_mixture Reaction Mixture in Glacial Acetic Acid cooling Cool to 5°C reaction_mixture->cooling ph_adjustment Adjust pH to 4.0-4.2 with 10% NaOH cooling->ph_adjustment precipitation Precipitate Formation ph_adjustment->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Chilled Water filtration->washing drying Drying washing->drying product Crude Product drying->product

Caption: Experimental workflow for the precipitation of this compound N-oxide.

troubleshooting_guide start Low or No Precipitate? check_ph Is pH between 4.0 and 4.2? start->check_ph adjust_ph Adjust pH carefully check_ph->adjust_ph No check_completion Is reaction complete? check_ph->check_completion Yes adjust_ph->start extend_reaction Extend reaction time or re-evaluate conditions check_completion->extend_reaction No basify_filtrate Basify filtrate to pH 8.0-8.5 to recover second crop check_completion->basify_filtrate Yes extend_reaction->start end_ok Precipitation Successful basify_filtrate->end_ok If first crop is sufficient end_purify Purify second crop basify_filtrate->end_purify

Caption: Troubleshooting logic for low precipitate yield.

References

Technical Support Center: Recycling Unreacted 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recycling unreacted 4-Amino-3,5-dichloropyridine from experimental reaction mixtures. The following question-and-answer format directly addresses common issues and provides detailed protocols for recovery and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for recovering unreacted this compound from a reaction mixture?

A1: The most common strategy involves a multi-step process of extraction followed by purification. Due to the basic nature of the amino group, the unreacted this compound can be separated from neutral or acidic components by liquid-liquid extraction with an acidic aqueous solution. Subsequent basification of the aqueous layer will precipitate the amine, which can then be collected and purified, typically by recrystallization.

Q2: What are the common impurities found with unreacted this compound?

A2: Common impurities can include starting materials from the preceding synthetic step, reaction byproducts, and residual solvents. For instance, in the synthesis of this compound N-oxide, the starting material this compound itself is a common impurity in the final product.[1] Depending on the specific reaction, other impurities could include related pyridine derivatives or degradation products.

Q3: How can I assess the purity of the recycled this compound?

A3: The purity of the recycled material can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective methods for quantifying the purity and identifying any residual impurities. The melting point of the recycled material can also be a good indicator of purity; pure this compound has a reported melting point of 162-164°C.[1]

Q4: Is this compound stable during the recycling process?

A4: this compound is generally stable under typical workup and purification conditions. However, like many amines, prolonged exposure to strong oxidizing agents or highly acidic conditions at elevated temperatures should be avoided to prevent degradation. It is incompatible with strong oxidizing agents, acids, and reducing agents.

Troubleshooting Guides

This section provides solutions to common problems encountered during the recovery and purification of unreacted this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low recovery after extraction - Incomplete protonation of the amine during acidic wash. - Emulsion formation during liquid-liquid extraction. - The product may be partially soluble in the organic layer even in its salt form.- Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine. - To break emulsions, try adding brine, gentle swirling instead of vigorous shaking, or filtering the mixture through a pad of celite. - Perform multiple extractions with the acidic solution to ensure complete transfer of the amine salt to the aqueous layer.
Difficulty in precipitating the product after basification - The concentration of the amine in the aqueous solution is too low. - The pH is not sufficiently basic to deprotonate the amine salt fully.- Concentrate the aqueous solution under reduced pressure before basification. - Ensure the pH is sufficiently basic (pH > 9) by adding a suitable base (e.g., 10% NaOH solution). - Cool the solution in an ice bath to reduce the solubility of the amine.
Recrystallization yields are low or no crystals form - The chosen solvent is not ideal (too soluble or not soluble enough). - The solution is not sufficiently saturated. - Presence of impurities that inhibit crystallization.- Select an appropriate solvent or solvent system. Water has been shown to be effective for recrystallization.[2] For other options, consider solvents like ethanol, ethyl acetate, or mixtures with n-hexane. - If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration. - Try adding a seed crystal to induce crystallization. - If impurities are suspected, consider a preliminary purification step like a charcoal treatment or a quick filtration through a small plug of silica gel.
Recycled product is discolored - Oxidation of the amine group. - Presence of colored impurities from the reaction.- Perform a charcoal treatment on the solution before recrystallization. - Ensure the recrystallization process is carried out promptly and consider using an inert atmosphere if the product is particularly sensitive to oxidation.

Experimental Protocols

Protocol 1: Recovery of this compound by Acid-Base Extraction

This protocol describes a general method for separating unreacted this compound from a reaction mixture containing neutral or acidic byproducts.

Materials:

  • Reaction mixture containing unreacted this compound in an organic solvent (e.g., dichloromethane, ethyl acetate).

  • 1 M Hydrochloric Acid (HCl) solution.

  • 10% Sodium Hydroxide (NaOH) solution.

  • Saturated Sodium Chloride (brine) solution.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate).

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The protonated this compound will be in the aqueous (top) layer.

  • Drain the organic layer.

  • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete recovery.

  • Combine all the aqueous extracts in a clean flask.

  • Slowly add 10% NaOH solution to the combined aqueous extracts while stirring until the pH is greater than 9. This will precipitate the this compound.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the solid under vacuum to obtain the crude recycled this compound.

Protocol 2: Purification of Recycled this compound by Recrystallization

This protocol details the purification of the recovered crude this compound.

Materials:

  • Crude recycled this compound.

  • Deionized water.

  • Erlenmeyer flask.

  • Hot plate.

  • Buchner funnel and filter paper.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of deionized water.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. A publication suggests dissolving 0.04075 mg in 20 ml of water and warming at 80°C (353 K) for 20 minutes.[2]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was used, perform a hot filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the crystals under vacuum to obtain pure, recycled this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 22889-78-7[3]
Molecular Formula C₅H₄Cl₂N₂[3]
Molecular Weight 163.01 g/mol [3]
Melting Point 162-164 °C[1]
Appearance White to off-white crystalline powderGeneral knowledge

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Water Soluble in hot waterA known solvent for recrystallization.[2]
Methanol Likely solubleA similar compound, 2-amino-3,5-dichloropyridine, is recrystallized from ethanol.
Ethanol Likely solubleA patent suggests ethanol for recrystallizing a similar dichlorinated aminopyridine.[4]
Ethyl Acetate Likely solubleMentioned as a recrystallization solvent for a similar compound.[4]
Dichloromethane Likely solubleA common solvent for organic compounds.
n-Hexane Likely sparingly solubleCan be used as an anti-solvent in mixed-solvent recrystallizations.[4]

Mandatory Visualization

Recycling_Workflow cluster_recovery Recovery from Reaction Mixture cluster_purification Purification cluster_analysis Purity Analysis reaction_mixture Reaction Mixture (Organic Solvent) acidic_extraction Liquid-Liquid Extraction (1 M HCl) reaction_mixture->acidic_extraction aqueous_layer Aqueous Layer (Protonated Amine) acidic_extraction->aqueous_layer Amine Salt organic_layer Organic Layer (Byproducts) acidic_extraction->organic_layer Waste basification Basification (10% NaOH, pH > 9) aqueous_layer->basification crude_product Crude Precipitate (this compound) basification->crude_product recrystallization Recrystallization (e.g., Hot Water) crude_product->recrystallization filtration Vacuum Filtration recrystallization->filtration pure_product Pure Recycled Product filtration->pure_product analysis HPLC / GC-MS Melting Point pure_product->analysis

Caption: Experimental workflow for the recovery and purification of unreacted this compound.

Troubleshooting_Tree start Low Yield of Recycled Product q1 Where is the loss occurring? start->q1 extraction During Extraction q1->extraction Extraction precipitation During Precipitation q1->precipitation Precipitation recrystallization During Recrystallization q1->recrystallization Recrystallization sol1 Check pH of acidic wash. Perform multiple extractions. Address emulsions. extraction->sol1 sol2 Concentrate aqueous layer. Ensure pH > 9. Cool to 0°C. precipitation->sol2 sol3 Optimize solvent system. Ensure solution is saturated. Use seed crystals. recrystallization->sol3

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: 4-Amino-3,5-dichloropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Amino-3,5-dichloropyridine and its derivatives. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For optimal shelf life, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.

Q2: Is this compound sensitive to light?

A2: Yes, similar to many pyridine derivatives, this compound can be sensitive to light.[1] Photodegradation can occur, potentially leading to the decomposition of the compound.[1] It is crucial to store the compound in an opaque or amber container and to minimize its exposure to direct light during experiments.

Q3: What are the known chemical incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.[2]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of aminopyridines in aqueous solutions can be pH-dependent.[3] Acidic conditions can lead to the protonation of the pyridine nitrogen, which may alter its reactivity and stability.[4] While specific data for this compound is limited, studies on similar compounds like 4-aminopyridine suggest that pH can influence its effects and interactions.[3] It is advisable to buffer solutions to a stable pH range and to be aware that extreme pH values can promote hydrolysis or other degradation pathways.

Troubleshooting Guides

Issue 1: Unexpected Reaction Outcomes or Low Yields

Problem: My reaction involving this compound is giving unexpected side products or a very low yield of the desired product.

Possible Cause: The stability of this compound may be compromised under your specific reaction conditions.

Troubleshooting Steps:

  • Review Reaction Components:

    • Oxidizing/Reducing Agents: Ensure that your reaction mixture does not contain strong oxidizing or reducing agents that are incompatible with the aminopyridine moiety.[2]

    • Acids/Bases: Strong acids or bases can react with the amino group or the pyridine nitrogen, leading to side reactions. Consider using milder or non-nucleophilic bases if possible.

  • Solvent Selection:

    • While generally stable in common organic solvents, prolonged heating in certain solvents could lead to degradation. If your reaction requires high temperatures, consider performing a preliminary stability test of this compound in the chosen solvent under the reaction conditions.

  • Temperature Control:

    • High reaction temperatures can accelerate degradation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Inert Atmosphere:

    • If your reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere (nitrogen or argon).

Issue 2: Discoloration of this compound Solutions

Problem: My solution of this compound has developed a color over time.

Possible Cause: This is often an indication of degradation, which could be due to oxidation or photodegradation.

Troubleshooting Steps:

  • Protect from Light: Immediately protect your solution from light by wrapping the container in aluminum foil or using an amber vial.

  • Deoxygenate Solvents: If the discoloration is suspected to be due to oxidation, using deoxygenated solvents for your solutions can help. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent before use.

  • Freshly Prepare Solutions: It is best practice to prepare solutions of this compound fresh for each experiment to minimize the potential for degradation over time.

Issue 3: Inconsistent Results in Biological Assays

Problem: I am observing high variability in the results of my biological assays using a stock solution of this compound.

Possible Cause: The compound may be degrading in the assay medium or the stock solution over the course of the experiment.

Troubleshooting Steps:

  • Assess Stock Solution Stability:

    • Prepare a fresh stock solution and compare its performance to the older stock solution.

    • If possible, analyze the aged stock solution by HPLC to check for the presence of degradation products.

  • Evaluate Stability in Assay Medium:

    • Incubate a solution of this compound in your assay buffer under the experimental conditions (e.g., temperature, CO2 incubator) for the duration of the assay.

    • Analyze the incubated solution by HPLC to determine the extent of degradation.

  • pH of the Medium:

    • Be mindful of the pH of your culture medium, as significant changes in pH during the experiment could affect the stability of the compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following table provides general stability information based on safety data sheets and studies on analogous compounds.

ParameterConditionObservationCitation
Chemical Incompatibility Strong Oxidizing AgentsIncompatible, can lead to degradation.[2]
Strong AcidsIncompatible, can lead to salt formation and potential side reactions.[2]
Strong Reducing AgentsIncompatible, can lead to degradation.[2]
Physical Stability Light ExposurePotentially unstable; photodegradation is a known pathway for pyridine derivatives.[1]
TemperatureStable under normal storage conditions. Avoid excessive heat.
Solution Stability (Aqueous) pHStability can be pH-dependent. Extreme pH values may promote hydrolysis.[3]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution (Forced Degradation)

This protocol outlines a general method for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[1][5]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • C18 HPLC column

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in methanol or another appropriate solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified time.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a light source in a photostability chamber, as per ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Keep a solid sample of the compound in a controlled temperature oven (e.g., 80 °C) for a specified time.

  • Sample Analysis:

    • At predetermined time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation photo Photodegradation stock->photo thermal Thermal Degradation stock->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation hplc->data

Caption: Workflow for forced degradation studies.

troubleshooting_logic start Experiment Fails (Low Yield / Impurities) check_reagents Check Reagent Compatibility (Oxidizers, Acids, Bases) start->check_reagents check_conditions Review Reaction Conditions (Temp, Light, Atmosphere) start->check_conditions modify_reagents Modify Reagents (e.g., milder base) check_reagents->modify_reagents modify_conditions Modify Conditions (e.g., lower temp) check_conditions->modify_conditions success Successful Experiment modify_reagents->success modify_conditions->success

Caption: Troubleshooting logic for failed reactions.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for cross-coupling reactions with 4-Amino-3,5-dichloropyridine. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: General Troubleshooting and FAQs

This section addresses common issues encountered during cross-coupling reactions with this compound, a substrate known to be challenging due to the presence of both an amino group and two chlorine atoms on an electron-deficient pyridine ring.

FAQs

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenges arise from the electronic properties and coordination potential of the substrate. The pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the electron-withdrawing nature of the pyridine ring and the two chlorine atoms can influence the reactivity of the C-Cl bonds, making oxidative addition, often the rate-limiting step, more difficult.

Q2: Can I perform cross-coupling reactions on this compound without protecting the amino group?

A2: While it is often advisable to protect primary amines to prevent catalyst inhibition and unwanted side reactions, there are instances where cross-coupling reactions can be successful without protection. The success of such an approach is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, and base. It is recommended to perform small-scale test reactions to determine if protection is necessary for your specific transformation.

Q3: What are the most common side reactions to expect?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).

  • Hydrodehalogenation: Replacement of a chlorine atom with a hydrogen atom.

  • Protodeboronation: Cleavage of the C-B bond of the boronic acid, especially in the presence of water and a strong base.

  • Catalyst Decomposition: Formation of inactive palladium black.

Q4: How do I choose between the C3 and C5 positions for selective coupling?

A4: Achieving regioselectivity can be challenging. In many cases, the relative reactivity of the two C-Cl bonds is similar. However, subtle differences in the electronic and steric environment can be exploited. Screening of different ligands and reaction conditions is often necessary to achieve selectivity for one position over the other. For related dichloropyridines, specific ligand and catalyst combinations have been shown to favor one position.

Section 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. The following section provides guidance on optimizing this reaction for this compound.

Troubleshooting Guide: Suzuki-Miyaura Coupling

ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive catalyst- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst for more reliable activation. - Ensure rigorous degassing of solvents and reagents to prevent catalyst oxidation.
Inefficient base- Use a fresh, finely powdered base. - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can significantly impact the reaction outcome.
Poor solubility of reactants- Select a solvent system that ensures adequate solubility of all components. Mixtures of an organic solvent (e.g., 1,4-dioxane, toluene) and water are common.
Significant Homocoupling of Boronic Acid Presence of oxygen- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Inappropriate catalyst choice- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can promote the desired cross-coupling over homocoupling.
Protodeboronation of Boronic Acid Presence of water and strong base- Use anhydrous solvents and reagents. - Consider using a boronic ester (e.g., pinacol ester) which is more stable towards hydrolysis. - A milder base might reduce the rate of protodeboronation.

Data Presentation: Catalyst Systems for Suzuki Coupling of Dichloropyridines

Disclaimer: The following data is for the Suzuki coupling of 2,5-dichloropyridine and is intended to serve as a starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Aryl Boronic AcidYield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)10012Phenylboronic acid~85
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Toluene110164-Methoxyphenylboronic acid~88
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (3:1)90243-Tolylboronic acid~75

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the selected base (e.g., K₃PO₄, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the anhydrous organic solvent (e.g., 1,4-dioxane).

  • Add the bulk of the anhydrous organic solvent and degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Thoroughly degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of N-aryl compounds. This section details its application to this compound.

Troubleshooting Guide: Buchwald-Hartwig Amination

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst/ligand- Use a pre-formed catalyst or ensure the in-situ generation of the active Pd(0) species is efficient. - Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) which are known to be effective for challenging aryl chlorides.[1]
Unsuitable base- Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. Ensure the base is anhydrous and of high purity.
Catalyst inhibition- The amino group on the starting material can inhibit the catalyst. A slight increase in catalyst loading or the use of more robust ligands may be necessary.
Significant Hydrodehalogenation Slow reductive elimination- Optimize the ligand to accelerate the reductive elimination step. - Ensure strictly anhydrous conditions.
Presence of β-hydrogens on the amine- This can lead to β-hydride elimination. Careful selection of the amine coupling partner is important.
Poor Regioselectivity Similar reactivity of C-Cl bonds- Screen different ligands and reaction temperatures. For 2,4-dichloropyridine, lower temperatures have been shown to favor amination at the more reactive C2 position.[1]

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination of Dichloropyridines

Disclaimer: The following data is for the Buchwald-Hartwig amination of 2,6-dichloropyridine and should be used as a guide for optimizing reactions with this compound.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Notes
Pd₂(dba)₃ / SPhosNaOtBuToluene100High yields are often achieved with Buchwald ligands.
Pd₂(dba)₃ / XantphosNaOtBuToluene100Good for mono-amination with careful control of stoichiometry.
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110Can be effective but may require higher temperatures.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., SPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 4: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. Its application to this compound is outlined below.

Troubleshooting Guide: Sonogashira Coupling

ProblemPossible CauseSuggested Solution
Low or No Product Yield Inactive catalyst- Ensure the use of a reliable palladium source and, if applicable, a copper(I) co-catalyst. - Degas all reagents and solvents thoroughly to prevent catalyst oxidation.
Inefficient base- An amine base such as triethylamine or diisopropylamine is typically used and often serves as the solvent. Ensure it is anhydrous.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen- Rigorously degas all reagents and solvents and maintain a strict inert atmosphere.
Copper-catalyzed side reaction- Consider running the reaction under copper-free conditions, which may require a more active palladium catalyst or different reaction conditions.
Reaction Stalls Catalyst inhibition- The pyridine and amino nitrogens can inhibit the catalyst. The use of specific ligands or additives may be necessary to overcome this.

Data Presentation: General Conditions for Sonogashira Coupling

While specific data for this compound is limited, the following general conditions are a good starting point for optimization.

Palladium CatalystCopper Co-catalystBaseSolventTemperature
Pd(PPh₃)₄CuIEt₃N or i-Pr₂NHTHF or DMFRoom Temp. to 60 °C
PdCl₂(PPh₃)₂CuIEt₃N or i-Pr₂NHTHF or DMFRoom Temp. to 60 °C
Pd(OAc)₂ / LigandNone (Copper-free)Various amine or inorganic basesVarious organic solventsElevated Temperatures

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Section 5: Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_prep Reaction Setup cluster_catalyst Catalyst/Ligand Addition cluster_reaction Reaction and Analysis cluster_optimization Optimization Cycle A Prepare Stock Solutions: - this compound - Coupling Partner - Base B Dispense Reactants into Reaction Vials A->B D Add Catalyst/Ligand Array to Reaction Vials C Prepare Catalyst/Ligand Stock Solutions C->D E Seal, Degas, and Heat Reaction Array D->E F Monitor Progress (TLC, LC-MS) E->F G Quench and Workup F->G H Analyze Yield and Purity (LC-MS, NMR) G->H I Analyze Data and Identify Lead Conditions H->I J Further Optimization of Lead Conditions I->J

Caption: A typical experimental workflow for screening and optimizing catalysts for cross-coupling reactions.

Logical Relationship for Catalyst Selection

catalyst_selection_logic cluster_substrate Substrate Properties cluster_challenges Reaction Challenges cluster_solutions Catalyst System Solutions Substrate This compound Prop1 Electron-deficient Pyridine Ring Substrate->Prop1 Prop2 Coordinating Amino Group Substrate->Prop2 Prop3 Two C-Cl Bonds Substrate->Prop3 Challenge1 Slow Oxidative Addition Prop1->Challenge1 Challenge2 Catalyst Inhibition Prop2->Challenge2 Prop3->Challenge1 Solution1 Use Electron-Rich, Bulky Ligands (e.g., SPhos, XPhos, RuPhos) Challenge1->Solution1 Challenge2->Solution1 Solution2 Employ Robust Pre-catalysts (e.g., G3/G4 Buchwald Pre-catalysts) Challenge2->Solution2 Challenge3 Side Reactions (e.g., Hydrodehalogenation) Challenge3->Solution1 Solution3 Optimize Base and Solvent Challenge3->Solution3

Caption: Logical considerations for selecting a suitable catalyst system for this compound.

References

Avoiding decomposition of 4-Amino-3,5-dichloropyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Amino-3,5-dichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a generally stable crystalline solid under standard temperature and pressure.[1] However, its stability can be compromised under certain reactive conditions. The main concerns are its incompatibility with strong oxidizing agents, strong acids, and strong reducing agents.[2] Exposure to high temperatures, sparks, or flames can also lead to thermal decomposition, releasing toxic and corrosive gases such as hydrogen chloride, chlorine, and various nitrogen oxides.[2]

Q2: What are the known incompatible reagents for this compound?

A2: As a general guideline, avoid using this compound in reactions with the following classes of reagents without careful optimization and control:

  • Strong Oxidizing Agents: Reagents like potassium permanganate, chromium trioxide, and others can lead to uncontrolled oxidation and degradation of the pyridine ring and amino group.

  • Strong Acids: While the compound can be used in acidic media under controlled conditions (e.g., N-oxidation with H₂O₂ in acetic acid), strong non-nucleophilic acids at elevated temperatures can promote side reactions.[3]

  • Strong Reducing Agents: Potent reducing agents may lead to dechlorination or reduction of the pyridine ring.

Q3: Can this compound be used in palladium-catalyzed cross-coupling reactions?

A3: Yes, this compound and similar aminopyridines are frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations. However, the success of these reactions and the stability of the starting material are highly dependent on the reaction conditions. Careful selection of the palladium precursor, ligand, base, and solvent system is crucial to prevent decomposition and side-product formation. For related dichloropyridines, it has been shown that catalyst and ligand choice can significantly influence the reaction's outcome.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low Yield or No Reaction
Possible Cause Troubleshooting Strategy
Decomposition of Starting Material Confirm the purity of your this compound before use. Store the compound in a cool, dark, and dry place.[4] Consider if any of the reagents are incompatible (see FAQ 2).
Incorrect Reaction Temperature Optimize the reaction temperature. For sensitive reactions, consider starting at a lower temperature and gradually increasing it. For instance, some lithiation reactions on related compounds are performed at -78°C to prevent side reactions.
Ineffective Catalyst/Ligand System (for cross-coupling) Screen different palladium catalysts and phosphine ligands. The electronic and steric properties of the ligand can significantly impact reactivity and selectivity. In some cases, a ligand-free system might be effective.
Inappropriate Base or Solvent The choice of base is critical. Common bases for cross-coupling reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base can depend on the specific substrates and ligand used. The solvent can also affect solubility and reaction rates; consider screening common solvents like toluene, dioxane, or DMF.
Issue 2: Formation of Unidentified Byproducts
Possible Cause Troubleshooting Strategy
Oxidation of the Amino Group or Pyridine Ring If the reaction is not an intended oxidation, ensure it is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use degassed solvents.
Hydrolysis of Functional Groups Use anhydrous ("dry") solvents and reagents, particularly for moisture-sensitive reactions like those involving organometallics or strong bases.
Homocoupling or Dimerization This is a common side reaction in cross-coupling. It can often be minimized by running the reaction at a lower concentration or by the slow addition of one of the coupling partners.
Dechlorination This can occur in the presence of certain reducing agents or under harsh hydrogenolysis conditions. If dechlorination is observed, re-evaluate the compatibility of all reagents and reaction conditions.

Experimental Protocols

Protocol 1: N-Oxidation of this compound

This protocol describes the synthesis of this compound N-oxide, a key intermediate.[3][5]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Hydrogen Peroxide (27.5% solution)

  • 10% Sodium Hydroxide solution

  • Chilled Water

  • Methanol

Procedure:

  • In a flask equipped with a mechanical stirrer, add this compound (20 g) to glacial acetic acid (150 mL) at 30-35°C with stirring.[5]

  • Add hydrogen peroxide (243 g, 27.5% purity) in one portion.[5]

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.[5]

  • Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.[5]

  • Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.[5]

  • Purify the crude product by recrystallization from methanol to yield pure this compound N-oxide.[5]

Quantitative Data Summary for N-Oxidation Protocol

ParameterValue
Starting MaterialThis compound
ReagentsHydrogen Peroxide, Glacial Acetic Acid
Temperature60-65°C
Reaction Time18 hours
Approximate Yield (after purification)~35%
Purity (after purification)99%

Visualizations

To aid in understanding the stability and reactivity of this compound, the following diagrams illustrate key concepts.

Decomposition_Factors cluster_conditions Reaction Conditions to Avoid ADCP This compound Decomposition Decomposition Products (HCl, Cl₂, NOx, etc.) ADCP->Decomposition High_Temp High Temperature High_Temp->Decomposition promotes Strong_Oxidants Strong Oxidizing Agents Strong_Oxidants->Decomposition causes Strong_Acids Strong Acids Strong_Acids->Decomposition can cause Strong_Reductants Strong Reducing Agents Strong_Reductants->Decomposition can cause

Caption: Factors leading to the decomposition of this compound.

Troubleshooting_Workflow Start Reaction Issue Encountered (e.g., Low Yield, Byproducts) Check_Purity Verify Starting Material Purity Start->Check_Purity Inert_Atmosphere Ensure Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Screen_Catalyst Screen Catalyst/Ligand System Start->Screen_Catalyst Screen_Base_Solvent Screen Base and Solvent Start->Screen_Base_Solvent Success Problem Resolved Check_Purity->Success Inert_Atmosphere->Success Optimize_Temp->Success Screen_Catalyst->Success Screen_Base_Solvent->Success

Caption: A general workflow for troubleshooting reactions with this compound.

References

Technical Support Center: Optimizing the N-oxidation of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-oxidation of 4-Amino-3,5-dichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound N-oxide?

A1: There are two main strategies for the synthesis of this compound N-oxide:

  • Pathway A: N-Oxidation of an Amino Precursor: This is the most common method, involving the direct oxidation of this compound.

  • Pathway B: Amination of a Nitro Precursor: This route starts with 4-nitro-3,5-dichloropyridine N-oxide and introduces the amino group via amination.

Q2: Which synthetic route generally provides a higher yield?

A2: The N-oxidation of this compound (Pathway A) is often preferred as it can achieve higher yields, with reports of up to 74.4% molar yield, especially when unreacted starting material is recycled.[1][2] In contrast, the amination of 4-nitro-3,5-dichloropyridine-N-oxide (Pathway B) has a reported yield of around 30%.[1][3]

Q3: What are the critical reaction parameters to control for the N-oxidation of this compound?

A3: To ensure optimal results, the following parameters should be carefully controlled:

  • Temperature: Typically maintained between 50-85°C.[1]

  • Hydrogen Peroxide Concentration: The ideal concentration of aqueous hydrogen peroxide in the reaction mixture is between 6-9% (w/w).[1]

  • Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion.

  • pH for Precipitation: The pH should be adjusted to approximately 3.7-4.2 to facilitate the precipitation of the N-oxide product.[1]

Q4: How can the purity of the final product be enhanced?

A4: Recrystallization from a suitable solvent, most commonly methanol, is an effective method for purifying this compound N-oxide to a purity of over 99%.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound N-oxide

A low yield of the desired product can be a significant roadblock. The following table outlines potential causes and their corresponding solutions.

Potential CauseSuggested Solutions
Incomplete Reaction - Extend the reaction time. - Increase the reaction temperature within the recommended range (50-85°C). - Ensure vigorous and efficient stirring to maximize reactant contact.[1]
Suboptimal Reagent Concentration - Adjust the concentration of aqueous hydrogen peroxide to the optimal range of 6-9% (w/w).[1]
Product Loss During Workup - Carefully monitor the pH during precipitation to ensure it is within the 3.7-4.2 range for maximum product isolation.[1] - Consider recycling the unreacted starting material from the filtrate to improve the overall yield.[2]
Degradation of Reactants or Products - Avoid excessive temperatures, as this can lead to the degradation of starting material or the N-oxide product.
Issue 2: Product Discoloration (Yellow or Brown Appearance)

An off-color final product indicates the presence of impurities. Here’s how to address this issue:

Potential CauseSuggested Solutions
Presence of Impurities - Purify the crude product by recrystallization from methanol. This is a highly effective method for removing colored impurities.[4]
Formation of Side Products - Ensure the reaction temperature does not significantly exceed the recommended range to minimize the formation of degradation products.[4]
Impure Starting Material - Use high-purity this compound as the starting material, as impurities can lead to colored byproducts.[4]
Issue 3: Formation of Byproducts

The presence of unexpected peaks in your analytical data suggests the formation of byproducts.

Potential Byproduct/Side ReactionSuggested Action
Unreacted Starting Material - If a significant amount of this compound remains, consider optimizing the reaction conditions (time, temperature, reagent concentration) to drive the reaction to completion.
Oxidation of the Amino Group - While the N-oxidation of the pyridine ring is the primary reaction, strong oxidizing conditions could potentially lead to the oxidation of the amino group.[4] Consider using milder oxidizing agents or more controlled reaction conditions if this is suspected.
Other Unidentified Impurities - Utilize analytical techniques such as HPLC-MS or NMR to identify the structure of the byproducts. This information will be crucial in determining their origin and developing a strategy to prevent their formation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound N-oxide

ParameterPathway A: N-Oxidation of this compoundPathway B: Amination of 4-nitro-3,5-dichloropyridine N-oxide
Starting Material This compound4-nitro-3,5-dichloropyridine N-oxide
Reagents Hydrogen Peroxide, Glacial Acetic AcidAqueous Ammonia, Acetonitrile
Reaction Conditions 60-65°C, 18 hoursSealed tube, 70°C, 3 hours
Yield (%) ~35% (up to 74.4% with recycling)[2][3]30%[3]
Purity (%) 99% (after purification)[3]Not specified

Experimental Protocols

Protocol 1: N-Oxidation of this compound

This protocol details the synthesis of this compound N-oxide via the direct oxidation of the amino precursor.[3]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Hydrogen Peroxide (27.5% solution)

  • 10% Caustic Solution (e.g., Sodium Hydroxide)

  • Chilled Water

  • Methanol

Procedure:

  • To a flask equipped with a mechanical stirrer, add 150 mL of glacial acetic acid at 30-35°C.

  • Add 20 g of this compound with continuous stirring.

  • Add 243 g of 27.5% hydrogen peroxide in a single portion.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.

  • Cool the mixture to 5°C.

  • Adjust the pH of the mixture to 4.0 - 4.2 using a 10% caustic solution to precipitate the product.

  • Filter the resulting precipitate and wash it with chilled water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from methanol to obtain pure this compound N-oxide.

Protocol 2: Amination of 4-nitro-3,5-dichloropyridine N-oxide

This protocol describes the synthesis of this compound N-oxide from the nitro precursor.[3]

Materials:

  • 4-nitro-3,5-dichloropyridine N-oxide

  • Aqueous Ammonia

  • Acetonitrile

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Methanol

Procedure:

  • In a sealed Carius tube, combine 0.4 g (1.9 mmol) of 4-nitro-3,5-dichloropyridine N-oxide, 1 cm³ of aqueous ammonia, and 1 cm³ of acetonitrile.

  • Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.

  • After cooling, filter the reaction mixture to separate the solid product.

  • Extract the filtrate with dichloromethane.

  • Dry the organic layer over magnesium sulfate and evaporate the solvent.

  • Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure this compound N-oxide.

Visualizations

experimental_workflow_oxidation cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification A Charge Acetic Acid and This compound B Add Hydrogen Peroxide A->B C Heat to 60-65°C for 18 hours B->C D Cool to 5°C C->D E Adjust pH to 4.0-4.2 D->E F Filter Precipitate E->F G Wash with Chilled Water F->G H Dry Crude Product G->H I Recrystallize from Methanol H->I J Pure this compound N-oxide I->J

Workflow for N-Oxidation of this compound

troubleshooting_low_yield Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete Suboptimal Suboptimal Reagent Conc.? Start->Suboptimal Loss Product Loss During Workup? Start->Loss Degradation Degradation? Start->Degradation Sol_Incomplete Increase Time/Temp Ensure Good Stirring Incomplete->Sol_Incomplete Sol_Suboptimal Adjust [H2O2] to 6-9% w/w Suboptimal->Sol_Suboptimal Sol_Loss Optimize pH for Precipitation Recycle Unreacted Material Loss->Sol_Loss Sol_Degradation Avoid Excessive Heat Degradation->Sol_Degradation

Troubleshooting Logic for Low Yield

References

Technical Support Center: Synthesis of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Amino-3,5-dichloropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield of this compound is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors throughout the synthetic process. Here's a systematic approach to troubleshooting:

  • Incomplete Chlorination: The chlorination of the starting material, 4-aminopyridine, may be insufficient.

    • Solution: Ensure the dropwise addition of hydrogen peroxide to the solution of 4-aminopyridine in concentrated hydrochloric acid is slow and controlled to maintain the optimal reaction temperature.[2][3] Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. Over-chlorination or degradation of the starting material or product can occur if the reaction conditions are not carefully controlled.

    • Solution: Maintain the recommended reaction temperature and stir the mixture vigorously to ensure homogeneity.[2]

  • Product Loss During Workup: The product may be lost during the basification and filtration steps.

    • Solution: Cool the reaction mixture thoroughly before basification to minimize the solubility of the product.[2][3] Ensure the pH is adjusted carefully to the optimal range for precipitation. Wash the filtered precipitate with chilled water to remove impurities without dissolving a significant amount of the product.[2]

Q2: I am observing an unexpected side-product in my reaction mixture. How can I identify and minimize it?

The most common side-product is the N-oxide derivative, this compound-N-oxide.[2]

  • Identification: This can be identified by analytical techniques such as HPLC, Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the data with a known standard or literature values.

  • Minimization: The formation of the N-oxide is often favored by prolonged reaction times or higher temperatures in the presence of an oxidizing agent.

    • Solution: Strictly adhere to the recommended reaction time and temperature for the chlorination step. If N-oxidation is a persistent issue, consider optimizing the amount of hydrogen peroxide used.

Q3: The purity of my final product is not satisfactory. What purification methods are recommended?

Achieving high purity is critical for subsequent applications.

  • Recrystallization: This is a common and effective method for purifying this compound.

    • Recommended Solvents: Water, methanol, ethanol, ethyl acetate, or mixtures of these solvents can be effective for recrystallization.[4][5][6] The choice of solvent will depend on the impurity profile.

  • Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed.[6]

  • Purity Assessment: The purity of the final product should be confirmed using HPLC, with reported purities reaching up to 99% after purification.[2]

Experimental Protocols

Synthesis of this compound from 4-Aminopyridine

This protocol outlines the chlorination of 4-aminopyridine using hydrogen peroxide in concentrated hydrochloric acid.[2][3]

Materials:

  • 4-Aminopyridine

  • Concentrated Hydrochloric Acid

  • Hydrogen Peroxide solution

  • Caustic solution (e.g., 10% Sodium Hydroxide)

  • Chilled Water

Procedure:

  • Prepare a solution of 4-aminopyridine in concentrated hydrochloric acid and stir the mixture.

  • Slowly add the hydrogen peroxide solution dropwise to the reaction mass while maintaining a controlled temperature.

  • After the addition is complete, continue stirring for the recommended duration and monitor the reaction progress.

  • Once the reaction is complete, cool the reaction mixture to 5°C.[2]

  • Carefully basify the cooled mixture to a pH of 8-8.5 using a caustic solution.[2]

  • Filter the resulting precipitate.

  • Wash the filtered solid with chilled water and dry it to obtain the crude this compound.

  • The crude product can be further purified by recrystallization. The reported melting point of the purified product is 162-164°C.[2]

Quantitative Data

ParameterValueReference
Starting Material4-Aminopyridine[2][3]
Chlorinating AgentHydrogen Peroxide in Conc. HCl[2][3]
Workup pH8-8.5[2]
Melting Point (Purified)162-164°C[2]
Purity (After Recrystallization)Up to 99% (by HPLC)[2]

Visual Guides

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction Stage cluster_1 Workup & Purification A Dissolve 4-Aminopyridine in Conc. HCl B Dropwise Addition of Hydrogen Peroxide A->B C Reaction Monitoring (TLC/HPLC) B->C D Cool Reaction Mixture (5°C) C->D Reaction Complete E Basify to pH 8-8.5 D->E F Filter Precipitate E->F G Wash with Chilled Water F->G H Dry the Product G->H I Recrystallization H->I J Pure this compound I->J

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G A Low Yield of Product B Incomplete Reaction? A->B C Side Reaction Formation? A->C D Product Loss During Workup? A->D E Solution: - Monitor reaction closely (TLC/HPLC) - Ensure controlled reagent addition B->E Yes F Solution: - Maintain strict temperature control - Optimize reaction time C->F Yes G Solution: - Ensure proper cooling before basification - Optimize pH for precipitation - Wash precipitate with chilled solvent D->G Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing the Synthesis of Roflumilast from 4-amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Roflumilast, starting from 4-amino-3,5-dichloropyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Roflumilast.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of this compound: The formation of the corresponding anion is crucial for the nucleophilic attack. 2. Deactivation of the acylating agent: The 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride may be hydrolyzed by moisture. 3. Low reactivity of this compound: This starting material is known to be a weak nucleophile.1. Choice of Base and Solvent: Use a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) to ensure complete deprotonation of the amine. Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are recommended. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. 3. Reaction Temperature: While the reaction is often carried out at room temperature, gentle heating might be necessary to drive the reaction to completion. However, monitor for potential side reactions at elevated temperatures.
Presence of Multiple Impurities in the Crude Product 1. Side reactions of the acylating agent: The benzoyl chloride derivative can react with trace amounts of water to form the corresponding carboxylic acid. 2. Impurities in starting materials: The purity of this compound and 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid is critical. 3. Over-acylation or side reactions on the pyridine ring: Though less common, harsh reaction conditions could lead to undesired modifications.1. Controlled Addition: Add the acylating agent dropwise to the solution of the activated this compound to maintain a low concentration and minimize side reactions. 2. Starting Material Purity: Use highly pure starting materials. Analyze the starting materials by HPLC or other suitable analytical techniques before use. 3. Optimized Reaction Conditions: Adhere to optimized temperature and reaction time to minimize the formation of byproducts.
Difficulty in Product Purification/Crystallization 1. Presence of oily impurities: Byproducts or residual solvent can hinder crystallization. 2. Incorrect solvent system for crystallization: The choice of solvent is crucial for obtaining a pure crystalline product.1. Work-up Procedure: A thorough aqueous work-up can help remove some polar impurities. An extraction with a suitable organic solvent followed by washing with brine is recommended. 2. Recrystallization: A mixture of isopropanol and water is a commonly used and effective solvent system for the recrystallization of Roflumilast to achieve high purity.[1]
Identification of Specific Impurities 1. Incomplete reaction or presence of starting materials. 2. Formation of N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide. This can occur if there is a demethylation of the methoxy group.1. Analytical Monitoring: Use analytical techniques like HPLC and TLC to monitor the reaction progress and identify the presence of starting materials in the crude product. 2. Byproduct Characterization: Compare the analytical data (e.g., retention time in HPLC, mass spectrometry) with known impurity standards. The presence of the hydroxybenzamide byproduct has been noted in the literature.[1]

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the general synthetic route for Roflumilast from this compound?

The synthesis involves the acylation of this compound with an activated derivative of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid, typically the acid chloride. The reaction is generally carried out in the presence of a strong base.

Q2: What are the recommended bases and solvents for this synthesis?

Strong, non-nucleophilic bases are preferred to deprotonate the amino group of this compound, forming a more reactive nucleophile.

Bases Solvents
Potassium tert-butoxide (KOtBu)Tetrahydrofuran (THF)
Sodium hydride (NaH)N,N-Dimethylformamide (DMF)

Q3: What are the critical process parameters to control during the synthesis?

The following parameters are crucial for optimizing the yield and purity of Roflumilast:

  • Temperature: The reaction is often conducted at or near room temperature. Excursions to higher temperatures may increase the rate of side reactions.

  • Molar Ratio of Reactants: A slight excess of the this compound and the base relative to the acylating agent is often employed to ensure complete conversion of the acid chloride.

  • Moisture Control: Strict anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride and the base.

Purification and Quality Control

Q4: How can I purify the crude Roflumilast product?

Recrystallization is the most effective method for purifying Roflumilast. A solvent system of isopropanol and water has been shown to yield a product with high purity.[1]

Q5: What are the common impurities I should look for, and how can I detect them?

Several process-related impurities and degradation products can be present in the final product. High-Performance Liquid Chromatography (HPLC) is the recommended analytical method for purity assessment and impurity profiling.

Potential Impurity Possible Origin
Unreacted this compoundIncomplete reaction.
3-cyclopropylmethoxy-4-difluoromethoxybenzoic acidHydrolysis of the acyl chloride.
N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamideDemethylation side reaction.[1]

Q6: What are the expected yield and purity of the final product?

With an optimized process, yields can be moderate to high. Through proper purification, a purity of >99% can be achieved.[1]

Experimental Protocols

General Procedure for the Synthesis of Roflumilast

  • Preparation of the Amine Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension in an ice bath and add a strong base such as potassium tert-butoxide (KOtBu) portion-wise, maintaining the temperature below 10°C.

  • Acylation: In a separate flask, dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzoyl chloride in anhydrous THF. Add this solution dropwise to the suspension of the deprotonated amine while maintaining a low temperature.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of isopropanol and water to obtain pure Roflumilast.

Visualizations

Roflumilast_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product & Purification A This compound C Acylation Reaction (Base, Solvent, Temp. Control) A->C B 3-cyclopropylmethoxy-4- difluoromethoxybenzoyl chloride B->C D Crude Roflumilast C->D E Purification (Recrystallization) D->E F Pure Roflumilast E->F

Caption: Workflow for the synthesis of Roflumilast.

Troubleshooting_Logic Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No SolutionYield - Check base/solvent - Ensure anhydrous conditions - Optimize temperature CheckYield->SolutionYield Yes SolutionPurity - Control addition of acylating agent - Check starting material purity - Optimize reaction time CheckPurity->SolutionPurity Yes Success Successful Synthesis CheckPurity->Success No SolutionYield->Start SolutionPurity->Start

Caption: Troubleshooting decision tree for Roflumilast synthesis.

References

Technical Support Center: Synthesis of 4-Amino-3,5-dihalopyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-amino-3,5-dihalopyridine N-oxide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered in the synthesis of 4-amino-3,5-dihalopyridine N-oxide?

The synthesis of 4-amino-3,5-dihalopyridine N-oxide can present several challenges, including:

  • Low Yields: Traditional methods, such as those starting from 3,5-dichloropyridine, often result in low overall yields, sometimes as low as 20.4 mole %.[1]

  • Formation of Side Products: The formation of mono-halogenated or other impurities is a significant issue. For instance, the bromination of 4-aminopyridine-N-oxide can yield the desired 4-amino-3,5-dibromopyridine-N-oxide in only 34% yield, with 61% of the mono-bromo side product being formed.[1]

  • Multi-step Procedures: Some established synthesis routes involve multiple steps, such as N-oxidation, nitration, and amination, which can be time-consuming and inefficient.[1]

  • Difficult Purification: Separating the desired product from starting materials, side products, and reaction intermediates can be challenging, often requiring recrystallization to achieve high purity.[2]

Q2: An improved, two-step synthesis method is mentioned in the literature. What are the key steps?

An improved and more efficient synthesis route involves two main steps starting from the readily available and cheaper 4-aminopyridine[1][3]:

  • Halogenation: The first step is the dihalogenation of 4-aminopyridine to produce 4-amino-3,5-dihalopyridine.

  • N-Oxidation: The second step is the N-oxidation of the 4-amino-3,5-dihalopyridine intermediate to yield the final 4-amino-3,5-dihalopyridine N-oxide.

This process is more streamlined and generally provides higher yields compared to older methods.[1]

Q3: What are the recommended storage and handling procedures for 4-amino-3,5-dihalopyridine N-oxide?

To ensure the stability and integrity of 4-amino-3,5-dihalopyridine N-oxide, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, keeping it under an inert atmosphere at temperatures between 2-8°C is advisable.[4] When handling this compound, appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[4] In case of insufficient ventilation, a NIOSH-approved respirator should be used.[4]

Troubleshooting Guide

Problem 1: Low Yield of 4-amino-3,5-dihalopyridine N-oxide

Possible Cause Suggested Solution
Suboptimal Reaction Conditions Ensure the reaction temperature for the N-oxidation step is maintained between 60-65°C for an extended period, such as 18 hours, to drive the reaction to completion.[2]
Incomplete Reaction Monitor the reaction progress using techniques like TLC or HPLC to ensure all the starting material has been consumed before proceeding with the work-up.
Loss of Product During Work-up During the precipitation step, carefully adjust the pH to the optimal range of 4.0 - 4.2 to maximize the recovery of the product.[1][2] Use chilled water for washing the precipitate to minimize product loss.[2]
Inefficient Starting Method Consider switching to the two-step synthesis from 4-aminopyridine, which has been shown to produce higher overall yields, potentially up to 74.4% after recycling of unreacted materials.[1]

Problem 2: Presence of Impurities and Side Products

Possible Cause Suggested Solution
Formation of Mono-halogenated Byproducts During the halogenation of 4-aminopyridine, ensure the stoichiometry of the halogenating agent is correct to favor di-substitution.
Incomplete N-oxidation The crude product may contain unreacted 4-amino-3,5-dihalopyridine. To address this, the crude material can be recycled and subjected to the oxidation conditions again.[1]
Degradation of the N-oxide Pyridine N-oxides can be sensitive to heat and strong oxidizing or reducing agents.[4][5] Avoid excessively high temperatures (above 150°C for aromatic N-oxides) and incompatible reagents.[5]
Ineffective Purification Recrystallization from methanol has been shown to be effective in achieving high purity (99%) of 4-amino-3,5-dichloropyridine N-oxide.[1][2]

Quantitative Data Summary

The following table summarizes yields from different synthetic routes for 4-amino-3,5-dihalopyridine N-oxides.

Starting MaterialProductReagents & ConditionsYield (%)Purity (%)Reference
4-Aminopyridine-N-oxide4-Amino-3,5-dibromopyridine-N-oxideBromination34Not Specified[1]
3,5-DichloropyridineThis compound-N-oxideN-oxidation, nitration, amination20.4Not Specified[1]
This compoundThis compound-N-oxideHydrogen peroxide, glacial acetic acid, 60-65°C, 18 hours~3599 (after purification)[2]
4-AminopyridineThis compound-N-oxideTwo-step synthesis with recycling of crude material74.4 (overall molar yield)99[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the chlorination of 4-aminopyridine.[3]

  • Prepare a solution of 4-aminopyridine in concentrated hydrochloric acid and stir the mixture.

  • Slowly add hydrogen peroxide solution dropwise to the reaction mixture.

  • After the addition is complete, cool the reaction mixture.

  • Basify the cooled mixture to precipitate the product.

  • Filter the resulting precipitate to isolate the crude this compound. The reported melting point is 162-164°C.[3]

Protocol 2: Synthesis of this compound N-oxide

This protocol details the N-oxidation of this compound.[2]

  • In a flask equipped with a mechanical stirrer, add 150 mL of glacial acetic acid at 30-35°C.

  • Add 20 g of this compound with stirring.

  • Add 243 g of hydrogen peroxide (27.5% purity) in one portion.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.

  • Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.

  • Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield pure this compound N-oxide.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Dihalogenation cluster_step2 Step 2: N-Oxidation cluster_purification Purification start 4-Aminopyridine step1 4-Amino-3,5-dihalopyridine start->step1 Halogenating Agent (e.g., HCl, H₂O₂) step2 Crude 4-Amino-3,5-dihalopyridine N-oxide step1->step2 Oxidizing Agent (e.g., H₂O₂, Acetic Acid) purification Pure 4-Amino-3,5-dihalopyridine N-oxide step2->purification Recrystallization (e.g., Methanol)

Caption: High-yield two-step synthesis workflow for 4-amino-3,5-dihalopyridine N-oxide.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? incomplete_reaction Incomplete Reaction? Monitor with TLC/HPLC start->incomplete_reaction Low Yield side_products Side-products present? Check stoichiometry start->side_products Impure Product workup_loss Product Loss During Work-up? Optimize pH and use chilled washes incomplete_reaction->workup_loss inefficient_method Using an inefficient method? Switch to the 2-step synthesis workup_loss->inefficient_method unreacted_sm Unreacted starting material? Recycle crude product side_products->unreacted_sm poor_purification Ineffective purification? Recrystallize from Methanol unreacted_sm->poor_purification

Caption: Troubleshooting decision tree for the synthesis of 4-amino-3,5-dihalopyridine N-oxide.

References

Validation & Comparative

Purity Analysis of 4-Amino-3,5-dichloropyridine: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of intermediates like 4-Amino-3,5-dichloropyridine is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two of the most common and powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the experimental protocols for each method, present a comparative summary of their performance characteristics, and provide a logical workflow for selecting the most appropriate technique for your analytical needs.

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity can be influenced by residual starting materials, by-products from the synthesis, and degradation products. Both HPLC and GC are adept at separating and quantifying these impurities, but they operate on different principles, making each suitable for different analytical challenges.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly well-suited for non-volatile, polar, and thermally labile compounds.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid, depending on MS compatibility)[2]

  • This compound reference standard and sample

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing a small percentage of acid (e.g., 0.1% formic acid). A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the analyte)[3]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and thermally stable compounds. Separation is achieved based on the compound's volatility and interaction with a stationary phase as it is carried through a column by an inert gas. Given that many suppliers specify GC for purity assessment of this compound, it is a highly relevant method.[1][4][5]

Experimental Protocol: GC-FID/MS

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)[3][6]

Reagents:

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)[3]

  • Helium (carrier gas)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)[3][6]

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[3][6]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C[3][6]

  • Detector Temperature (FID): 300 °C

  • MS Conditions (if used):

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z[3]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.[3]

Comparative Performance and Data Summary

The choice between HPLC and GC depends on several factors, including the nature of the expected impurities, required sensitivity, and available instrumentation.[6] The following table summarizes the key performance characteristics of each technique for the purity analysis of this compound, based on typical performance for similar compounds.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[7]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[7]
Sample Volatility RequiredNot required
Thermal Stability RequiredNot required
Typical Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[7]Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Inert gas (e.g., Helium, Nitrogen)[7]Gradient or isocratic mixture of aqueous and organic solvents (e.g., Acetonitrile, Methanol)[7]
Temperature High temperature oven program (e.g., 80°C to 280°C)[8]Typically ambient or slightly elevated (e.g., 25-40°C)[7]
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)[7]UV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometer (MS)[7]
Resolution Generally high for volatile compounds.[7]High, with flexibility in mobile phase composition to optimize separation.[7]
Sensitivity High, especially with specific detectors like an Electron Capture Detector (ECD) for halogenated compounds or MS.[7]High, particularly with UV detection for chromophoric compounds or MS.[7]
Common Impurities Effective for separating volatile impurities like residual solvents and volatile starting materials.[7]Capable of separating a wider range of impurities, including less volatile by-products and degradation products.[7]

Analytical Workflow and Method Selection

The decision to use HPLC or GC for the purity analysis of this compound can be guided by a logical workflow that considers the properties of the analyte and potential impurities.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Analysis Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter Decision Are impurities volatile & thermally stable? Dissolve->Decision HPLC_Path HPLC Analysis Filter->HPLC_Path GC_Path GC Analysis Decision->GC_Path Yes Decision->HPLC_Path No / Unknown GC_Data GC Chromatogram Acquisition GC_Path->GC_Data HPLC_Data HPLC Chromatogram Acquisition HPLC_Path->HPLC_Data Integration Peak Integration & Area % Calculation GC_Data->Integration HPLC_Data->Integration Purity Purity Report Integration->Purity

Purity Analysis Workflow

Conclusion

Both HPLC and GC are robust and reliable methods for assessing the purity of this compound.

  • GC is an excellent choice due to the compound's volatility and is often the method cited by suppliers. It excels at separating volatile impurities and can offer high sensitivity, especially when coupled with an MS detector.

  • HPLC is a highly versatile alternative , particularly when dealing with unknown, non-volatile, or thermally unstable impurities. The flexibility in mobile phase composition and choice of detectors makes it a powerful tool for comprehensive purity profiling.

The selection of the optimal method should be based on a risk assessment of potential impurities and the specific analytical requirements of the project. For comprehensive characterization, employing both techniques can provide orthogonal data, offering a more complete picture of the sample's purity.

References

A Comparative Guide to the Synthesis of 4-Amino-3,5-dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Amino-3,5-dichloropyridine N-oxide is a crucial building block in the preparation of various pharmaceutical compounds, including the selective phosphodiesterase 4 (PDE4) inhibitor, Roflumilast.[1][2][3] This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and performance data to inform methodology selection.

Synthesis Strategies Overview

The production of this compound N-oxide can be achieved through two main pathways:

  • Method A: Amination of a Nitro Precursor. This approach involves the nucleophilic substitution of a nitro group on a pyridine N-oxide ring.[2]

  • Method B: N-Oxidation of an Amino Precursor. This two-step method begins with the chlorination of 4-aminopyridine, followed by the oxidation of the pyridine nitrogen.[1][4]

The following sections provide a detailed comparison of these methods, supported by experimental data.

Comparative Performance Data

The selection of a synthesis method often depends on factors such as yield, purity, and reaction conditions. The table below summarizes the key quantitative data for the two primary synthetic routes to this compound N-oxide.

ParameterMethod A: Amination of Nitro PrecursorMethod B: N-Oxidation of Amino Precursor
Starting Material 4-nitro-3,5-dichloropyridine-N-oxide4-aminopyridine
Key Reagents Aqueous Ammonia, AcetonitrileStep 1: Hydrogen Peroxide, Conc. HClStep 2: Hydrogen Peroxide, Glacial Acetic Acid
Reaction Temperature 70 °C[2]Step 1: Not specifiedStep 2: 60-65 °C[3][4]
Reaction Time 3 hours[2][3][5]Step 1: Not specifiedStep 2: 18 hours[3][4]
Yield 30%[3][5][6]~35% (from 20g this compound); 74.4% overall molar yield (from 4-aminopyridine with recycling)[3][4][6]
Purity (after purification) Not specified (recrystallization from methanol)[3][5]99% (after purification with methanol)[3][4]

Experimental Protocols

Detailed methodologies for the key synthesis steps are provided below.

Method A: Amination of 4-Nitro-3,5-dichloropyridine-N-oxide

This single-step method directly converts the nitro-substituted precursor to the desired amino product.

Materials:

  • 4-nitro-3,5-dichloropyridine-N-oxide[2]

  • Aqueous Ammonia (0.88 g/L solution)[2]

  • Acetonitrile[2]

  • Dichloromethane[3]

  • Magnesium sulfate[3]

  • Methanol[3]

Procedure:

  • In a sealed Carius tube, combine 4-nitro-3,5-dichloropyridine-N-oxide (0.4 g, 1.9 mmol), aqueous ammonia (1 cm³), and acetonitrile (1 cm³).[3][5]

  • Heat the sealed tube in a rotating oil bath at 70°C for 3 hours.[3][5]

  • After cooling, filter the reaction mixture to separate the solid product.[3]

  • Extract the filtrate with dichloromethane.[3]

  • Dry the organic layer over magnesium sulfate and evaporate the solvent.[3]

  • Recrystallize the solid obtained from the initial filtration from hot methanol to yield pure this compound N-oxide.[3][5]

Method B: N-Oxidation of this compound

This two-step process begins with the synthesis of the intermediate, this compound.

Step 1: Synthesis of this compound

Materials:

  • 4-aminopyridine[1]

  • Concentrated Hydrochloric Acid[1]

  • Hydrogen Peroxide solution[1]

Procedure:

  • Prepare a solution of 4-aminopyridine in concentrated hydrochloric acid and stir the mixture.[1][4]

  • Slowly add the hydrogen peroxide solution dropwise to the reaction.[1][4]

  • After the addition is complete, cool the reaction mixture.[1][4]

  • Basify the cooled mixture.[1][4]

  • Filter the resulting precipitate to isolate the crude this compound.[1][4] The product can be further purified if necessary. The reported melting point is 162-164°C.[1][4]

Step 2: Synthesis of this compound N-oxide

Materials:

  • This compound (from Step 1)[1]

  • Glacial Acetic Acid[1][4]

  • Hydrogen Peroxide (e.g., 27.5% solution)[1][4]

  • 10% Caustic Solution[4]

  • Methanol[4]

Procedure:

  • In a flask fitted with a mechanical stirrer, charge 150 ml of glacial acetic acid at 30-35°C.[4]

  • Add this compound (20 gm) with stirring.[4]

  • Add 243 gm of hydrogen peroxide (27.5% purity) in one lot.[4]

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.[3][4]

  • Cool the mixture to 5°C and adjust the pH to 4.0 - 4.2 with a 10% caustic solution.[3][4]

  • Filter the resulting precipitate, wash with chilled water, and dry to obtain the crude product.[3][4]

  • Purify the crude product by recrystallization from methanol to yield pure this compound N-oxide.[4]

Synthesis Workflow and Comparison

The following diagram illustrates the logical flow of the two synthesis methods and their key comparison points.

Caption: Comparative workflow of two synthesis methods for this compound N-oxide.

References

A Comparative Guide to the Reactivity of 4-Amino-3,5-dichloropyridine and its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Amino-3,5-dichloropyridine and its corresponding N-oxide. Understanding the nuanced differences in their reactivity is crucial for the strategic design of synthetic routes in pharmaceutical and materials science. This document summarizes the electronic effects governing their reactivity, presents available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key chemical principles.

Introduction: The Influence of N-Oxidation on the Pyridine Ring

This compound is a versatile heterocyclic building block, notable for its role as a key intermediate in the synthesis of pharmaceuticals like Roflumilast.[1] The reactivity of its pyridine ring is dictated by the interplay of the electron-donating amino group and the electron-withdrawing chloro and nitrogen heteroatom substituents.

The conversion of the pyridine nitrogen to an N-oxide introduces a formally positive-charged nitrogen and a negatively-charged oxygen. This structural modification significantly alters the electronic properties of the aromatic ring, thereby modulating its reactivity towards both electrophilic and nucleophilic reagents.[2][3]

Electronic Effects and Predicted Reactivity

The N-oxide group exhibits a dual electronic nature. It can withdraw electron density from the pyridine ring through inductive effects, while also donating electron density via resonance. This dual role enhances the reactivity of the pyridine N-oxide ring to both electrophilic and nucleophilic substitution reactions compared to the parent pyridine.[4]

In the case of this compound N-oxide, the N-oxide functionality, in concert with the existing amino and chloro substituents, creates a highly reactive scaffold.[5] The amino group at the 4-position is an electron-donating group, which activates the ring towards electrophilic attack. Conversely, the chloro groups at the 3- and 5-positions are electron-withdrawing, which, along with the N-oxide, can activate the ring for nucleophilic substitution.

Reactivity towards Electrophilic Substitution

The N-oxide group significantly enhances the susceptibility of the pyridine ring to electrophilic attack. The resonance structures of pyridine N-oxide show increased electron density at the 2-, 4-, and 6-positions, making these sites more favorable for electrophilic substitution. In this compound N-oxide, the 2- and 6-positions are electronically activated for electrophilic attack.

Reactivity towards Nucleophilic Substitution

The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The N-oxide group further enhances this electrophilicity. For this compound N-oxide, the positions ortho and para to the N-oxide are activated for nucleophilic substitution.

The chloro substituents on this compound and its N-oxide are potential leaving groups for nucleophilic aromatic substitution (SNAr). The increased electrophilicity of the ring in the N-oxide derivative would suggest a faster rate of SNAr compared to the parent pyridine.

Quantitative Data Summary

Direct side-by-side quantitative kinetic data comparing the reactivity of this compound and its N-oxide is limited in the available literature. However, the synthesis of the N-oxide from the parent pyridine provides a key piece of experimental data.

ReactionStarting MaterialProductReagentsConditionsYield (%)Purity (%)Reference
N-OxidationThis compoundThis compound N-oxideHydrogen Peroxide, Glacial Acetic Acid60-65°C, 18 hours~3599 (after purification)[5]

Experimental Protocols

Synthesis of this compound N-oxide from this compound

This protocol describes the N-oxidation of this compound using hydrogen peroxide in glacial acetic acid.[5][6]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Hydrogen Peroxide (27.5% solution)

  • 10% Caustic Solution (e.g., NaOH)

  • Methanol

  • Chilled Water

Procedure:

  • To a flask equipped with a mechanical stirrer, add 150 mL of glacial acetic acid at 30-35°C.

  • Add 20 g of this compound with stirring.

  • Add 243 g of 27.5% hydrogen peroxide in one portion.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.

  • Cool the mixture to 5°C.

  • Adjust the pH to 4.0 - 4.2 with a 10% caustic solution.

  • Filter the resulting precipitate.

  • Wash the precipitate with chilled water and dry to obtain the crude product.

  • Purify the crude product by recrystallization from methanol to yield pure this compound N-oxide.

Visualizations

Electronic Effects of N-Oxidation

electronic_effects cluster_pyridine This compound cluster_noxide This compound N-oxide Pyridine Pyridine Ring (Electron Deficient) N_Oxide_Ring Pyridine N-oxide Ring (Enhanced Reactivity) Pyridine->N_Oxide_Ring N-Oxidation Amino 4-Amino Group (Electron Donating) Amino->Pyridine Activates ring to Electrophilic Attack Chloro 3,5-Dichloro Groups (Electron Withdrawing) Chloro->Pyridine Deactivates ring N_Oxide_Group N-Oxide Group (Inductive Withdrawal, Resonance Donation) N_Oxide_Group->N_Oxide_Ring Modulates Reactivity

Caption: Influence of substituents and N-oxidation on the pyridine ring.

General Mechanism for Electrophilic Aromatic Substitution

EAS_Mechanism Reactants Pyridine Derivative + E+ Sigma_Complex Arenium Ion (Sigma Complex) Reactants->Sigma_Complex Attack by π-system Product Substituted Pyridine + H+ Sigma_Complex->Product Deprotonation

Caption: General mechanism for electrophilic aromatic substitution on a pyridine ring.

Experimental Workflow for N-Oxidation

N_Oxidation_Workflow Start Dissolve this compound in Glacial Acetic Acid Add_H2O2 Add Hydrogen Peroxide Start->Add_H2O2 Heat Heat at 60-65°C for 18h Add_H2O2->Heat Cool Cool to 5°C Heat->Cool Adjust_pH Adjust pH to 4.0-4.2 Cool->Adjust_pH Filter Filter Precipitate Adjust_pH->Filter Wash_Dry Wash with Chilled Water and Dry Filter->Wash_Dry Purify Recrystallize from Methanol Wash_Dry->Purify Final_Product Pure this compound N-oxide Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound N-oxide.

Conclusion

References

A Comparative Guide to 4-Amino-3,5-dichloropyridine and its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, dichloropyridines serve as versatile and indispensable building blocks. The strategic placement of chlorine atoms and other substituents on the pyridine ring profoundly influences the molecule's physicochemical properties and reactivity, dictating its utility in various synthetic transformations. This guide provides a comprehensive comparison of 4-Amino-3,5-dichloropyridine with other dichloropyridine isomers, offering insights into their respective performance in key synthetic reactions, supported by available data.

Physicochemical Properties: A Comparative Overview

The inherent properties of dichloropyridine isomers, such as melting point, boiling point, and solubility, are critical parameters for reaction setup, solvent selection, and purification strategies. The presence of an amino group in this compound significantly alters its properties compared to its non-aminated counterparts.

PropertyThis compound2,3-Dichloropyridine2,4-Dichloropyridine2,5-Dichloropyridine2,6-Dichloropyridine3,4-Dichloropyridine3,5-Dichloropyridine
CAS Number 22889-78-7[1]2402-77-9[2]26452-80-2[3]16110-09-1[4][5]2402-78-0[6]55934-00-42457-47-8
Molecular Formula C₅H₄Cl₂N₂[1]C₅H₃Cl₂N[2]C₅H₃Cl₂N[3]C₅H₃Cl₂N[4]C₅H₃Cl₂N[6]C₅H₃Cl₂NC₅H₃Cl₂N
Molecular Weight 163.01 g/mol [1]147.99 g/mol [2]147.99 g/mol [3]147.99 g/mol [4]147.99 g/mol [6]147.99 g/mol 147.99 g/mol
Melting Point (°C) 158-162[1]64-71[2][7]-1[3]58-62[4][5]83-89[8]22-2464-67[9]
Boiling Point (°C) 250.8[1]192-210[7]189-190[3]190-191[4][5]211-212[8]Not Available178-179[9]
Appearance White needle crystal[1]White to off-white or light brown crystalline powder or solid[7]Colorless transparent liquid[3]White to light yellow crystalline solidWhite to off-white crystalline solidRed to reddish liquid or crystalWhite to light yellow crystalline powder or chunks[9]
Solubility Not AvailableInsoluble in water; Soluble in methylene dichloride and toluene[7]Not AvailableInsoluble in water[4]Insoluble in water; Soluble in methanol, ethanol, diethyl ether, chloroform, and benzeneNot AvailableInsoluble in water; Soluble in chloroform, ethyl acetate[9]

Reactivity and Performance in Synthesis

The electronic and steric environment of the pyridine ring, dictated by the position of the chlorine atoms and the presence of the amino group, governs the regioselectivity and efficiency of various synthetic transformations.

Nucleophilic Aromatic Substitution (SNA r)

In general, the reactivity of dichloropyridines in SNAr reactions is influenced by the electron-withdrawing nature of the nitrogen atom, which activates the ortho (C2, C6) and para (C4) positions to nucleophilic attack. The 3,5-dichloro isomer is typically the least reactive. The amino group in this compound is an electron-donating group, which can modulate the reactivity of the adjacent chlorine atoms.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond is a critical factor in these transformations.

For instance, in 2,6-dichloropyridine, the chlorine atoms are at the activated C2 and C6 positions, making them generally more reactive in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions compared to 3,5-dichloropyridine where the chlorines are in less activated positions.[9] The introduction of an amino group, as in this compound, is expected to influence the electronic properties of the pyridine ring and thus the reactivity of the C-Cl bonds in cross-coupling reactions.

Application Highlight: Synthesis of Roflumilast

This compound is a key intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[1] The synthesis involves the acylation of the amino group of this compound with a substituted benzoyl chloride.

Experimental Workflow: Synthesis of Roflumilast

The following diagram illustrates a generalized experimental workflow for the synthesis of Roflumilast starting from this compound.

G cluster_0 Step 1: Formation of the Amide Bond cluster_1 Step 2: Work-up and Purification This compound This compound Reaction_Mixture Reaction_Mixture This compound->Reaction_Mixture Substituted_Benzoyl_Chloride Substituted_Benzoyl_Chloride Substituted_Benzoyl_Chloride->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Acylation Reaction Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Roflumilast Roflumilast Purification->Roflumilast

A generalized workflow for the synthesis of Roflumilast.
Experimental Protocol: Synthesis of Roflumilast

The following is a generalized experimental protocol for the synthesis of Roflumilast, based on information from patent literature.

Materials:

  • This compound

  • 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride

  • A suitable base (e.g., sodium hydride, potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran, DMF)

  • Reagents for work-up (e.g., water, ethyl acetate, brine)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: A solution of this compound and a base in an anhydrous solvent is prepared in a reaction vessel under an inert atmosphere.

  • Addition of Acylating Agent: A solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride in the same solvent is added dropwise to the mixture at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure Roflumilast.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the preparation of the pharmaceutical agent Roflumilast. Its reactivity is influenced by the presence of both the electron-donating amino group and the electron-withdrawing chlorine atoms. While direct, quantitative comparisons of its reactivity in key cross-coupling reactions with other dichloropyridine isomers are not extensively documented in the readily available literature, understanding the fundamental principles of electronic and steric effects on the pyridine ring allows for rational predictions of its behavior in synthetic transformations. Further side-by-side experimental studies would be highly beneficial to the scientific community for a more precise and quantitative comparison.

References

Validation of analytical methods for 4-Amino-3,5-dichloropyridine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 4-Amino-3,5-dichloropyridine

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of this compound, a key intermediate in pharmaceutical and agrochemical synthesis, is paramount for quality control and regulatory compliance. This guide provides an objective comparison of common analytical methods for its quantification, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The performance of each method is evaluated with supporting experimental data to aid in the selection of the most suitable technique for specific analytical needs.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS for the analysis of this compound and structurally related compounds.

Table 1: Comparison of Quantitative Analytical Methods

ParameterHPLC-UVGC-MSUPLC-MS/MS (for structurally similar Roflumilast N-oxide)
Linearity (R²) > 0.999> 0.99> 0.995
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%98 - 102%[1]
Precision (%RSD) < 2.0%< 10.0%Not specified
Limit of Detection (LOD) ~1 µg/mL~1-10 ng/mL~0.01 ng/mL[1]
Limit of Quantification (LOQ) ~3 µg/mL~5-20 ng/mL~0.04 ng/mL[1]
Robustness HighModerateHigh
Specificity Good to ExcellentExcellentExcellent

Note: Some data presented is based on the analysis of structurally similar compounds or general performance of the technique and should be considered as an estimation for this compound.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and formulated products.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of volatile impurities and trace levels of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5ms).

GC Conditions:

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., split ratio 50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 m/z.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical studies and the quantification of very low levels of this compound. The following protocol is based on a method for a structurally similar compound, Roflumilast N-oxide, and would require adaptation.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

UPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor > product ion transitions for this compound would need to be determined.

Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for injection.

Method Validation Workflow

A typical workflow for the validation of an analytical method is crucial to ensure reliable and accurate results.

Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop routine_analysis Implement for Routine Analysis sop->routine_analysis

Caption: A typical workflow for the validation of an analytical method.

Sample Preparation Workflow for UPLC-MS/MS Analysis

The following diagram illustrates a standard sample preparation workflow for the analysis of this compound in a biological matrix like plasma using UPLC-MS/MS.

Sample_Preparation_Workflow plasma_sample Start: Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (add 300 µL Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer injection Inject into UPLC-MS/MS supernatant_transfer->injection

Caption: Sample preparation workflow for UPLC-MS/MS analysis.

References

DFT analysis of the nucleophilicity of substituted pyridines including 4-amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nucleophilic character of substituted pyridines is paramount for predicting reaction mechanisms and designing novel molecular entities. This guide provides an objective comparison of the nucleophilicity of various substituted pyridines, including 4-amino-3,5-dichloropyridine, based on Density Functional Theory (DFT) calculations. The data presented herein is derived from computational studies, offering a quantitative framework for evaluating and predicting chemical reactivity.

The nucleophilicity of the nitrogen atom in the pyridine ring is a critical determinant of its role in chemical reactions, including its efficacy as an organocatalyst.[1] The electronic nature of substituents on the pyridine ring significantly modulates this property. Electron-donating groups generally enhance nucleophilicity, while electron-withdrawing groups diminish it. DFT provides a powerful tool to quantify these electronic effects through various calculated descriptors.

Comparative Analysis of Nucleophilicity

The following table summarizes key DFT-calculated descriptors related to the nucleophilicity of a selection of substituted pyridines. The data is based on calculations performed at the B3LYP/6-311G+(d,p) level of theory.[2] Four different methods for calculating the global nucleophilicity index (N) are presented, offering a comprehensive view of the predicted reactivity.[2]

Table 1: DFT-Calculated Nucleophilicity Descriptors for Substituted Pyridines

CompoundHOMO (eV)LUMO (eV)Method I (N)Method II (N)Method III (N)Method IV (N)
Pyridine-6.83-0.163.140.140.080.04
4-Aminopyridine-5.710.383.610.170.100.05
4-(Dimethylamino)pyridine (DMAP)-5.440.543.750.180.110.06
4-Nitropyridine-7.92-2.122.760.120.070.03
4-Chloropyridine-7.14-0.683.030.130.080.04
3,5-Dimethyl-4-aminopyridine-5.590.463.690.180.110.05
This compound -6.28 -0.19 3.40 0.16 0.09 0.05
4-Pyrrolidinopyridine-5.140.653.890.190.120.06

Data extracted from Deka & Phukan (2016).[2]

From the data, a clear trend emerges. Electron-donating substituents, such as amino and dimethylamino groups, increase the HOMO energy and the calculated nucleophilicity indices, consistent with enhanced reactivity. Conversely, electron-withdrawing groups like nitro and chloro substituents lower the HOMO energy and decrease the nucleophilicity.

Notably, this compound presents an interesting case. The presence of the electron-donating amino group at the 4-position increases its nucleophilicity compared to pyridine and 4-chloropyridine. However, the two electron-withdrawing chlorine atoms at the 3 and 5 positions counteract this effect, resulting in a lower predicted nucleophilicity than 4-aminopyridine and DMAP.[2]

Experimental Protocols: Computational Methodology

The quantitative data presented in this guide were obtained through a standardized computational workflow. The following protocol outlines the key steps in the DFT analysis of pyridine nucleophilicity.[2]

1. Geometry Optimization:

  • The initial structures of all substituted pyridines were built and optimized using Density Functional Theory.

  • The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed.

  • The 6-31G(d,p) basis set was used for the geometry optimization calculations.

2. Single Point Energy Calculation:

  • To obtain more accurate electronic properties, single point energy calculations were performed on the optimized geometries.

  • These calculations utilized a higher-level basis set, 6-311G+(d,p), with the B3LYP functional.

  • The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined from these calculations.

3. Calculation of Nucleophilicity Indices:

  • Four distinct methods were used to calculate the global nucleophilicity index (N), providing a robust assessment of reactivity.[2]

    • Method I: N = E(HOMO) - E(HOMO of TCE), where TCE (tetracyanoethylene) is used as a reference molecule with N = 0.0 eV.[2]

    • Method II: N = 1/ω, where ω = μ²/2η (electrophilicity index).

    • Method III: N = 1/ω⁻, where ω⁻ = I²/2(I-A) (a measure of the capacity to donate charge).

    • Method IV: N = 1/ω⁻, where ω⁻ = (3I+A)²/16(I-A).

  • Ionization potential (I) and electron affinity (A) are approximated using HOMO and LUMO energies via Koopmans' theorem (I ≈ -E(HOMO), A ≈ -E(LUMO)).

4. Software:

  • All DFT calculations were performed using the Gaussian 03 suite of programs.

Visualization of the DFT Workflow

The logical flow of the computational protocol for determining the nucleophilicity of substituted pyridines is illustrated in the diagram below.

DFT_Nucleophilicity_Workflow cluster_input Input cluster_dft_calc DFT Calculations cluster_analysis Data Analysis cluster_output Output Mol_Structure Substituted Pyridine Structure Geo_Opt Geometry Optimization (B3LYP/6-31G(d,p)) Mol_Structure->Geo_Opt SPE_Calc Single Point Energy (B3LYP/6-311G+(d,p)) Geo_Opt->SPE_Calc Get_Energies Extract HOMO/LUMO Energies SPE_Calc->Get_Energies Calc_Indices Calculate Nucleophilicity Indices (Methods I-IV) Get_Energies->Calc_Indices Compare_N Comparative Nucleophilicity Data Calc_Indices->Compare_N

Caption: Workflow for DFT analysis of pyridine nucleophilicity.

This guide demonstrates the utility of DFT in providing a quantitative and predictive understanding of the nucleophilicity of substituted pyridines. The presented data and methodologies offer a valuable resource for researchers in the rational design of molecules with tailored reactivity for applications in catalysis and drug development.

References

A Comparative Analysis of 4-Amino-3,5-dichloropyridine and Other PDE4 Inhibitor Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Amino-3,5-dichloropyridine with the metabolites of other key phosphodiesterase-4 (PDE4) inhibitors. The information presented herein is supported by experimental data to aid in research and development efforts within the pharmaceutical and life sciences sectors.

Introduction to PDE4 Inhibitors and their Metabolism

Phosphodiesterase-4 (PDE4) is a critical enzyme in the inflammatory cascade, and its inhibition has proven to be a valuable therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. The clinical efficacy and safety profile of PDE4 inhibitors are significantly influenced by their metabolic pathways and the pharmacological activity of their metabolites. This guide focuses on this compound, a known component related to the metabolism of the potent PDE4 inhibitor Roflumilast, and compares it with the principal metabolites of other widely used PDE4 inhibitors such as Apremilast and Crisaborole.

Comparative Analysis of Metabolite Activity

The following table summarizes the key metabolites of selected PDE4 inhibitors and their respective contributions to overall PDE4 inhibition.

Parent DrugMetabolitePDE4 Inhibitory Activity (IC50)Contribution to Overall In Vivo Activity
Roflumilast Roflumilast N-oxide0.8 nM (PDE4B), 2-3 fold less potent than Roflumilast[1][2]Accounts for ~90% of total PDE4 inhibitory activity due to ~10-fold higher plasma concentration than the parent drug[1]
This compound N-oxide glucuronideData not availableUnknown
Apremilast O-desmethyl apremilast glucuronideAt least 50-fold less active than Apremilast[3][4]Unlikely to contribute appreciably to the pharmacological effects[3]
Other metabolitesSignificantly less active than Apremilast[3][4]Minor contribution
Crisaborole 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (Metabolite 1)Inactive[5][6][7][8]None
5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (Metabolite 2)Inactive[5][6][7][8]None

Metabolic Pathways and Logical Relationships

The metabolic fate of a PDE4 inhibitor dictates the formation of its metabolites and their subsequent pharmacological impact. The following diagrams illustrate the metabolic pathways of Roflumilast, Apremilast, and Crisaborole.

Roflumilast Roflumilast Roflumilast_N_oxide Roflumilast N-oxide (Active) Roflumilast->Roflumilast_N_oxide CYP1A2, CYP3A4 (N-oxidation) Metabolite_X This compound N-oxide glucuronide Roflumilast_N_oxide->Metabolite_X Conjugation

Caption: Metabolic pathway of Roflumilast.

Apremilast Apremilast O_desmethyl_apremilast O-desmethyl apremilast Apremilast->O_desmethyl_apremilast CYP-mediated O-demethylation Other_metabolites Other minor metabolites (Inactive) Apremilast->Other_metabolites Hydrolysis, N-deacetylation, Hydroxylation, etc. O_desmethyl_apremilast_glucuronide O-desmethyl apremilast glucuronide (Major, Inactive) O_desmethyl_apremilast->O_desmethyl_apremilast_glucuronide Glucuronidation

Caption: Metabolic pathway of Apremilast.

References

In Silico ADMET Profile of Roflumilast and Its Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the phosphodiesterase-4 (PDE4) inhibitor, Roflumilast, and its identified degradation products. Understanding the ADMET profile of these related substances is crucial for assessing the overall safety and efficacy of the drug product. The data presented is primarily based on the findings from forced degradation studies and subsequent in silico analysis, offering valuable insights for drug development and risk assessment.

Executive Summary

Roflumilast, a potent anti-inflammatory agent for the treatment of severe Chronic Obstructive Pulmonary Disease (COPD), is susceptible to degradation under stress conditions such as acidic, alkaline, and oxidative environments. In silico predictions indicate that while Roflumilast itself possesses a generally favorable ADMET profile, several of its degradation products exhibit potential toxicological liabilities, including hepatotoxicity and mutagenicity. This underscores the importance of controlling degradation impurities in the final drug product.

Comparative ADMET Profile

The following tables summarize the predicted ADMET properties of Roflumilast and its major degradation products. The qualitative descriptors are based on computational models and provide a comparative assessment of their potential pharmacokinetic and toxicological characteristics.

Table 1: Predicted Physicochemical and Absorption Properties

CompoundMolecular Weight ( g/mol )logPWater SolubilityHuman Intestinal AbsorptionBlood-Brain Barrier Penetration
Roflumilast 403.21ModerateLowHighModerate
Degradation Product 1 (DP1) VariesVariesVariesModerate to HighLow to Moderate
Degradation Product 2 (DP2) VariesVariesVariesModerateLow
Degradation Product 3 (DP3) VariesVariesVariesHighModerate
Roflumilast N-oxide (Active Metabolite) 419.21Lower than RoflumilastHigher than RoflumilastHighLow

Note: The qualitative values are inferred from multiple sources indicating the general ADMET properties of Roflumilast and the potential for its degradation products to exhibit less favorable profiles. The exact quantitative data from the primary study by Pinheiro et al. (2017) was not accessible.

Table 2: Predicted Distribution, Metabolism, and Excretion Properties

CompoundPlasma Protein BindingCYP450 2D6 InhibitionCYP450 3A4 InhibitionSubstrate for P-glycoproteinRenal Excretion
Roflumilast HighLowLowYesLow
Degradation Product 1 (DP1) Moderate to HighLow to ModerateLow to ModerateLikelyModerate
Degradation Product 2 (DP2) HighModerateModeratePossibleLow
Degradation Product 3 (DP3) ModerateLowLowUnlikelyHigh
Roflumilast N-oxide (Active Metabolite) HighLowLowNoModerate

Table 3: Predicted Toxicity Profile

CompoundAmes MutagenicityCarcinogenicityHepatotoxicitySkin Sensitization
Roflumilast NegativeNon-carcinogenicLow RiskLow Risk
Degradation Product 1 (DP1) Potential ConcernPotential ConcernPotential for Hepatotoxicity Moderate Risk
Degradation Product 2 (DP2) Likely Mutagenic Potential ConcernModerate RiskHigh Risk
Degradation Product 3 (DP3) NegativeLow RiskLow RiskLow Risk
Roflumilast N-oxide (Active Metabolite) NegativeNon-carcinogenicLow RiskLow Risk

Disclaimer: The toxicity predictions are based on in silico models and indicate potential hazards. These findings require confirmation through in vitro and in vivo toxicological studies.

Signaling Pathway and Experimental Workflows

Roflumilast Mechanism of Action: PDE4 Inhibition and cAMP Signaling

Roflumilast exerts its anti-inflammatory effects by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and regulates various downstream targets, ultimately suppressing the expression of pro-inflammatory mediators and promoting anti-inflammatory responses.

Roflumilast_Signaling_Pathway Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase AC->cAMP Converts ATP to Inflammation Inflammatory Response PKA->Inflammation Suppresses Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes

Caption: Roflumilast inhibits PDE4, increasing cAMP levels and promoting anti-inflammatory responses.

Experimental Workflow: In Silico ADMET Prediction

The in silico prediction of ADMET properties for Roflumilast and its degradation products typically follows a structured workflow, beginning with the definition of chemical structures and culminating in the analysis of predicted pharmacokinetic and toxicological profiles.

In_Silico_ADMET_Workflow cluster_0 Input Preparation cluster_1 ADMET Prediction cluster_2 Analysis & Reporting Structure 2D/3D Structures of Roflumilast & Degradation Products Standardization Structure Standardization (desalting, tautomer enumeration) Structure->Standardization Physicochemical Physicochemical Properties (MW, logP, Solubility) Standardization->Physicochemical Absorption Absorption (HIA, BBB) Standardization->Absorption Distribution Distribution (PPB) Standardization->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) Standardization->Metabolism Excretion Excretion (Renal Clearance) Standardization->Excretion Toxicity Toxicity (Mutagenicity, Carcinogenicity, Hepatotoxicity) Standardization->Toxicity Data_Analysis Comparative Data Analysis Physicochemical->Data_Analysis Absorption->Data_Analysis Distribution->Data_Analysis Metabolism->Data_Analysis Excretion->Data_Analysis Toxicity->Data_Analysis Reporting Report Generation Data_Analysis->Reporting

Caption: Workflow for in silico ADMET prediction of Roflumilast and its degradation products.

Experimental Protocols

The in silico ADMET predictions for Roflumilast and its degradation products are typically performed using a combination of computational models. While the specific software used in the primary reference study is not detailed in the available abstracts, the methodologies generally involve Quantitative Structure-Activity Relationship (QSAR) models and expert systems.

In Silico Toxicity Prediction
  • Methodology: Toxicity endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity are often predicted using knowledge-based expert systems like DEREK Nexus or statistical-based QSAR models.

    • DEREK Nexus: This expert system contains a knowledge base of toxicophores (structural fragments associated with toxicity). The chemical structures of Roflumilast and its degradation products are screened against this database to identify any structural alerts for various toxicological endpoints. The output provides a qualitative assessment of the likelihood of toxicity (e.g., "plausible," "probable," "certain").

    • TOPKAT (Toxicity Prediction by Komputer Assisted Technology): This is another widely used tool that employs QSAR models to predict a range of toxicological endpoints. It uses molecular descriptors to correlate chemical structure with toxicological outcomes.

In Silico ADME Prediction
  • Methodology: ADME properties are typically predicted using a variety of QSAR and pharmacokinetic models. Several publicly available and commercial software packages are used for this purpose.

    • Physicochemical Properties: Parameters like molecular weight, logP, and water solubility are calculated based on the chemical structure using algorithms implemented in software like ACD/Labs Percepta or open-source tools like RDKit .

    • Absorption, Distribution, Metabolism, and Excretion: Models for properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and cytochrome P450 (CYP) inhibition are often built using large datasets of experimentally determined values. Software such as ADMETlab , admetSAR , and pkCSM provide predictions for these endpoints based on various machine learning algorithms and molecular fingerprints.

The general protocol for these predictions involves:

  • Input: Providing the 2D or 3D chemical structures of Roflumilast and its degradation products in a suitable format (e.g., SMILES, SDF).

  • Model Selection: Choosing the appropriate prediction models for the desired ADMET endpoints.

  • Execution: Running the predictions using the selected software or web server.

  • Output Analysis: Interpreting the prediction results, which can be qualitative (e.g., "high" or "low" absorption) or quantitative (e.g., predicted percentage of absorption).

Conclusion

The in silico ADMET profiling of Roflumilast and its degradation products provides valuable early-stage insights into their potential pharmacokinetic and toxicological properties. While Roflumilast demonstrates a favorable profile, the predicted toxicities of some of its degradation products, particularly regarding hepatotoxicity and mutagenicity, highlight the critical need for robust stability testing and impurity control in the manufacturing and storage of Roflumilast-containing pharmaceuticals. Further experimental validation of these in silico predictions is essential to confirm the safety profile of the drug product.

Lack of DNA Binding by 4-amino-3,5-dichloropyridine Contrasts with 2,6-dimethylaniline's Genotoxic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of available experimental data reveals a stark contrast in the DNA binding capabilities of 4-amino-3,5-dichloropyridine (ADCP) and 2,6-dimethylaniline (2,6-DMA). While 2,6-dimethylaniline is a known rodent carcinogen that covalently binds to DNA following metabolic activation, studies show a discernible lack of DNA binding for this compound in vivo. This guide provides a detailed comparison of these two compounds, summarizing key quantitative data, experimental methodologies, and the metabolic pathways influencing their genotoxic potential. This information is critical for researchers and professionals involved in toxicology, pharmacology, and drug development.

Comparative Analysis of DNA Binding and Genotoxicity

Experimental evidence robustly demonstrates that 2,6-dimethylaniline's carcinogenicity is linked to its ability to form DNA adducts, a key initiating event in chemical carcinogenesis. In contrast, this compound, a metabolite of the phosphodiesterase 4 inhibitor Roflumilast, has not been shown to form DNA adducts in vivo.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on the DNA binding and genotoxicity of this compound and 2,6-dimethylaniline.

ParameterThis compound2,6-dimethylanilineTest System
DNA Adduct Formation (in vivo) No detectable adducts[1]Detectable adducts[2]Rat nasal mucosa, liver, testes
Covalent Binding Index (CBI) - Liver Not reported (below detection)0.6 (naive rats), 7.9 (pretreated rats)[2]Rat
Covalent Binding Index (CBI) - Nasal Tissue Not reported (below detection)Below detection limit (naive rats), 41.9 (pretreated rats)[2]Rat
Ames Test (Salmonella typhimurium) Negative (parent compound)[1]Conflicting results, weak activity with metabolic activation[3]S. typhimurium TA100
Ames Test (Metabolically Activated Derivative) Positive (N-acetoxy-ADCP)[1]Not applicableS. typhimurium TA100
DNA Strand Breaks (Comet Assay) Not reportedPositive (for hydroxylated metabolites)[4]Cultured mammalian cells (AS52)

Experimental Methodologies

The assessment of the genotoxic potential of these compounds relies on a battery of well-established assays. Detailed below are the methodologies for the key experiments cited in this guide.

³²P-Postlabeling Assay for DNA Adducts

This highly sensitive method was employed to detect DNA adducts of both this compound and 2,6-dimethylaniline.

  • Principle: The assay is based on the enzymatic digestion of DNA to 3'-monophosphate nucleosides. Adducted nucleotides are then enriched and radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The resulting radiolabeled adducts are separated by chromatography and quantified.

  • Protocol Outline:

    • DNA Isolation: DNA is extracted from the target tissues (e.g., rat nasal mucosa, liver) of animals treated with the test compound.

    • Enzymatic Digestion: The purified DNA is digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

    • Adduct Enrichment (Optional): Adducted nucleotides can be enriched using methods like nuclease P1 digestion, which removes normal nucleotides.

    • ³²P-Labeling: The DNA digest is incubated with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

    • Chromatographic Separation: The ³²P-labeled adducts are separated using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

    • Detection and Quantification: The TLC plates are analyzed by autoradiography, and the radioactivity of the adduct spots is measured to quantify the level of DNA adducts.

G cluster_workflow 32P-Postlabeling Assay Workflow DNA_Isolation DNA Isolation from Tissue Digestion Enzymatic Digestion to 3'-Mononucleotides DNA_Isolation->Digestion Enrichment Adduct Enrichment (e.g., Nuclease P1) Digestion->Enrichment Labeling 5'-End Labeling with [γ-32P]ATP Enrichment->Labeling Separation Chromatographic Separation (TLC) Labeling->Separation Detection Autoradiography and Quantification Separation->Detection

Fig 1. Workflow of the ³²P-Postlabeling Assay.
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was used to assess the mutagenic potential of this compound and 2,6-dimethylaniline.

  • Principle: This assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

  • Protocol Outline:

    • Strain Selection: Histidine-requiring strains of S. typhimurium (e.g., TA100) are used.

    • Metabolic Activation: The test compound is incubated with the bacterial strain in the presence or absence of a mammalian metabolic activation system (S9 fraction from rat liver).

    • Plating: The mixture is plated on a minimal agar medium lacking histidine.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenicity.

G cluster_workflow Ames Test Workflow Preparation Prepare Test Compound and S. typhimurium Culture Incubation Incubate Compound, Bacteria (+/- S9 mix) Preparation->Incubation Plating Plate on Histidine-Deficient Medium Incubation->Plating Growth Incubate and Allow for Revertant Colony Growth Plating->Growth Scoring Count Revertant Colonies Growth->Scoring

Fig 2. Workflow of the Ames Test.

Metabolic Pathways and Mechanism of Action

The differing DNA binding capabilities of this compound and 2,6-dimethylaniline can be attributed to their distinct metabolic fates.

2,6-Dimethylaniline: A Pathway to Genotoxicity

2,6-Dimethylaniline undergoes metabolic activation, primarily in the liver, by cytochrome P450 enzymes. This process is a prerequisite for its genotoxic effects.

  • N-Hydroxylation: The initial and critical step is the N-hydroxylation of the amino group to form N-hydroxy-2,6-dimethylaniline.

  • Formation of Reactive Intermediates: The N-hydroxy metabolite can be further converted to highly reactive electrophilic intermediates:

    • Nitrenium Ion: Esterification of the N-hydroxy group (e.g., by sulfotransferases or acetyltransferases) can lead to the formation of an unstable ester that spontaneously decomposes to a reactive nitrenium ion. This ion can then covalently bind to nucleophilic sites on DNA bases, forming adducts.[4]

    • Quinone Imine: Ring oxidation of 2,6-dimethylaniline can produce an aminophenol, which can be further oxidized to a quinone imine. This electrophilic species can also react with DNA. Additionally, the redox cycling of the aminophenol/quinone imine system can generate reactive oxygen species (ROS), which can induce oxidative DNA damage, such as strand breaks.[4]

G cluster_pathway Metabolic Activation of 2,6-Dimethylaniline DMA 2,6-Dimethylaniline N_OH_DMA N-Hydroxy-2,6-dimethylaniline DMA->N_OH_DMA CYP450 (N-Hydroxylation) Aminophenol Aminophenol Metabolite DMA->Aminophenol CYP450 (Ring Oxidation) Nitrenium Nitrenium Ion N_OH_DMA->Nitrenium Esterification (SULT, NAT) DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Quinone_Imine Quinone Imine Aminophenol->Quinone_Imine Oxidation Quinone_Imine->DNA_Adducts ROS Reactive Oxygen Species (ROS) Quinone_Imine->ROS Redox Cycling DNA_Strand_Breaks DNA Strand Breaks ROS->DNA_Strand_Breaks

Fig 3. Metabolic activation pathways of 2,6-dimethylaniline.
This compound: Lack of Metabolic Activation to a DNA-Reactive Species

Conclusion

The available scientific evidence clearly delineates the differing genotoxic profiles of this compound and 2,6-dimethylaniline. 2,6-dimethylaniline's potential for DNA binding is a direct consequence of its metabolic activation to reactive intermediates. Conversely, this compound's lack of DNA binding in vivo indicates a metabolic profile that does not produce such genotoxic species. This comparative analysis underscores the importance of understanding the metabolic fate of compounds in assessing their potential for genotoxicity and carcinogenicity. These findings are invaluable for informed decision-making in drug development and chemical safety assessment.

References

Comparative Antimicrobial Activity of 4-Amino-3,5-dichloropyridine Derivatives: A Research Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available research indicates that derivatives of 4-Amino-3,5-dichloropyridine show promise as antimicrobial agents, though detailed comparative studies with extensive quantitative data remain limited in publicly accessible literature. This guide synthesizes the available information on their antimicrobial potential, outlines the standard methodologies for evaluation, and discusses the likely mechanisms of action.

Antimicrobial Spectrum

This compound and its analogs have demonstrated activity against a range of pathogenic microbes. Existing literature suggests that these compounds are effective against both Gram-positive and Gram-negative bacteria. Notably, activity has been reported against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). Some studies also indicate potential antifungal activity.

Quantitative Antimicrobial Data

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Derivatives (µg/mL)

Compound/DerivativeStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)
Derivative A (e.g., Schiff Base with Salicylaldehyde)168326432
Derivative B (e.g., Schiff Base with 4-Nitrobenzaldehyde)84163216
Derivative C (e.g., N-acyl derivative)321664>12864
This compound (Parent Compound) 6432128>128128
Ciprofloxacin (Control) 10.50.251-
Fluconazole (Control) ----8

Note: This table is for illustrative purposes only and does not represent actual experimental data from a single comparative study.

Experimental Protocols

The determination of antimicrobial activity, specifically the MIC values, is typically carried out using standardized methods such as the broth microdilution method. This ensures reproducibility and allows for comparison of results across different studies.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram 1: Workflow of the Broth Microdilution Assay

BrothMicrodilutionWorkflow A Prepare stock solutions of This compound derivatives B Perform serial two-fold dilutions in 96-well plate A->B D Inoculate wells with microbial suspension B->D C Prepare standardized microbial inoculum C->D E Incubate plates at optimal temperature and time D->E F Read results and determine Minimum Inhibitory Concentration (MIC) E->F AntimicrobialMechanism Derivative This compound Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Enzyme Enzyme Inhibition Derivative->Enzyme IonChannel Ion Channel Disruption Membrane->IonChannel Homeostasis Loss of Ion Homeostasis IonChannel->Homeostasis Metabolism Disruption of Metabolic Pathways Enzyme->Metabolism CellDeath Bacterial Cell Death Homeostasis->CellDeath Metabolism->CellDeath

Assessing the Mutagenic Potential of 4-Amino-3,5-dichloropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of mutagenicity is a critical step in the safety assessment of any new chemical entity intended for pharmaceutical or other applications. This guide provides a comparative overview of the experimental methodologies used to assess the mutagenic potential of 4-Amino-3,5-dichloropyridine (ADCP) and its derivatives. While comprehensive quantitative data for a broad range of ADCP derivatives remains an area of ongoing research, this document outlines the established testing framework and presents available information to guide future studies.

Introduction to Mutagenicity Testing

Mutagenicity refers to the capacity of a chemical or physical agent to induce genetic mutations. A variety of in vitro and in vivo assays are employed to detect different types of genetic damage, including point mutations, chromosomal aberrations, and DNA strand breaks. For pyridine derivatives, a standard battery of tests is typically recommended to thoroughly evaluate their genotoxic potential.

Based on structure-activity relationship (SAR) analyses for monoaminopyridines, it has been suggested that these compounds are unlikely to be mutagenic in standard genotoxicity assays. However, it is also acknowledged that significant data gaps exist, underscoring the need for empirical testing of specific derivatives like this compound.

Key Mutagenicity Assays

A comprehensive assessment of mutagenicity involves a battery of tests that evaluate different endpoints. The most common and regulatory-accepted assays include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration test. For compounds that may form DNA adducts, the 32P-postlabeling assay provides a highly sensitive method for detection.

Comparison of Mutagenicity Assays
AssayEndpoint MeasuredStrengthsLimitations
Ames Test Gene mutations (point mutations) in bacteriaRapid, cost-effective, high throughput, widely acceptedLacks mammalian metabolism unless S9 extract is used; may not detect all classes of mutagens.
In Vitro Micronucleus Assay Chromosomal damage (clastogenicity and aneugenicity) in mammalian cellsDetects both chromosome breakage and loss; can be automated for high throughput.In vitro results may not always translate to in vivo effects.
In Vitro Chromosomal Aberration Assay Structural and numerical chromosomal abnormalities in mammalian cellsDirectly visualizes chromosomal damage; provides detailed information on the type of aberrations.Labor-intensive and requires skilled personnel for scoring.
32P-Postlabeling Assay DNA adduct formationExtremely sensitive for detecting covalent binding of chemicals to DNA.Does not directly measure mutational events; technically demanding.

Experimental Protocols

Detailed methodologies for the principal mutagenicity assays are provided below. These protocols are based on established guidelines and can be adapted for the specific testing of this compound derivatives.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting gene mutations. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Strain_Prep Bacterial Strain Preparation Incubation Incubation of Bacteria, Test Compound, and S9 Mix Strain_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation S9_Prep S9 Metabolic Activation Mix (optional) S9_Prep->Incubation Plating Plating on Minimal Glucose Agar Incubation->Plating Incubate_Plates Incubation at 37°C for 48-72 hours Plating->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Data_Analysis Data Analysis and Interpretation Count_Colonies->Data_Analysis

Caption: Workflow for the Ames Test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects chromosomal damage in mammalian cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.

Experimental Workflow:

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cytochalasin Cytokinesis Block cluster_harvest Harvesting & Staining cluster_scoring Scoring & Analysis Cell_Culture Mammalian Cell Culture (e.g., CHO, TK6) Compound_Treatment Treatment with Test Compound Cell_Culture->Compound_Treatment Add_CytoB Addition of Cytochalasin B Compound_Treatment->Add_CytoB Harvest Cell Harvesting Add_CytoB->Harvest Staining Staining of Nuclei and Cytoplasm Harvest->Staining Microscopy Microscopic Analysis of Binucleated Cells Staining->Microscopy Data_Analysis Statistical Analysis of Micronucleus Frequency Microscopy->Data_Analysis Chromosomal_Aberration_Workflow cluster_treatment Cell Treatment cluster_arrest Metaphase Arrest cluster_prep Chromosome Preparation cluster_analysis Analysis Cell_Culture Mammalian Cell Culture (e.g., CHO, human lymphocytes) Compound_Exposure Exposure to Test Compound Cell_Culture->Compound_Exposure Metaphase_Arrest Addition of Mitotic Inhibitor (e.g., Colcemid) Compound_Exposure->Metaphase_Arrest Harvesting Cell Harvesting Metaphase_Arrest->Harvesting Hypotonic_Treatment Hypotonic Treatment Harvesting->Hypotonic_Treatment Fixation Fixation Hypotonic_Treatment->Fixation Slide_Preparation Slide Preparation and Staining Fixation->Slide_Preparation Microscopic_Scoring Microscopic Scoring of Chromosomal Aberrations Slide_Preparation->Microscopic_Scoring Statistical_Analysis Statistical Analysis Microscopic_Scoring->Statistical_Analysis DNA_Damage_Response cluster_damage DNA Damage Induction cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Effector Response Chemical_Compound This compound Derivative DNA_Damage DNA Lesions (e.g., Adducts, Breaks) Chemical_Compound->DNA_Damage Sensors Sensor Proteins (e.g., ATM, ATR, PARP) DNA_Damage->Sensors Transducers Transducer Kinases (e.g., Chk1, Chk2) Sensors->Transducers Cell_Cycle_Arrest Cell Cycle Arrest Transducers->Cell_Cycle_Arrest DNA_Repair DNA Repair Transducers->DNA_Repair Apoptosis Apoptosis Transducers->Apoptosis

Validation of 4-Amino-3,5-dichloropyridine as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. A well-characterized reference standard is the cornerstone of accurate and reproducible analytical methods. This guide provides a comprehensive validation summary for 4-Amino-3,5-dichloropyridine, a critical reference standard, particularly in the analysis of the pharmaceutical ingredient Roflumilast.

This compound is a known impurity and metabolite of Roflumilast, a selective phosphodiesterase 4 (PDE4) inhibitor. As such, its accurate quantification is essential for ensuring the quality and safety of the drug product. The United States Pharmacopeia (USP) has established a reference standard for this compound, designated as "Roflumilast Related Compound C".[1][2][3] This guide compares the specifications of the USP reference standard with other commercially available grades of this compound and provides detailed experimental protocols for its validation.

Comparison of this compound Reference Standards

The quality of a reference standard is defined by its purity, identity, and the extent of its characterization. The USP reference standard serves as the primary benchmark. Below is a comparison of the typical specifications for the USP standard and other commercially available chemical grades.

ParameterUSP Reference Standard (Roflumilast Related Compound C)High-Purity Grade (Commercial)Standard Grade (Commercial)
Purity (by HPLC) Typically ≥99.5% (as per Certificate of Analysis)≥99.0%≥97.0%
Purity (by GC) Data provided on Certificate of Analysis>98.0%≥96.0%[4]
Identity Confirmed by ¹H NMR, ¹³C NMR, MS, IRConfirmed by NMR, MSConfirmed by basic analytical techniques
Characterization Comprehensive characterization including residual solvents, water content, residue on ignition, and heavy metals. A detailed Certificate of Analysis is provided.[5][6]Purity by a primary method (e.g., HPLC or GC) is provided. Additional tests may be limited.Basic purity and identity tests.
Traceability Traceable to USP primary standards.Traceable to internal standards.Limited traceability.
Intended Use Quantitative applications, method validation, system suitability testing.Qualitative and semi-quantitative analysis, research and development.General synthesis and research.

Experimental Protocols for Validation

The validation of this compound as a reference standard involves a series of experiments to confirm its identity, purity, and stability. Below are detailed protocols for key analytical methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products. The following method is adapted from published studies on Roflumilast and its related compounds.[4][7][8][9]

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.005 M Ammonium Formate Buffer (pH 3.5)

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-32 min: 80% to 20% B

      • 32-38 min: 20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detector: UV at 215 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B) to a final concentration of approximately 0.1 mg/mL.

  • Validation Parameters:

    • Specificity: Demonstrated by the resolution of this compound from other known impurities and degradation products under forced degradation conditions.

    • Linearity: Assessed over a concentration range of 0.005 to 0.15 mg/mL.

    • Accuracy: Determined by the recovery of spiked samples.

    • Precision: Evaluated at the levels of repeatability (intra-day) and intermediate precision (inter-day).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.

Purity Determination by Gas Chromatography (GC)

GC is a suitable alternative or complementary technique for assessing the purity of this compound, particularly for volatile impurities.

  • Chromatographic System:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280°C

    • Detector Temperature: 300°C (FID or MSD)

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • Sample Preparation:

    • Prepare a solution of the reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Validation Parameters:

    • Similar validation parameters as for the HPLC method should be assessed.

Identity Confirmation

The identity of the reference standard should be unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Stability Assessment through Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to understand the degradation pathways of the reference standard.[1][7][10]

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the validated HPLC method to assess the extent of degradation and to ensure that all degradation products are well-resolved from the main peak.

Visualizing the Validation Workflow and Context

To better illustrate the processes and relationships involved in the validation of this compound as a reference standard, the following diagrams are provided.

Validation_Workflow cluster_planning Planning & Procurement cluster_characterization Characterization & Validation cluster_documentation Documentation & Release Procure Procure Candidate Material Review Review Supplier CoA Procure->Review Identity Identity Confirmation (NMR, MS, IR) Review->Identity Purity_HPLC Purity by HPLC Identity->Purity_HPLC Purity_GC Purity by GC Identity->Purity_GC Water_Content Water Content (Karl Fischer) Purity_HPLC->Water_Content Residual_Solvents Residual Solvents (GC-HS) Purity_GC->Residual_Solvents ROI Residue on Ignition Water_Content->ROI Residual_Solvents->ROI Stability Forced Degradation Study ROI->Stability Assign_Purity Assign Purity Value Stability->Assign_Purity CoA_Prep Prepare Certificate of Analysis Release Release as Reference Standard CoA_Prep->Release Assign_Purity->CoA_Prep

Caption: Workflow for the validation of a chemical reference standard.

Roflumilast_Impurity Roflumilast Roflumilast (Active Pharmaceutical Ingredient) ADCP This compound (Roflumilast Related Compound C) Roflumilast->ADCP Metabolism / Degradation / Synthesis Intermediate

Caption: Relationship between Roflumilast and this compound.

Conclusion

The validation of this compound as a reference standard is a critical activity for ensuring the quality of pharmaceutical products like Roflumilast. The USP Reference Standard, "Roflumilast Related Compound C," provides the highest level of assurance due to its comprehensive characterization and traceability. When selecting a reference standard, it is essential to consider the intended application. For quantitative analysis and regulatory submissions, the use of a pharmacopeial standard is highly recommended. For research and development purposes, a well-characterized high-purity commercial grade may be suitable. The experimental protocols outlined in this guide provide a robust framework for the in-house validation or verification of any source of this compound.

References

A Head-to-Head Comparison of Analytical Techniques for 4-amino-3,5-dichloropyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 4-amino-3,5-dichloropyridine N-oxide is critical. This compound is a key intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. This guide provides an objective, head-to-head comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of this compound N-oxide. The information presented is a synthesis of established methods for structurally similar compounds and available data for the target analyte.

Data Presentation: A Comparative Overview

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, cost, and the nature of the sample matrix. The following table summarizes the key performance metrics for the three analytical techniques discussed in this guide.

ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
Limit of Detection (LOD) ~10 ng/mL~0.01 - 0.1 ng/mL~1-10 ng/mL
Limit of Quantification (LOQ) ~30 ng/mL~0.04 - 0.5 ng/mL~5-50 ng/mL
Linearity Range 0.1 - 100 µg/mL0.04 - 50 ng/mL0.05 - 100 µg/mL
Recovery 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 15%< 15%
Selectivity ModerateHighHigh
Sample Throughput HighMediumMedium
Cost (Instrument & Consumables) LowHighMedium
Expertise Required LowHighMedium

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine quality control and purity analysis of bulk drug substances and intermediates where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The ratio may require optimization for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound N-oxide sample.

  • Dissolve the sample in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Perform serial dilutions as necessary to fall within the linear range of the instrument.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the trace-level quantification of this compound N-oxide in complex matrices such as plasma or for impurity profiling. The following protocol is adapted from methods used for the analysis of Roflumilast and its N-oxide metabolite.[1][2][3][4]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound N-oxide and an internal standard.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Sample Preparation (from a solid):

  • Prepare a stock solution of this compound N-oxide in a suitable solvent such as methanol or acetonitrile.

  • Spike the stock solution into the desired matrix (e.g., blank plasma) to prepare calibration standards and quality control samples.

  • Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.

Gas Chromatography with Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility and potential thermal lability of N-oxides, direct GC-MS analysis is challenging.[5] A derivatization step, such as reduction to the more volatile parent amine (this compound), is often necessary.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Derivatization (Reduction):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., methanol).

  • Add a reducing agent (e.g., titanium trichloride or sodium dithionite) and heat the mixture to convert the N-oxide to the corresponding amine.

  • After the reaction is complete, neutralize the mixture and extract the resulting amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate and concentrate to a suitable volume.

Chromatographic Conditions:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

Mass Spectrometry Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for each of the described analytical techniques.

HPLC_Workflow sample Sample Weighing dissolution Dissolution in Mobile Phase sample->dissolution filtration 0.45 µm Filtration dissolution->filtration hplc HPLC-UV Analysis filtration->hplc data Data Acquisition & Processing hplc->data

Caption: Experimental workflow for HPLC-UV analysis.

LCMS_Workflow sample Sample & Internal Standard Spiking extraction Protein Precipitation (if applicable) sample->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation & Reconstitution centrifugation->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for LC-MS/MS analysis.

GCMS_Workflow sample Sample Weighing derivatization Derivatization (Reduction) sample->derivatization extraction Liquid-Liquid Extraction derivatization->extraction concentration Concentration extraction->concentration gcms GC-MS Analysis concentration->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for GC-MS analysis with derivatization.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 4-Amino-3,5-dichloropyridine, a compound utilized in pharmaceutical ingredient manufacturing, is classified as a hazardous substance requiring meticulous disposal procedures.[1][2] Adherence to these guidelines is critical for protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).[1] This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust or vapors.[1][2]

In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[1][5] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.[1][6]

  • Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1] It is critical to avoid mixing this waste with other incompatible waste streams, particularly strong oxidizing agents and acids.[1][7]

  • Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][7] The label should prominently display the chemical name and associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage: The waste container must be stored in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Incineration: The recommended method for the final disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] While specific temperatures for this compound are not provided, general guidelines for waste pyridine suggest rotary kiln incineration at 820–1,600°C, liquid injection incineration at 650–1,600°C, or fluidized bed incineration at 450–980°C.[6] This material should never be disposed of into the sewage system.[2]

  • Regulatory Compliance: Ensure that the disposal process, including the handling of empty containers and rinsates, adheres to all applicable federal, state, and local laws.[2]

Disposal Workflow

A Step 1: Identify & Segregate Waste (this compound and contaminated materials) B Step 2: Use Designated Hazardous Waste Container A->B C Step 3: Label Container Clearly (Chemical Name & Hazards) B->C D Step 4: Store in Secure Satellite Accumulation Area C->D E Step 5: Arrange for Professional Disposal (Chemical Incineration) D->E F Ensure Compliance with all Local, State, & Federal Regulations E->F

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 4-Amino-3,5-dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of 4-Amino-3,5-dichloropyridine. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this compound.[1][2]

Body PartPersonal Protective EquipmentStandard/Specification
Hands Chemical-resistant glovesNitrile gloves are recommended.[2]
Eyes/Face Safety glasses with side-shields or chemical safety goggles and a face shield.[1]Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2]
Respiratory An EN 149 approved respirator or a NIOSH/MSHA approved respirator.A respirator is necessary if ventilation is inadequate or dust is generated.[1][2][3]
Body Laboratory coat or appropriate protective clothing and boots.[1][2]To prevent skin contact.[1][2]

Hazard Identification

This compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use a chemical fume hood for all procedures that may generate dust or aerosols.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

2. Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[5]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands thoroughly after handling.[1]

  • Ground and secure containers when transferring the material to prevent static discharge.[6]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Store locked up.[1]

  • Store away from incompatible materials.[6]

4. In Case of a Spill:

  • Evacuate the area.[5]

  • Wear appropriate PPE, including respiratory protection.[5]

  • For minor spills, clean up immediately.[6]

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a designated, sealed container for hazardous waste.[1][7]

  • Do not allow the chemical to enter drains or waterways.[1][5]

Disposal Plan

1. Waste Classification:

  • This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2]

  • Do not dispose of this chemical down the drain or in regular trash.[1][4]

2. Waste Collection and Labeling:

  • Collect waste in a designated, chemically compatible, and leak-proof container with a secure lid. Polyethylene or glass containers are generally suitable.[1][4]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[1] For mixtures, list all constituents and their approximate percentages.[1]

3. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[6]

  • Contaminated materials, including empty containers and PPE, must also be disposed of as hazardous waste.[7]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[1]

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon Reaction complete cleanup_waste Collect Halogenated Waste cleanup_decon->cleanup_waste cleanup_label Label Waste Container cleanup_waste->cleanup_label cleanup_dispose Arrange EHS Pickup cleanup_label->cleanup_dispose em_spill Spill Occurs em_evac Evacuate Area em_spill->em_evac em_ppe Don Emergency PPE em_evac->em_ppe em_contain Contain Spill em_ppe->em_contain em_clean Clean Spill em_contain->em_clean em_dispose Dispose of Spill Waste em_clean->em_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3,5-dichloropyridine
Reactant of Route 2
4-Amino-3,5-dichloropyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。